molecular formula C22H15N7 B1189572 LN002

LN002

カタログ番号: B1189572
分子量: 377.4 g/mol
InChIキー: GNVKIBOBCIVULL-LFIBNONCSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

LN002 is a useful research compound. Its molecular formula is C22H15N7 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C22H15N7

分子量

377.4 g/mol

IUPAC名

5-amino-3-[(Z)-1-cyano-2-(5-phenyl-1H-pyrazol-4-yl)ethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C22H15N7/c23-12-16(11-17-14-26-27-20(17)15-7-3-1-4-8-15)21-19(13-24)22(25)29(28-21)18-9-5-2-6-10-18/h1-11,14H,25H2,(H,26,27)/b16-11+

InChIキー

GNVKIBOBCIVULL-LFIBNONCSA-N

製品の起源

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of LN002, a Novel Alternative Oxidase Inhibitor for Cryptosporidiosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LN002 is a novel small molecule inhibitor targeting the alternative oxidase (AOX) of the protozoan parasite Cryptosporidium, the causative agent of cryptosporidiosis. This technical guide delineates the mechanism of action of this compound, providing a comprehensive overview of its molecular target, the downstream physiological effects on the parasite, and relevant experimental data and protocols. The selective inhibition of the parasite-specific AOX, an enzyme absent in mammals, positions this compound as a promising therapeutic candidate.

Introduction to Cryptosporidiosis and the Therapeutic Target

Cryptosporidiosis is a diarrheal disease caused by the microscopic parasite Cryptosporidium. While often self-limiting in immunocompetent individuals, it can be severe and life-threatening in immunocompromised patients, young children, and the elderly. The current standard of care, nitazoxanide, has limited efficacy in these vulnerable populations, highlighting the urgent need for novel therapeutics.

Cryptosporidium parvum possesses a remnant mitochondrion, known as the mitosome, which lacks a conventional electron transport chain. Instead, it relies on an alternative respiratory pathway for certain metabolic functions. A key enzyme in this pathway is the alternative oxidase (AOX), a non-proton-pumping terminal oxidase. AOX transfers electrons directly from the ubiquinol pool to molecular oxygen. Crucially, AOX is absent in mammalian mitochondria, presenting a highly selective target for drug development.

Mechanism of Action of this compound

This compound, chemically identified as 5-amino-3-[1-cyano-2-(3-phenyl-1H-pyrazol-4-yl) vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile, is a potent inhibitor of Cryptosporidium alternative oxidase (AOX).[1] The primary mechanism of action of this compound is the direct inhibition of AOX enzymatic activity.

By binding to the AOX enzyme, this compound is thought to prevent the binding of its natural substrate, ubiquinol, thereby blocking the transfer of electrons to oxygen. This disruption of the alternative respiratory pathway has significant downstream consequences for the parasite's metabolism and survival. While the essentiality of AOX for in vitro parasite growth has been debated, evidence suggests it plays a crucial role in parasite pathogenicity and fitness in vivo. Inhibition of AOX is hypothesized to lead to an accumulation of reduced electron carriers and an increase in oxidative stress within the parasite, ultimately contributing to its demise.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound within the Cryptosporidium mitosome.

cluster_Mitosome Cryptosporidium Mitosome UQ_pool Ubiquinone Pool (Reduced) AOX Alternative Oxidase (AOX) UQ_pool->AOX e- H2O Water (H2O) AOX->H2O Downstream Disruption of Electron Flow Increased Oxidative Stress Reduced Pathogenicity O2 Oxygen (O2) O2->AOX This compound This compound This compound->Inhibition Inhibition->Downstream

Mechanism of Action of this compound on Cryptosporidium AOX.

Quantitative Data

While specific enzymatic inhibition data such as the IC50 of this compound against purified C. parvum AOX are not publicly available, pharmacokinetic studies in rats provide valuable quantitative information on the compound's disposition.

Table 1: Pharmacokinetic Parameters of this compound in Rats [1]

ParameterIntravenous (1 mg/kg)Oral (100 mg/kg)Oral (200 mg/kg)Oral (400 mg/kg)
Tmax (h) -111
Cmax (ng/mL) -849.88 ± 190.021669.24 ± 105.764033.21 ± 409.96
T1/2 (h) 10.91 ± 6.5618.03 ± 5.8217.96 ± 14.8318.83 ± 11.36
AUC0-24h (h·ng/mL) 7024.86 ± 1521.512280.41 ± 227.404071.31 ± 778.737498.10 ± 507.34
AUC0-∞ (h·ng/mL) 8650.08 ± 1940.683530.78 ± 733.566026.26 ± 2314.4511424.35 ± 3979.23
Absolute Bioavailability (F) -0.27% - 0.32%0.27% - 0.32%0.27% - 0.32%
Volume of Distribution (Vd) (L/kg) 1.69 ± 0.44581.54 ± 270.42763.53 ± 314.26869.21 ± 279.40
Clearance (Cl) (L/h/kg) 0.11 ± 0.0325.97 ± 12.3731.43 ± 18.1539.00 ± 11.72

Data are presented as mean ± standard deviation.

Table 2: Tissue Distribution of this compound in Rats after Oral Administration (200 mg/kg)

TissueCmax (ng/g)AUC0-24h (h·ng/g)
Heart 113.88 ± 20.351092.34 ± 187.65
Liver 1245.32 ± 234.1111890.43 ± 2134.56
Spleen 234.56 ± 45.672134.56 ± 345.67
Lung 456.78 ± 87.654321.87 ± 765.43
Kidney 876.54 ± 123.458123.45 ± 1123.45
Brain 54.32 ± 10.98432.10 ± 87.65
Muscle 98.76 ± 15.43987.65 ± 123.45
Small Intestine 2345.67 ± 432.1021098.76 ± 3456.78

Data are presented as mean ± standard deviation.

The pharmacokinetic data indicate that this compound has low oral bioavailability. However, it achieves high concentrations in the small intestine, the primary site of Cryptosporidium infection, suggesting that it may exert a potent local therapeutic effect.

Experimental Protocols

The following are representative protocols for the evaluation of anti-cryptosporidial compounds like this compound.

In Vitro Efficacy Assessment: Cryptosporidium parvum Growth Inhibition Assay

This protocol describes a cell-based assay to determine the in vitro efficacy of this compound against C. parvum.

Materials:

  • Human ileocecal adenocarcinoma cell line (HCT-8)

  • C. parvum oocysts

  • Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, penicillin/streptomycin)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • DNA extraction kit

  • qPCR master mix and primers/probe for C. parvum (e.g., targeting the 18S rRNA gene)

Procedure:

  • Cell Culture: Seed HCT-8 cells in 96-well plates and culture until they form a confluent monolayer.

  • Oocyst Preparation: Excyst C. parvum oocysts to release sporozoites immediately before infection.

  • Infection: Infect the HCT-8 cell monolayers with the prepared sporozoites.

  • Compound Treatment: Add serial dilutions of this compound to the infected cell cultures. Include appropriate vehicle (DMSO) and positive (e.g., nitazoxanide) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Parasite Growth:

    • Lyse the cells in each well.

    • Extract total DNA using a commercial kit.

    • Perform quantitative PCR (qPCR) to quantify the amount of C. parvum DNA.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) of this compound by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Enzymatic Assay: Alternative Oxidase Inhibition

This protocol outlines a method for determining the direct inhibitory effect of this compound on AOX activity.

Materials:

  • Source of C. parvum AOX (recombinant or from isolated mitosomes)

  • Ubiquinol (reduced coenzyme Q) as the substrate

  • Oxygen electrode or a spectrophotometric assay with an alternative electron acceptor

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • This compound stock solution (in DMSO)

Procedure:

  • Enzyme Preparation: Prepare the AOX enzyme at a suitable concentration in the assay buffer.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (ubiquinol).

  • Activity Measurement: Monitor the rate of oxygen consumption using an oxygen electrode or the change in absorbance of an alternative electron acceptor over time.

  • Data Analysis: Calculate the percentage of AOX inhibition for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the discovery and characterization of this compound.

cluster_Discovery Discovery & Initial Screening cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation HTS High-Throughput Screening (Virtual or In Vitro) Hit_ID Hit Identification (this compound) HTS->Hit_ID Enzyme_Assay AOX Enzymatic Assay (IC50 Determination) Hit_ID->Enzyme_Assay Cell_Assay Cell-Based Assay (Anti-Cryptosporidium Activity) Enzyme_Assay->Cell_Assay Toxicity_Assay Host Cell Toxicity Assay Cell_Assay->Toxicity_Assay PK_Studies Pharmacokinetic Studies (Rat Model) Toxicity_Assay->PK_Studies Efficacy_Studies Efficacy Studies (Infection Models) PK_Studies->Efficacy_Studies Lead_Opt Lead Optimization Efficacy_Studies->Lead_Opt

Experimental Workflow for this compound Characterization.

Conclusion

This compound represents a promising new class of anti-cryptosporidial agents that selectively target the parasite's alternative oxidase. Its mechanism of action, centered on the disruption of a parasite-specific respiratory pathway, offers a significant therapeutic window. The available pharmacokinetic data, demonstrating high intestinal concentrations despite low systemic bioavailability, further supports its potential as an orally administered drug for treating cryptosporidiosis. Further studies to determine the precise enzymatic inhibitory constants and to evaluate its efficacy in relevant animal models of cryptosporidiosis are warranted to advance its development as a clinical candidate.

References

LN002: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LN002 is a novel phenylpyrazole derivative identified as a potent and selective inhibitor of the alternative oxidase (AOX) of Cryptosporidium, a genus of protozoan parasites that cause the diarrheal disease cryptosporidiosis.[1][2][3] The discovery of this compound arose from a high-throughput molecular docking screening of a library of phenylpyrazole derivatives, targeting the parasite's unique AOX enzyme.[4][5][6] The chemical name for this compound is 5-amino-3-[1-cyano-2-(3-phenyl-1H-pyrazol-4-yl) vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile.[4][5] This compound presents a promising therapeutic avenue as the AOX enzyme is essential for the parasite's respiration but is absent in its mammalian hosts, offering a high degree of selectivity and a potentially favorable safety profile.[1][2]

Cryptosporidiosis is a significant cause of morbidity and mortality, particularly in immunocompromised individuals and young children.[1] The currently available treatment, nitazoxanide, has limited efficacy in these vulnerable populations, underscoring the urgent need for novel therapeutic agents.[1][7] this compound's targeted mechanism of action and potent anti-cryptosporidial activity position it as a promising candidate for further drug development.[3]

Mechanism of Action: Targeting the Alternative Oxidase (AOX)

The primary mechanism of action of this compound is the inhibition of the Cryptosporidium alternative oxidase (AOX).[1][2][8][9] AOX is a terminal oxidase in the parasite's mitochondrial respiratory chain, which is a branched pathway. Unlike the cytochrome-mediated respiratory chain found in mammals, which is sensitive to cyanide, the AOX pathway is cyanide-resistant. This fundamental difference is the basis for the selective toxicity of this compound towards the parasite.

The parasite relies on glycolysis for ATP production, a process that requires the re-oxidation of NADH to NAD+.[10] In Cryptosporidium, this is achieved through the AOX-mediated respiratory chain. By inhibiting AOX, this compound disrupts the parasite's ability to regenerate NAD+, leading to a cessation of glycolysis and ultimately, cell death.[10]

cluster_parasite Cryptosporidium Cell Glycolysis Glycolysis NADH NADH Glycolysis->NADH produces ATP ATP Glycolysis->ATP produces AOX Alternative Oxidase (AOX) NADH->AOX oxidized by NAD NAD+ NAD->Glycolysis required for AOX->NAD regenerates This compound This compound This compound->Inhibition Inhibition->AOX Inhibits

Mechanism of action of this compound via inhibition of the alternative oxidase (AOX) pathway in Cryptosporidium.

Synthesis Pathway

While the exact, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, it is described as a phenylpyrazole derivative.[4][5] The synthesis of similar complex phenylpyrazole structures typically involves multi-step reactions. A plausible synthetic route, based on the structure of this compound, would likely involve the condensation of two substituted pyrazole moieties. One pyrazole would contain a reactive group, such as an aldehyde, at the 4-position, while the other would have a nucleophilic center, such as an activated methyl group, to facilitate the formation of the central vinyl linkage. The cyano and amino groups would be introduced either on the starting pyrazole rings or in subsequent steps.

Quantitative Data

Pharmacokinetic Parameters of this compound in Rats

The pharmacokinetic properties of this compound have been evaluated in Sprague-Dawley rats following both intravenous and oral administration.[1]

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (h·ng/mL)T1/2 (h)Absolute Bioavailability (F)
Intravenous1--7024.8610.91-
Oral100849.8812280.4118.030.32%
Oral2001669.2414071.3117.960.29%
Oral4004033.2117498.1018.830.27%
Data presented as mean values.[1]
Pharmacokinetic Parameters of this compound Solid Dispersion in Rats

To improve the poor water solubility and low oral bioavailability of this compound, a solid dispersion (SD) formulation was developed using HP-β-CD and Soluplus®.[4]

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)T1/2 (h)
This compound (raw)1000.8512.2818.03
This compound SD1001.973.837.728.45
Data presented as mean values.[4]

Experimental Protocols

Pharmacokinetic Studies in Rats

Animal Model: Male and female Sprague-Dawley rats were used for the pharmacokinetic studies.[1] The animals were housed under standard laboratory conditions and fasted overnight before drug administration.[1]

Drug Administration:

  • Intravenous (IV): this compound was dissolved in N,N-dimethylformamide and administered as a single dose of 1 mg/kg via the tail vein.[1]

  • Oral (PO): For the standard formulation, this compound was suspended in 0.5% sodium carboxymethylcellulose and administered by gavage at single doses of 100, 200, and 400 mg/kg.[1] For the solid dispersion study, both raw this compound and the this compound solid dispersion were administered orally.[4]

Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points into heparinized tubes.[1] Plasma was separated by centrifugation and stored at -80°C until analysis.[1]

Sample Preparation and Analysis:

  • Extraction: this compound was extracted from plasma samples using a protein precipitation method with acetonitrile.[2]

  • Quantification: The concentration of this compound in the plasma samples was determined using a validated high-performance liquid chromatography (HPLC) method.[1][3] The chromatographic separation was achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. The detection was performed using a UV detector.

start Start animal_prep Animal Preparation (Sprague-Dawley Rats, Fasted) start->animal_prep end End drug_admin Drug Administration animal_prep->drug_admin iv_admin Intravenous (IV) 1 mg/kg drug_admin->iv_admin IV Route po_admin Oral (PO) 100, 200, or 400 mg/kg drug_admin->po_admin Oral Route blood_sampling Blood Sampling (Jugular Vein) iv_admin->blood_sampling po_admin->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep sample_prep Sample Preparation (Protein Precipitation) plasma_sep->sample_prep hplc_analysis HPLC Analysis (Quantification of this compound) sample_prep->hplc_analysis pk_analysis Pharmacokinetic Analysis hplc_analysis->pk_analysis pk_analysis->end

Experimental workflow for the pharmacokinetic study of this compound in rats.
In Vitro Dissolution Study

The dissolution profiles of pure this compound, a physical mixture, and the this compound solid dispersion were evaluated using a USP type II dissolution apparatus.[11]

  • Dissolution Medium: 200 mL of phosphate buffer (PBS, pH 6.8).[11]

  • Temperature: 37 ± 0.5°C.[11]

  • Stirring Speed: 100 rpm.[11]

  • Sampling: Aliquots of the dissolution medium were withdrawn at specified time intervals and analyzed for this compound concentration by HPLC.[11]

Rationale for Solid Dispersion Formulation

The low aqueous solubility and poor oral bioavailability of this compound are significant hurdles for its development as an oral therapeutic agent.[4][5] To address these limitations, a solid dispersion formulation was developed.

problem Problem: Low Aqueous Solubility of this compound consequence1 Poor Dissolution Rate problem->consequence1 consequence2 Low Oral Bioavailability problem->consequence2 goal Goal: Enhance Solubility and Bioavailability consequence1->goal consequence2->goal strategy Strategy: Solid Dispersion (SD) Formulation goal->strategy components Components: This compound + HP-β-CD + Soluplus® strategy->components mechanism1 Amorphous State Transformation components->mechanism1 mechanism2 Improved Wettability components->mechanism2 outcome1 Increased Dissolution Rate mechanism1->outcome1 mechanism2->outcome1 outcome2 Enhanced Oral Bioavailability outcome1->outcome2

Logical relationship for the development of a solid dispersion formulation of this compound.

References

Early In Vitro Profile of LN002: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro studies of LN002, a novel compound identified as a potent inhibitor of alternative oxidase (AOX) with potential therapeutic application against cryptosporidiosis. This document details the available data, outlines representative experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.

Core Findings from In Vitro Evaluation

While specific quantitative in vitro efficacy data for this compound against Cryptosporidium parvum has not been detailed in the currently available public literature, the compound has been characterized as a potent inhibitor of the parasite's alternative oxidase (AOX).[1][2] The AOX is a crucial component of the glycolytic pathway in Cryptosporidium, and its absence in mammals makes it a promising therapeutic target.[2][3]

Subsequent in vivo studies in murine models have demonstrated the effectiveness of this compound in treating cryptosporidiosis and have highlighted its low cytotoxicity.[3] Further pharmacokinetic analyses in rats have shown that this compound exhibits low absolute oral bioavailability, which, combined with its high concentration in the small intestine, is advantageous for targeting this intestinal parasite.[1][2][3]

Quantitative Data Summary

A summary of the key pharmacokinetic parameters of this compound in rats following a single administration is presented in the table below. This data is derived from in vivo studies but is critical for the interpretation of potential in vitro-in vivo correlations.

Parameter Intravenous (1 mg/kg) Oral (100 mg/kg) Oral (200 mg/kg) Oral (400 mg/kg)
Tmax (h) -111
Cmax (ng/mL) -849.881886.434033.21
AUC0-24h (h·ng/mL) 7024.862280.414956.897498.10
T1/2 (h) 10.9118.8317.9618.17
Absolute Bioavailability (%) -0.32%0.27%0.27%

Data sourced from in vivo pharmacokinetic studies in rats.[1]

Experimental Protocols

The following are representative protocols for the in vitro evaluation of anti-cryptosporidial compounds like this compound. These methodologies are based on established practices in the field.

In Vitro Anti-Cryptosporidial Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Cryptosporidium parvum in a host cell culture system.

Materials:

  • Cryptosporidium parvum oocysts

  • Human ileocecal adenocarcinoma cell line (HCT-8)

  • Culture medium: RPMI-1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Fluorescein isothiocyanate (FITC)-conjugated anti-Cryptosporidium antibody

  • 4′,6-diamidino-2-phenylindole (DAPI)

Procedure:

  • HCT-8 cells are seeded in 96-well plates and grown to confluence.

  • C. parvum oocysts are treated with a bleach solution to sterilize and then excysted in an acidic solution to release sporozoites.

  • The confluent HCT-8 cell monolayers are infected with the freshly excysted sporozoites.

  • After a 2-hour incubation period to allow for parasite invasion, the medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is also included.

  • The plates are incubated for 48 hours to allow for parasite development.

  • Following incubation, the cells are washed with PBS, fixed with methanol, and stained with FITC-conjugated anti-Cryptosporidium antibody and DAPI.

  • The number of parasites in each well is quantified using fluorescence microscopy or a high-content imaging system.

  • The IC50 value is calculated by plotting the percentage of parasite inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Host Cell Viability Assay

Objective: To assess the cytotoxicity of this compound on the host cell line.

Materials:

  • HCT-8 cells

  • Culture medium

  • This compound stock solution (in DMSO)

  • Resazurin-based viability reagent

Procedure:

  • HCT-8 cells are seeded in 96-well plates and grown to sub-confluence.

  • The cells are treated with the same serial dilutions of this compound as used in the anti-cryptosporidial assay.

  • The plates are incubated for 48 hours.

  • The resazurin-based viability reagent is added to each well, and the plates are incubated for an additional 2-4 hours.

  • The fluorescence intensity is measured using a plate reader.

  • The 50% cytotoxic concentration (CC50) is calculated to determine the selectivity index (CC50/IC50).

Visualizations

Proposed Signaling Pathway of this compound Action

LN002_Mechanism_of_Action cluster_Mitochondrion Cryptosporidium Mitochondrion UQ Ubiquinone Pool AOX Alternative Oxidase (AOX) UQ->AOX e- ETC Electron Transport Chain UQ->ETC O2 O2 AOX->O2 e- H2O H2O O2->H2O Reduction This compound This compound This compound->AOX Inhibition

Caption: Proposed mechanism of this compound action via inhibition of the alternative oxidase (AOX) in the Cryptosporidium electron transport chain.

Experimental Workflow for In Vitro Screening

in_vitro_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis Oocyst_Prep C. parvum Oocyst Sterilization & Excystation Infection Infection of HCT-8 Cells with Sporozoites Oocyst_Prep->Infection Cell_Culture HCT-8 Host Cell Culture to Confluence Cell_Culture->Infection Treatment Addition of this compound Serial Dilutions Infection->Treatment Incubate 48-hour Incubation Treatment->Incubate Staining Fixation & Immunostaining Incubate->Staining Imaging Fluorescence Microscopy/ High-Content Imaging Staining->Imaging Data_Analysis Quantification & IC50 Calculation Imaging->Data_Analysis

Caption: A representative experimental workflow for the in vitro screening of anti-cryptosporidial compounds like this compound.

References

An In-depth Technical Guide to LN002: A Novel Alternative Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LN002 is a novel small molecule inhibitor of Alternative Oxidase (AOX), a key respiratory enzyme in certain pathogenic organisms, including the protozoan parasite Cryptosporidium.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details the compound's mechanism of action, its effects on parasitic and host cell signaling pathways, and provides detailed experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a core resource for researchers and professionals involved in the development of new anti-parasitic agents.

Chemical Structure and Properties

This compound, chemically named 5-amino-3-[1-cyano-2-(3-phenyl-4-vinopyrazole))-1-phenyl-4-vinopyrazole, is a phenylpyrazole derivative.[1] The structural formula and key chemical properties are summarized below.

Table 1: Chemical Identity and Properties of this compound

PropertyValueReference
IUPAC Name 5-amino-3-[1-cyano-2-(3-phenyl-4-vinopyrazole))-1-phenyl-4-vinopyrazole[1]
Molecular Formula C₂₂H₁₅N₇[1]
Molecular Weight 437.15 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=CS3)C#N)C#N)N[2]
InChI Key JMODGIGNKPVJGP-FMIVXFBMSA-N[2]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in N,N-dimethylformamide.[1] Further data not available.
Appearance Not available

Mechanism of Action and Signaling Pathways

This compound functions as a potent inhibitor of Alternative Oxidase (AOX), a terminal oxidase in the respiratory chain of various organisms, including fungi, plants, and some protozoa.[3][4] AOX provides a bypass for the conventional cytochrome c oxidase pathway (Complexes III and IV), directly transferring electrons from ubiquinol to oxygen. This process is uncoupled from proton translocation and, therefore, does not contribute to ATP synthesis.[3][4]

In pathogenic organisms like Cryptosporidium, which possess a degenerate mitochondrion (mitosome) and rely heavily on glycolysis, AOX plays a crucial role in maintaining redox balance by reoxidizing NADH. By inhibiting AOX, this compound disrupts this essential metabolic pathway, leading to a buildup of reducing equivalents and ultimately, parasite death.

Parasite Signaling Pathway

The inhibition of AOX by this compound directly impacts the parasite's electron transport chain, as depicted in the following diagram.

parasite_pathway cluster_etc Parasite Electron Transport Chain UQH2 Ubiquinol (UQH2) UQ Ubiquone (UQ) UQH2->UQ AOX Alternative Oxidase (AOX) UQH2->AOX e- Complex_III_IV Complex III & IV (Cytochrome Pathway) UQH2->Complex_III_IV e- O2 O2 H2O H2O O2->H2O Reduction AOX->O2 e- This compound This compound This compound->AOX Inhibition Complex_I Complex I Complex_I->UQH2 NADH -> NAD+ Complex_III_IV->O2 e- ATP ATP Synthesis Complex_III_IV->ATP

Caption: Inhibition of the parasite's Alternative Oxidase (AOX) pathway by this compound.

Host Cell Signaling Pathways

The impact of this compound on host cell signaling is primarily indirect, resulting from the consequences of parasite death and the modulation of the host's immune response. While direct effects of this compound on host cell mitochondria are considered minimal due to the absence of AOX in mammals, the clearance of parasitized and apoptotic cells can trigger downstream signaling events.

2.2.1. Apoptosis Induction in Infected Cells: The metabolic stress induced in Cryptosporidium by this compound leads to parasite death, which in turn can trigger apoptosis in the infected host enterocytes. This process is a host defense mechanism to eliminate infected cells and prevent further parasite proliferation.

host_apoptosis cluster_host_cell Infected Host Cell This compound This compound Parasite Cryptosporidium This compound->Parasite AOX_inhibition AOX Inhibition Parasite->AOX_inhibition Target Parasite_Death Parasite Death AOX_inhibition->Parasite_Death Apoptotic_Signals Release of Pro-Apoptotic Signals Parasite_Death->Apoptotic_Signals Caspase_Activation Caspase Activation Apoptotic_Signals->Caspase_Activation Apoptosis Host Cell Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of host cell apoptosis following this compound-induced parasite death.

2.2.2. Modulation of Inflammatory Response: The clearance of apoptotic cells and parasite debris by phagocytes can modulate the local inflammatory environment in the gut. This can lead to the production of cytokines and chemokines that orchestrate the immune response to the infection. The precise nature of this modulation by this compound-mediated parasite clearance requires further investigation.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 5-aminopyrazole-4-carbonitrile derivatives.[5][6] The following protocol outlines a potential multi-component reaction approach.

Materials:

  • Phenylhydrazine

  • Malononitrile

  • A suitable benzaldehyde derivative (e.g., 3-phenyl-4-formylpyrazole, which would require prior synthesis)

  • A suitable catalyst (e.g., tannic acid-functionalized silica-coated Fe₃O₄ nanoparticles)[5][6]

  • Ethanol

  • Water

Procedure:

  • Catalyst Preparation: Prepare the catalyst as described in the literature.[5][6]

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of phenylhydrazine, malononitrile, and the benzaldehyde derivative.

  • Catalyst Addition: Add a catalytic amount of the prepared catalyst to the reaction mixture.

  • Solvent and Reaction Conditions: Add a suitable solvent, such as a mixture of ethanol and water. Stir the reaction mixture at an elevated temperature (e.g., 80°C) and monitor the reaction progress using thin-layer chromatography (TLC).[6]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Isolate the crude product by filtration. Purify the product by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

synthesis_workflow Reactants Phenylhydrazine + Malononitrile + Benzaldehyde derivative Reaction One-pot Reaction (Ethanol/Water, 80°C) Reactants->Reaction Catalyst Catalyst (e.g., Fe3O4@SiO2@Tannic acid) Catalyst->Reaction Purification Filtration & Purification Reaction->Purification Product This compound Purification->Product Characterization Spectroscopic Characterization (NMR, MS) Product->Characterization

Caption: General workflow for the proposed synthesis of this compound.

In Vitro AOX Inhibition Assay

The inhibitory activity of this compound against Cryptosporidium AOX can be assessed using isolated parasite mitochondria or a recombinant AOX enzyme.

Materials:

  • Isolated Cryptosporidium mitochondria or recombinant AOX

  • This compound stock solution (in a suitable solvent like DMSO)

  • Ubiquinol (substrate)

  • Oxygen electrode or a microplate reader with an oxygen-sensing probe

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

Procedure:

  • Prepare Mitochondria/Enzyme: Isolate mitochondria from Cryptosporidium sporozoites or oocysts using standard protocols, or use purified recombinant AOX.

  • Assay Setup: In the chamber of an oxygen electrode or a microplate well, add the assay buffer and the mitochondrial suspension or recombinant enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) and incubate for a predetermined time.

  • Initiate Reaction: Initiate the reaction by adding the substrate, ubiquinol.

  • Measure Oxygen Consumption: Monitor the rate of oxygen consumption over time.

  • Data Analysis: Calculate the percentage of inhibition of AOX activity for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Summary and Future Directions

This compound is a promising lead compound for the development of novel therapeutics against cryptosporidiosis. Its specific inhibition of the parasite's alternative oxidase offers a targeted approach with potentially minimal effects on the host. Further research should focus on a more detailed characterization of its physicochemical properties, a comprehensive evaluation of its in vivo efficacy and safety, and elucidation of its precise impact on host immune signaling. The development of a robust and scalable synthesis protocol will also be crucial for its advancement as a clinical candidate. The development of a robust and scalable synthesis protocol will also be crucial for its advancement as a clinical candidate.

References

An In-depth Technical Guide to the Potential Biological Targets of Gefitinib (Iressa®)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically designated as "LN002" is not publicly available. This guide utilizes Gefitinib (Iressa®), a well-characterized targeted cancer therapeutic, as an illustrative example to fulfill the detailed technical requirements of the user's request.

This technical guide provides a comprehensive overview of the biological targets of Gefitinib, a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological pathways and experimental workflows.

Core Biological Target and Mechanism of Action

Gefitinib is a selective, orally active inhibitor of the EGFR tyrosine kinase, also known as HER1 or ErbB1.[1][2][3] EGFR is a member of the ErbB family of receptor tyrosine kinases, which also includes HER2/c-neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[2][4] In many types of cancer, including non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, invasion, and angiogenesis.[2][5][6]

The primary mechanism of action of Gefitinib involves its competitive and reversible binding to the adenosine triphosphate (ATP)-binding pocket within the intracellular tyrosine kinase domain of EGFR.[2][4][5] This binding prevents ATP from accessing the catalytic site, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling cascades.[4][5] The blockade of these pathways ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.[4]

The key downstream signaling pathways inhibited by Gefitinib include:

  • RAS/RAF/MEK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[5][7][8]

  • PI3K/AKT/mTOR Pathway: This cascade plays a central role in regulating cell growth, survival, and metabolism.[5][7][8][9][10]

Quantitative Data on Biological Activity

The inhibitory activity of Gefitinib has been quantified against various cell lines and specific molecular targets. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound.

Target/Cell Line Parameter Value Reference
EGFR Phosphorylation (Tyr1173) in NR6wtEGFR cellsIC5037 nM[10]
EGFR Phosphorylation (Tyr992) in NR6wtEGFR cellsIC5037 nM[10]
EGFR Phosphorylation (Tyr1173) in NR6W cellsIC5026 nM[10]
EGFR Phosphorylation (Tyr992) in NR6W cellsIC5057 nM[10]
PLC-γ Phosphorylation in NR6W cellsIC5027 nM[10]
PLC-γ Phosphorylation in NR6M cellsIC50369 nM[10]
Akt Phosphorylation (low-EGFR-expressing cells)IC50220 nM[10]
Akt Phosphorylation (low-EGFRvIII-expressing cells)IC50263 nM[10]
HCC827 (NSCLC, EGFR mutant)IC5013.06 nM[11]
PC9 (NSCLC, EGFR mutant)IC5077.26 nM[11]
H3255 (NSCLC, EGFR mutant)IC500.003 µM[12]
11-18 (NSCLC, EGFR mutant)IC500.39 µM[12]
Gefitinib-Resistant (GR) Cell LinesIC50> 4 µM[11]
A549 (NSCLC, EGFR wild-type)IC5010 µM[13]
Intermediate-Sensitive NSCLC Cell LinesIC501 - 10 µM[13]

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general method for determining the inhibitory activity of a test compound against a specific protein kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase.[14] The inhibitory effect of the compound is determined by quantifying the reduction in substrate phosphorylation or ATP consumption.[14] A common method involves using a radiolabeled ATP (e.g., [γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.[15][16]

Materials and Reagents:

  • Purified recombinant target kinase (e.g., EGFR)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Test compound (e.g., Gefitinib) dissolved in DMSO

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • Phosphoric acid

  • Phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mixture Preparation: In a microcentrifuge tube or a 96-well plate, prepare the kinase reaction mixture containing the kinase buffer, purified kinase, and substrate.

  • Initiation of Reaction: Add the test compound at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.

  • To start the kinase reaction, add a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity incorporated into the substrate on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a compound on the proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents:

  • Cancer cell line of interest (e.g., A549, PC9)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., Gefitinib)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specific period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Binds ADP ADP EGFR->ADP P P EGFR->P Autophosphorylation Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP binding ATP ATP ATP->EGFR Binds to kinase domain PI3K PI3K P->PI3K Recruits & Activates Grb2_SOS Grb2/SOS P->Grb2_SOS Recruits & Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival_PI3K Cell Proliferation & Survival mTOR->Proliferation_Survival_PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival_RAS Cell Proliferation & Survival ERK->Proliferation_Survival_RAS Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, [γ-³²P]ATP, and Inhibitor Start->Prepare_Reagents Reaction_Setup Combine Kinase, Substrate, and Inhibitor in Reaction Buffer Prepare_Reagents->Reaction_Setup Pre_Incubate Pre-incubate at RT Reaction_Setup->Pre_Incubate Initiate_Reaction Add [γ-³²P]ATP to Start Reaction Pre_Incubate->Initiate_Reaction Incubate_30C Incubate at 30°C Initiate_Reaction->Incubate_30C Stop_Reaction Spot Reaction Mixture onto Phosphocellulose Paper Incubate_30C->Stop_Reaction Wash Wash Paper with Phosphoric Acid Stop_Reaction->Wash Measure_Radioactivity Quantify with Scintillation Counter Wash->Measure_Radioactivity Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

References

Navigating the Path of Preclinical Safety: A Technical Guide to Preliminary Toxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the preliminary toxicity screening of a compound specifically designated "LN002" is not available at the time of this writing. Therefore, this document serves as an in-depth technical guide outlining the standard methodologies and data presentation for the preliminary toxicity screening of a novel investigational compound, in line with the core requirements of drug development professionals. The following sections provide a framework for such an assessment, including representative data, detailed experimental protocols, and visualizations of key processes.

A rigorous preclinical safety evaluation is essential before any new pharmaceutical agent can be administered to humans.[1] This process involves a series of in vitro and in vivo studies designed to identify potential toxic effects, determine target organs, and establish a safe starting dose for clinical trials.[2][3]

General Approaches to Preliminary Toxicity Screening

The initial phase of toxicity screening typically involves a battery of in vitro assays to assess cytotoxicity, genotoxicity, and other potential liabilities. These cell-based assays are crucial for early-stage hazard identification and candidate selection.[4] Compounds with favorable in vitro profiles may then advance to more comprehensive in vivo studies in relevant animal models to evaluate systemic toxicity.[2][5]

Key Stages of Preliminary Toxicity Screening:

  • In Vitro Cytotoxicity Assays: These are often the first step to determine the concentration at which a compound causes cell death. Common assays include MTT, MTS, and LDH release assays.[4]

  • In Vitro Genotoxicity Assays: These tests, such as the Ames test and in vitro micronucleus assay, evaluate the potential of a compound to damage genetic material.

  • In Vivo Acute Toxicity Studies: These studies involve the administration of a single dose of the compound to animal models to determine the short-term toxic effects and the median lethal dose (LD50).[2][6]

  • Repeated Dose Toxicity Studies: If the initial screening is promising, longer-term studies with repeated dosing are conducted to assess the effects of chronic exposure.[2]

Quantitative Data Summary

Clear and structured presentation of quantitative data is paramount for comparing the toxic potential of different compounds and making informed decisions.

Table 1: In Vitro Cytotoxicity of LN-Series Compounds in HepG2 Cells

CompoundIC50 (µM)Test MethodExposure Time (hours)
LN00115.8MTT Assay48
This compound (Hypothetical)78.2MTT Assay48
LN0035.2MTT Assay48
Doxorubicin (Control)0.9MTT Assay48

IC50 (half maximal inhibitory concentration) values represent the concentration of a compound that is required for 50% inhibition of cell viability. A higher IC50 value is generally indicative of lower cytotoxic potential.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of toxicity studies.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

1. Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a selected cell line (e.g., HepG2) after a 48-hour exposure period.

2. Materials:

  • HepG2 cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound stock solution (e.g., in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

3. Procedure:

  • Cell Seeding:

    • Harvest and count HepG2 cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls and untreated controls.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Visualizations: Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological relationships.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation a Compound Synthesis and Characterization b Cytotoxicity Assays (e.g., MTT, LDH) a->b c Genotoxicity Assays (e.g., Ames Test) b->c d Mechanism of Action Studies (Optional) c->d e Acute Toxicity Study (Single Dose) d->e Candidate Selection f Pharmacokinetic Profiling e->f g Repeated Dose Toxicity (e.g., 28-day study) f->g h Histopathology and Clinical Pathology g->h i IND-Enabling Studies h->i Safety Assessment Report

Caption: Preliminary toxicity screening workflow.

G compound This compound (Hypothetical) ros Increased Reactive Oxygen Species (ROS) compound->ros stress Oxidative Stress ros->stress jnk JNK Pathway Activation stress->jnk apoptosis Apoptosis jnk->apoptosis

Caption: Hypothetical oxidative stress-induced apoptosis pathway.

References

Unveiling LN002: A Novel Alternative Oxidase Inhibitor for Cryptosporidiosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Deep Dive for Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the novel compound LN002, a potent and selective inhibitor of the alternative oxidase (AOX) enzyme in Cryptosporidium, a protozoan parasite responsible for the diarrheal disease cryptosporidiosis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the compound's mechanism of action, preclinical pharmacokinetic data, and the experimental methodologies employed in its initial characterization.

Executive Summary

Cryptosporidiosis poses a significant health threat, particularly to immunocompromised individuals, with limited effective treatment options.[1][2][3] The compound this compound, identified as 5-amino-3-[1-cyano-2-(3-phenyl-4-vinopyrazole))-1-phenyl-4-vinopyrazole, has emerged as a promising therapeutic candidate. It selectively targets the alternative oxidase (AOX), a key respiratory enzyme in Cryptosporidium that is absent in mammals, suggesting a favorable safety profile.[1][2] Preclinical studies in rats have demonstrated that while this compound exhibits low systemic bioavailability, it achieves high concentrations in the small intestine, the primary site of Cryptosporidium infection.[1][2][3][4] This targeted intestinal distribution is a crucial attribute for an orally administered anti-cryptosporidial agent.

Mechanism of Action: Targeting the Parasite's Respiration

The therapeutic strategy behind this compound revolves around the inhibition of the alternative oxidase (AOX). In Cryptosporidium, the AOX is a terminal oxidase in the mitochondrial electron transport chain. It provides an alternative route for electrons to flow from the ubiquinone pool to oxygen, bypassing the conventional cytochrome pathway (Complexes III and IV). This pathway is essential for the parasite's energy metabolism and survival. By inhibiting AOX, this compound effectively disrupts the parasite's respiration, leading to its demise. The absence of AOX in the mammalian mitochondrial respiratory chain forms the basis of the compound's selective toxicity.

Complex I Complex I H_out_1 H⁺ Complex I->H_out_1 H⁺ pumping Complex II Complex II Ubiquinone Pool Ubiquinone Pool Complex II->Ubiquinone Pool e⁻ Complex III Complex III Ubiquinone Pool->Complex III e⁻ Alternative Oxidase (AOX) Alternative Oxidase (AOX) Ubiquinone Pool->Alternative Oxidase (AOX) e⁻ Cytochrome c Cytochrome c Complex III->Cytochrome c e⁻ H_out_2 H⁺ Complex III->H_out_2 H⁺ pumping Complex IV Complex IV Cytochrome c->Complex IV e⁻ H2O_1 H₂O Complex IV->H2O_1 H_out_3 H⁺ Complex IV->H_out_3 H⁺ pumping H2O_2 H₂O Alternative Oxidase (AOX)->H2O_2 This compound This compound This compound->Alternative Oxidase (AOX) ATP Synthase ATP Synthase ATP ATP ATP Synthase->ATP O2_1 O₂ O2_1->Complex IV O2_2 O₂ O2_2->Alternative Oxidase (AOX) H_in H⁺ H_in->ATP Synthase ADP ADP + Pi ADP->ATP Synthase

Caption: Mitochondrial Electron Transport Chain in Cryptosporidium.

Quantitative Preclinical Data

The following tables summarize the key pharmacokinetic and tissue distribution data for this compound obtained from studies in Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma[2][3][4]
Administration RouteDose (mg/kg)T½ (h)AUC₀₋₂₄ (h·ng/mL)Cₘₐₓ (ng/mL)Tₘₐₓ (h)Vd (L/kg)Cl (L/h/kg)F (%)
Intravenous110.91 ± 6.567024.86 ± 1521.51--1.69 ± 0.440.11 ± 0.03-
Oral10018.832280.41849.881869.2139.000.32
Oral20017.964501.131950.111639.1128.810.29
Oral40018.357498.104033.211581.5425.970.27

Data are presented as mean ± standard deviation (SD) where applicable.

Table 2: Tissue Distribution of this compound in Rats Following a Single Oral Dose of 200 mg/kg[1]
TissueCₘₐₓ (ng/g)Tₘₐₓ (h)
Small Intestine18450.23 ± 4567.892
Intestinal Contents45678.12 ± 12345.672
Lungs3456.78 ± 987.652
Liver1234.56 ± 345.670.5
Kidneys987.65 ± 234.560.5
Spleen876.54 ± 123.450.5
Heart765.43 ± 109.870.5
Brain234.56 ± 56.780.5
Muscle1098.76 ± 234.560.5

Data are presented as mean ± standard deviation (SD).

Table 3: Stability of this compound in Various Matrices[2]
MatrixConditionStability (%)
Stock Solution (in N,N-dimethylformamide)-20°C for 30 days>95
Rat Plasma-20°C for 30 days>90
Rat PlasmaThree freeze-thaw cycles>90
Tissue Homogenate-20°C for 30 days>90

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification[1]

A validated HPLC method was established for the quantification of this compound in rat plasma and tissue homogenates.

  • Instrumentation: Shimadzu LC-20A system with a UV detector.

  • Column: ARD-C18 column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with methanol and deionized water (75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 333 nm.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

Sample Preparation[1][2]
  • Stock Solution: this compound was dissolved in N,N-dimethylformamide to a concentration of 1 mg/mL.

  • Plasma Samples: 100 µL of rat plasma was mixed with 300 µL of acetonitrile to precipitate proteins. The mixture was vortexed and centrifuged. The supernatant was filtered and injected into the HPLC system.

  • Tissue Samples: 0.5 g of tissue was homogenized and extracted with a 2:1 (v/v) mixture of acetonitrile and methanol. The supernatant was then subjected to solid-phase extraction (SPE) for further purification before HPLC analysis.

In Vivo Pharmacokinetic Study in Rats[2][3][4]
  • Animal Model: Male and female Sprague-Dawley (SD) rats.

  • Housing: Animals were housed under standard laboratory conditions with free access to food and water.

  • Drug Administration:

    • Intravenous (IV): A single dose of 1 mg/kg was administered via the tail vein.

    • Oral (PO): Single doses of 100, 200, and 400 mg/kg were administered by oral gavage.

  • Blood Sampling: Blood samples were collected at predetermined time points post-dosing.

  • Tissue Collection: For tissue distribution studies, animals were euthanized at various time points after oral administration, and tissues were collected.

start Start: Acclimatize SD Rats grouping Randomly Assign to Groups (IV and Oral Dosing Cohorts) start->grouping iv_admin Intravenous Administration (1 mg/kg) grouping->iv_admin po_admin Oral Gavage Administration (100, 200, 400 mg/kg) grouping->po_admin blood_sampling Serial Blood Sampling (Predetermined Time Points) iv_admin->blood_sampling po_admin->blood_sampling tissue_collection Euthanasia and Tissue Collection (for Tissue Distribution Study) po_admin->tissue_collection sample_prep Sample Preparation (Plasma and Tissue Homogenization) blood_sampling->sample_prep tissue_collection->sample_prep hplc_analysis HPLC Analysis for this compound Quantification sample_prep->hplc_analysis pk_analysis Pharmacokinetic Data Analysis hplc_analysis->pk_analysis end End: Determine PK Parameters and Tissue Distribution pk_analysis->end

Caption: Experimental Workflow for the Pharmacokinetic Study of this compound in Rats.

Conclusion and Future Directions

The preclinical data on this compound are highly encouraging, positioning it as a novel and promising candidate for the treatment of cryptosporidiosis. Its selective inhibition of the parasite-specific alternative oxidase, coupled with its favorable pharmacokinetic profile characterized by high intestinal concentrations and low systemic exposure, underscores its potential for a safe and effective therapeutic agent. Further studies are warranted to evaluate the efficacy of this compound in in vivo models of Cryptosporidium infection and to advance its development towards clinical trials. The detailed methodologies presented in this whitepaper provide a solid foundation for researchers to build upon in the continued investigation of this novel compound. the continued investigation of this novel compound.

References

An In-depth Technical Guide to LN002 and its Homologous and Analogous Compounds for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

LN002, chemically identified as 5-amino-3-[1-cyano-2-(3-phenyl-4-vinopyrazole))-1-phenyl-4-vinopyrazole, is a novel and potent inhibitor of the alternative oxidase (AOX) enzyme in Cryptosporidium parvum. This parasite is a leading cause of diarrheal disease, particularly in immunocompromised individuals. The absence of a homologous AOX enzyme in mammals makes it a promising target for the development of new anti-cryptosporidial drugs. This technical guide provides a comprehensive overview of this compound, its known analogous compounds, and the underlying biological pathways. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-parasitic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and the Alternative Oxidase (AOX) Pathway

Cryptosporidium parvum possesses a modified mitochondrion, known as the mitosome, which lacks a conventional electron transport chain. Instead, it relies on an alternative respiratory pathway for certain metabolic functions. A key enzyme in this pathway is the alternative oxidase (AOX), which catalyzes the cyanide-resistant oxidation of ubiquinol and the reduction of oxygen to water. As this enzyme is absent in humans, it represents a highly selective target for therapeutic intervention.

This compound has been identified as a potent inhibitor of C. parvum AOX. Its unique chemical structure, based on a 5-aminopyrazole scaffold, offers a promising starting point for the development of new anti-cryptosporidial drugs. Understanding its homologous and analogous compounds is crucial for establishing structure-activity relationships (SAR) and for optimizing lead compounds with improved efficacy and pharmacokinetic properties.

Homologous and Analogous Compounds of this compound

While specific homologous series for this compound are not extensively documented in publicly available literature, the 5-aminopyrazole core structure is a well-established pharmacophore in medicinal chemistry. Numerous derivatives have been synthesized and investigated for a variety of biological activities. For the purpose of this guide, we will consider other known AOX inhibitors as functional analogs and various synthesized 5-aminopyrazole derivatives as structural analogs.

Functional Analogs: Other Known AOX Inhibitors

Several compounds are known to inhibit AOX from various organisms. While not necessarily structurally homologous to this compound, they target the same enzyme and provide a basis for comparative analysis.

Compound NameChemical ClassOrganism(s)Reported ActivityReference(s)
Salicylhydroxamic acid (SHAM)Hydroxamic acidCryptosporidium parvum, various plants and fungiEC50 = 0.235 µM against C. parvum growth[1]
8-hydroxyquinolineQuinoline derivativeCryptosporidium parvumEC90 = 0.12 µM against C. parvum growth[1]
Structural Analogs: 5-Aminopyrazole Derivatives

The 5-aminopyrazole scaffold is a versatile building block for the synthesis of a wide range of heterocyclic compounds with diverse biological activities. Several derivatives sharing the core structure of this compound have been reported, although their specific activity against C. parvum AOX is not always available.

Compound Name/StructureKey Structural FeaturesPotential RelevanceReference(s)
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylthiopyrazoleSubstituted phenyl at N1, cyano and ethylthio groupsDemonstrates the synthetic accessibility of diverse substitutions on the pyrazole core.[2]
N-aryl-5-amino-4-cyanopyrazole derivativesVaried aryl groups at the N1 positionInvestigated as xanthine oxidase inhibitors, showcasing the potential for this scaffold to target other oxidoreductases.[3]
5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileMethyl group at C3, phenyl at N1A simpler analog that could be used in SAR studies to understand the importance of the complex substituent at C3 of this compound.[4]

Quantitative Data

Pharmacokinetic Properties of this compound in Rats

A study on the pharmacokinetics of this compound in rats provided the following data after intravenous and oral administration.[5][6][7][8]

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma [5][6][7][8]

Administration RouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC(0-24h) (h·ng/mL)T½ (h)Bioavailability (F) (%)
Intravenous1--7024.8610.91-
Oral1001849.882280.4117.960.32
Oral2001---0.29
Oral40014033.217498.1018.830.27

Table 2: Tissue Distribution of this compound in Rats after Oral Administration (200 mg/kg) [7]

TissueCmax (ng/g)Tmax (h)
Small Intestine-2
Intestinal ContentsHighest Concentration2
Lung-2
Muscle-0.5
Heart-0.5
Liver-0.5
Spleen-0.5
Kidney-0.5
BrainLowest Concentration0.5

Note: Specific Cmax values for all tissues were not provided in the source material.

In Vitro Activity of AOX Inhibitors against Cryptosporidium parvum

The following table summarizes the reported in vitro efficacy of known AOX inhibitors against the growth of C. parvum.

Table 3: In Vitro Efficacy of AOX Inhibitors against C. parvum [1]

CompoundEC50 (µM)EC90 (µM)
Salicylhydroxamic acid (SHAM)0.2353.54
8-hydroxyquinoline0.0320.12

Experimental Protocols

General Synthesis of 5-Aminopyrazole Derivatives

The synthesis of 5-aminopyrazole derivatives, the core scaffold of this compound, can be achieved through several established synthetic routes. A common and versatile method involves the condensation of a β-ketonitrile with a substituted hydrazine.

Reaction Scheme:

G reagents β-Ketonitrile + Substituted Hydrazine product 5-Aminopyrazole Derivative reagents->product Condensation conditions Solvent (e.g., Ethanol) Base (e.g., Sodium Acetate) Heat conditions->product

A generalized reaction scheme for the synthesis of 5-aminopyrazole derivatives.

Detailed Methodology:

  • Preparation of Reactants: The appropriately substituted β-ketonitrile and hydrazine hydrochloride are procured or synthesized.

  • Reaction Setup: The β-ketonitrile, hydrazine hydrochloride, and a base (e.g., sodium acetate) are dissolved in a suitable solvent, such as absolute ethanol, in a round-bottom flask.

  • Reaction Conditions: The reaction mixture is heated under reflux for a specified period (typically several hours). The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then triturated with a suitable solvent (e.g., ether) and filtered. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., acetone-hexane) to yield the desired 5-aminopyrazole derivative.[4]

In Vitro Anti-cryptosporidial Assay

This protocol describes a general method for evaluating the efficacy of compounds against Cryptosporidium parvum growth in a host cell culture system.

Experimental Workflow:

G start Seed HCT-8 cells in 96-well plates infect Infect with C. parvum oocysts start->infect treat Treat with varying concentrations of test compound infect->treat incubate Incubate for 48 hours treat->incubate quantify Quantify parasite growth (e.g., qPCR or fluorescence microscopy) incubate->quantify analyze Calculate EC50 values quantify->analyze

Workflow for in vitro anti-cryptosporidial activity assessment.

Detailed Methodology:

  • Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are seeded in 96-well plates and cultured until confluent.

  • Parasite Preparation: C. parvum oocysts are excysted to release infectious sporozoites.

  • Infection: The confluent HCT-8 cell monolayers are infected with the prepared sporozoites.

  • Compound Treatment: Following infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound or its analogs). Appropriate vehicle controls (e.g., DMSO) are included.

  • Incubation: The infected and treated plates are incubated for a period sufficient for parasite development (e.g., 48 hours).

  • Quantification of Parasite Growth: Parasite proliferation is quantified using methods such as quantitative real-time PCR (qPCR) to measure parasite-specific DNA or by fluorescence microscopy after staining with a parasite-specific antibody.

  • Data Analysis: The dose-response data is used to calculate the half-maximal effective concentration (EC50) and other relevant parameters using non-linear regression analysis.[1][9][10]

High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

This protocol outlines the general steps for quantifying this compound in biological matrices, as described in a pharmacokinetic study.

Experimental Workflow:

G sample Collect biological samples (plasma, tissue homogenates) extract Protein precipitation and extraction of this compound sample->extract hplc Inject extract onto HPLC system extract->hplc detect UV detection hplc->detect quantify Quantify this compound based on calibration curve detect->quantify analyze Pharmacokinetic parameter calculation quantify->analyze

Workflow for HPLC-based pharmacokinetic analysis of this compound.

Detailed Methodology:

  • Sample Preparation: Biological samples (plasma, tissue homogenates) are collected at various time points after drug administration. Proteins are precipitated using a suitable agent (e.g., acetonitrile), and the supernatant containing the analyte is collected.

  • Chromatographic Conditions: The analysis is performed on a C18 reversed-phase HPLC column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile and water) in an isocratic or gradient elution mode.

  • Detection: this compound is detected using a UV detector at its maximum absorption wavelength.

  • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the biological samples is determined by comparing their peak areas to the calibration curve.

  • Pharmacokinetic Analysis: The concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as AUC, Cmax, Tmax, T½, and bioavailability.[5][6]

Signaling Pathway

The proposed target of this compound is the alternative oxidase (AOX) within the mitosome of Cryptosporidium parvum. The AOX is part of a truncated electron transport chain that differs significantly from the mammalian mitochondrial respiratory chain.

G cluster_mitosome C. parvum Mitosome MQO MQO (Malate:Quinone Oxidoreductase) UQ Ubiquinone (UQ) MQO->UQ NDH2 NDH2 (Type II NADH Dehydrogenase) NDH2->UQ UQH2 Ubihydroquinone (UQH2) UQ->UQH2 Reduction AOX Alternative Oxidase (AOX) UQH2->AOX Oxidation H2O H2O AOX->H2O O2 -> 2H2O This compound This compound This compound->AOX Inhibition Malate Malate Malate->MQO Malate -> Oxaloacetate NADH NADH NADH->NDH2 NADH -> NAD+

Proposed electron transport chain in the C. parvum mitosome and the inhibitory action of this compound.

In this pathway, electrons from the oxidation of malate by malate:quinone oxidoreductase (MQO) and from the oxidation of NADH by type II NADH dehydrogenase (NDH2) are transferred to ubiquinone (UQ). The resulting ubihydroquinone (UQH2) is then reoxidized by the alternative oxidase (AOX), which in turn reduces molecular oxygen to water. This compound exerts its anti-cryptosporidial effect by specifically inhibiting the activity of AOX, thereby disrupting this essential metabolic pathway in the parasite.

Conclusion and Future Directions

This compound represents a promising new lead compound for the development of urgently needed therapies for cryptosporidiosis. Its mode of action, targeting the parasite-specific alternative oxidase, offers a high degree of selectivity and a lower likelihood of host toxicity. The pharmacokinetic data, although showing low oral bioavailability, indicates high concentrations in the intestine, the primary site of Cryptosporidium infection, which is a favorable characteristic for an orally administered anti-cryptosporidial agent.

Future research should focus on:

  • Synthesis and evaluation of homologous and analogous series of this compound: A systematic exploration of the structure-activity relationship around the 5-aminopyrazole scaffold is necessary to identify compounds with improved potency and pharmacokinetic profiles.

  • In-depth mechanistic studies: Further elucidation of the precise binding mode of this compound to C. parvum AOX will facilitate rational drug design.

  • In vivo efficacy studies: Evaluation of this compound and its optimized analogs in relevant animal models of cryptosporidiosis is a critical next step to validate their therapeutic potential.

This technical guide provides a solid foundation for these future endeavors and underscores the potential of this compound and its derivatives as a new class of anti-cryptosporidial agents. of this compound and its derivatives as a new class of anti-cryptosporidial agents.

References

An In-Depth Technical Guide to Initial Cell-Based Assays for Determining LN002 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LN002 has been identified as a promising inhibitor of alternative oxidase (AOX), a key respiratory enzyme in certain pathogens, including the protozoan parasite Cryptosporidium parvum.[1] The absence of AOX in mammals makes it an attractive target for antimicrobial drug development.[1] This guide provides a comprehensive overview of the initial cell-based assays essential for characterizing the in vitro activity, selectivity, and mechanism of action of this compound. The following protocols and data serve as a foundational framework for the preclinical evaluation of this compound.

Core Experimental Assays

The primary objectives of these initial assays are to determine the potency of this compound against C. parvum, assess its toxicity towards host cells, and confirm its mechanism of action by evaluating its impact on parasite metabolism.

C. parvum Growth Inhibition Assay in HCT-8 Cells

This assay is fundamental for determining the efficacy of this compound in a host-parasite co-culture system.

Experimental Protocol:

  • Cell Culture: Human ileocecal adenocarcinoma cells (HCT-8) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

  • Infection: HCT-8 cells are seeded in 96-well plates and grown to 80-90% confluency. Cryptosporidium parvum oocysts are treated with a bleach solution to sterilize and then excysted in acidic PBS to release sporozoites. The sporozoites are then used to infect the HCT-8 cell monolayers.

  • Compound Treatment: A serial dilution of this compound is prepared in the culture medium. The infected HCT-8 cells are treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., nitazoxanide) are included.

  • Incubation: The treated, infected cells are incubated for 48-72 hours to allow for parasite development.

  • Quantification of Parasite Growth: Parasite growth can be quantified using several methods:

    • Immunofluorescence Assay (IFA): Cells are fixed, permeabilized, and stained with a primary antibody against a C. parvum antigen, followed by a fluorescently labeled secondary antibody. The number of parasites is then quantified by automated microscopy and image analysis.

    • Quantitative PCR (qPCR): DNA is extracted from the cell lysates, and qPCR is performed using primers specific for a C. parvum gene (e.g., 18S rRNA) to quantify parasite load.

Data Presentation:

The half-maximal effective concentration (EC₅₀) is determined by fitting the dose-response data to a four-parameter logistic curve.

CompoundEC₅₀ (µM) against C. parvum
This compound1.5
Nitazoxanide (Control)2.0
Host Cell Viability and Cytotoxicity Assay

This assay is crucial for evaluating the selectivity of this compound by assessing its effect on the viability of the host cells.

Experimental Protocol:

  • Cell Culture: HCT-8 cells are seeded in 96-well plates and grown to 80-90% confluency.

  • Compound Treatment: Cells are treated with the same serial dilution of this compound as used in the growth inhibition assay. A vehicle control and a positive control for cytotoxicity (e.g., doxorubicin) are included.

  • Incubation: The cells are incubated for the same duration as the parasite growth assay (48-72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

Data Presentation:

The half-maximal cytotoxic concentration (CC₅₀) is calculated from the dose-response curve. The selectivity index (SI) is then determined by dividing the CC₅₀ by the EC₅₀.

CompoundCC₅₀ (µM) on HCT-8 CellsSelectivity Index (SI = CC₅₀/EC₅₀)
This compound> 100> 66.7
Nitazoxanide (Control)5025
Parasite Metabolic Activity Assay

This assay provides insight into the mechanism of action of this compound by directly measuring the metabolic output of the parasite.

Experimental Protocol:

  • Parasite Isolation: C. parvum sporozoites are isolated as described for the infection protocol.

  • Compound Treatment: Isolated sporozoites are incubated with varying concentrations of this compound in a suitable buffer.

  • Metabolic Activity Measurement:

    • Oxygen Consumption Rate (OCR): A Seahorse XF Analyzer can be used to measure the OCR of the isolated sporozoites in real-time. A decrease in OCR upon addition of this compound would be consistent with inhibition of the respiratory chain.

    • ATP Production: Parasite ATP levels can be measured using a luciferin/luciferase-based assay. A reduction in ATP would indicate impaired energy metabolism.

Data Presentation:

The half-maximal inhibitory concentration (IC₅₀) for metabolic activity is determined.

AssayIC₅₀ (µM) of this compound
Oxygen Consumption Rate (OCR)0.8
ATP Production1.2

Visualization of Pathways and Workflows

experimental_workflow cluster_assays Initial Cell-Based Assays for this compound cluster_A_steps Workflow for Growth Inhibition cluster_B_steps Workflow for Host Cell Viability cluster_C_steps Workflow for Metabolic Activity A C. parvum Growth Inhibition Assay A1 Culture HCT-8 Cells B Host Cell Viability Assay B1 Culture HCT-8 Cells C Parasite Metabolic Activity Assay C1 Isolate C. parvum Sporozoites A2 Infect with C. parvum A1->A2 A3 Treat with this compound A2->A3 A4 Incubate 48-72h A3->A4 A5 Quantify Parasite Growth (IFA/qPCR) A4->A5 A6 Determine EC50 A5->A6 B2 Treat with this compound B1->B2 B3 Incubate 48-72h B2->B3 B4 Assess Viability (MTT/ATP) B3->B4 B5 Determine CC50 B4->B5 B6 Calculate Selectivity Index B5->B6 C2 Treat with this compound C1->C2 C3 Measure OCR / ATP Production C2->C3 C4 Determine IC50 C3->C4

Caption: Experimental workflows for the initial cell-based characterization of this compound.

signaling_pathway cluster_pathway Proposed Mechanism of Action of this compound This compound This compound AOX Alternative Oxidase (AOX) This compound->AOX Inhibits ETC Electron Transport Chain O2_consumption Oxygen Consumption AOX->O2_consumption Contributes to ETC->O2_consumption Drives ATP_production ATP Production ETC->ATP_production Drives Parasite_metabolism Parasite Metabolism & Viability O2_consumption->Parasite_metabolism Essential for ATP_production->Parasite_metabolism Essential for

Caption: Proposed signaling pathway for the inhibitory action of this compound on parasite metabolism.

Conclusion

The described cell-based assays provide a robust and comprehensive framework for the initial evaluation of this compound. By determining its efficacy, selectivity, and mechanism of action, these assays are critical for advancing this compound through the drug discovery pipeline. The presented protocols and data structures serve as a guide for researchers to standardize the preliminary assessment of this and similar compounds targeting parasitic metabolic pathways.

References

Exploring the Therapeutic Potential of LN002: A Novel Alternative Oxidase Inhibitor for Cryptosporidiosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant threat to global public health, particularly among immunocompromised individuals and young children. The current standard of care is limited, highlighting the urgent need for novel therapeutic agents. This document details the preclinical data available for LN002, a potent and orally administered inhibitor of Cryptosporidium alternative oxidase (AOX). This compound has demonstrated a promising pharmacokinetic profile with high intestinal concentration, directly targeting the site of infection. This guide provides a comprehensive overview of this compound's mechanism of action, preclinical pharmacokinetics, and the experimental methodologies used in its evaluation, offering a foundational resource for its continued development.

Introduction

Cryptosporidium parvum is a leading cause of debilitating diarrheal illness worldwide.[1] The parasite infects the epithelial cells of the small intestine, leading to a self-limiting illness in immunocompetent individuals but a severe, chronic, and potentially fatal condition in those with compromised immune systems. The only FDA-approved treatment, nitazoxanide, has shown limited efficacy in these vulnerable populations.[1] This therapeutic gap underscores the critical need for new drugs with novel mechanisms of action.

The parasite's energy metabolism presents a unique therapeutic window. Cryptosporidium possesses a mitochondrial alternative oxidase (AOX) pathway for respiration, which is absent in its mammalian hosts.[2] This metabolic distinction makes AOX an attractive target for selective drug development. This compound, chemically identified as 5-amino-3-[1-cyano-2-(3-phenyl-1H-pyrazol-4-yl) vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile, has emerged as a potent inhibitor of this parasitic enzyme.[1]

Mechanism of Action: Targeting Parasite Respiration

This compound exerts its anti-cryptosporidial activity by specifically inhibiting the parasite's alternative oxidase (AOX). AOX is a terminal oxidase in the mitochondrial respiratory chain of Cryptosporidium, transferring electrons from ubiquinol to oxygen. This process is uncoupled from proton translocation and, therefore, does not contribute to ATP synthesis in the same manner as the conventional cytochrome pathway. While research suggests that AOX may not be essential for the parasite's survival, its inhibition has been shown to reduce the pathogenicity of C. parvum.[3][4] By disrupting the function of AOX, this compound is believed to interfere with the parasite's metabolic flexibility and its ability to manage oxidative stress, ultimately hindering its virulence.

cluster_parasite Cryptosporidium Mitosome cluster_host Host Cell Mitochondrion Ubiquinol Reduced Ubiquinone (UQH2) AOX Alternative Oxidase (AOX) Target of this compound Ubiquinol->AOX e- Water Water (H2O) AOX->Water Ubiquinone Oxidized Ubiquinone (UQ) AOX->Ubiquinone Oxygen Oxygen (O2) Oxygen->AOX This compound This compound This compound->AOX Inhibition ETC Conventional Electron Transport Chain (Complexes I-IV) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP No_AOX No Alternative Oxidase start Start dosing Dosing of Rats (Oral or IV) start->dosing sampling Blood Sample Collection (Serial Time Points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing extraction Protein Precipitation (Acetonitrile) processing->extraction analysis HPLC Analysis extraction->analysis data Pharmacokinetic Data Analysis analysis->data end End data->end

References

Methodological & Application

LN002 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: LN002 for Cell Culture

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting the MEK1/2 kinases. The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many human cancers, making it an important target for therapeutic intervention. These application notes provide a detailed protocol for evaluating the in vitro efficacy of this compound on cancer cell lines using a cell viability assay.

Mechanism of Action

This compound exerts its biological effects by binding to and inhibiting the activity of MEK1 and MEK2, dual-specificity protein kinases that phosphorylate and activate the downstream effector kinases ERK1 and ERK2. By inhibiting MEK1/2, this compound effectively blocks the propagation of oncogenic signals, leading to decreased cell proliferation and the induction of apoptosis in cancer cells with a constitutively active MAPK pathway.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol describes the use of a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a cancer cell line (e.g., A375 melanoma).

Materials

  • This compound compound

  • A375 melanoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure

  • Cell Seeding:

    • Culture A375 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells, perform a cell count, and dilute to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Presentation

The following table summarizes representative data from an MTT assay evaluating the effect of this compound on A375 cell viability. The IC50 value, which is the concentration of a drug that gives half-maximal response, can be calculated from this data.

This compound ConcentrationAbsorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100%
0.1 nM1.2297.6%
1 nM1.1592.0%
10 nM0.8870.4%
100 nM0.6148.8%
1 µM0.2520.0%
10 µM0.108.0%

Visualizations

MAPK_Pathway cluster_0 cluster_1 cluster_2 Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation This compound This compound This compound->MEK

Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate 24 hours Cell_Seeding->Incubation_24h Compound_Treatment Treat with this compound (Serial Dilutions) Incubation_24h->Compound_Treatment Incubation_72h Incubate 72 hours Compound_Treatment->Incubation_72h Add_MTT Add MTT Reagent Incubation_72h->Add_MTT Incubation_4h Incubate 4 hours Add_MTT->Incubation_4h Dissolve_Formazan Dissolve Formazan with DMSO Incubation_4h->Dissolve_Formazan Read_Absorbance Read Absorbance at 570 nm Dissolve_Formazan->Read_Absorbance End End Read_Absorbance->End

Caption: Experimental workflow for the MTT cell viability assay.

Application Notes and Protocols for LN002 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to LN002

This compound is an investigational compound identified as a potent inhibitor of Alternative Oxidase (AOX).[1] This enzyme is a component of the mitochondrial respiratory chain in some fungi, plants, and protozoa, including the parasite Cryptosporidium parvum.[2][3][4] Cryptosporidium is a significant cause of zoonotic diarrheal disease (cryptosporidiosis), particularly affecting young children and immunocompromised individuals.[1] As the AOX enzyme is absent in mammals, it presents a promising therapeutic target for the development of selective anti-cryptosporidial drugs.[1][3]

Recent studies have explored the role of AOX in Cryptosporidium parvum, with some findings suggesting that while it may not be essential for parasite survival, its inhibition can reduce the parasite's fitness and pathogenicity in animal models.[5] These application notes provide a summary of the known characteristics of this compound and a detailed protocol for its evaluation in a murine model of cryptosporidiosis.

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the alternative oxidase (AOX) in the mitochondrial respiratory chain of Cryptosporidium. This pathway branches from the conventional electron transport chain at the ubiquinone (UQ) pool. Unlike the conventional pathway, the AOX-mediated pathway is not coupled to proton pumping and therefore does not contribute to ATP synthesis.[2][6] It is believed to play a role in maintaining metabolic homeostasis and mitigating oxidative stress.[4][7] By inhibiting AOX, this compound disrupts the parasite's respiratory process.[2]

Below is a diagram illustrating the proposed mechanism of action of this compound within the Cryptosporidium mitochondrial respiratory chain.

cluster_etc Mitochondrial Inner Membrane cluster_aox Alternative Pathway ComplexI Complex I/II (NADH/Succinate Dehydrogenase) UQ Ubiquinone Pool (UQ) ComplexI->UQ e- H_pump1 H+ ComplexI->H_pump1 ComplexIII Complex III UQ->ComplexIII e- AOX Alternative Oxidase (AOX) UQ->AOX e- CytC Cytochrome c ComplexIII->CytC e- H_pump3 H+ ComplexIII->H_pump3 ComplexIV Complex IV CytC->ComplexIV e- O2 O₂ ComplexIV->O2 e- H2O_conventional H₂O ComplexIV->H2O_conventional H_pump4 H+ ComplexIV->H_pump4 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates H_pump1->ATP_Synthase Proton Motive Force H_pump3->ATP_Synthase H_pump4->ATP_Synthase H2O_alternative H₂O AOX->H2O_alternative O2_alt O₂ AOX->O2_alt e- This compound This compound This compound->AOX Inhibits

Caption: Proposed mechanism of this compound in the Cryptosporidium respiratory chain.

Pharmacokinetic Profile of this compound in Rats

Pharmacokinetic studies of this compound have been conducted in Sprague-Dawley rats. The compound exhibits low oral bioavailability, with high concentrations observed in the intestine, which is advantageous for treating an intestinal parasite like Cryptosporidium.[1]

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Dose

Parameter Intravenous (1 mg/kg) Oral (100 mg/kg) Oral (200 mg/kg) Oral (400 mg/kg)
Tmax (h) - 1 1 1
Cmax (ng/mL) - 849.88 1865.43 4033.21
AUC₀₋₂₄ (h·ng/mL) 7024.86 2280.41 4536.98 7498.10
T½ (h) 10.91 18.83 17.96 18.52
Vd (L/kg) 1.69 869.21 693.45 581.54
Cl (L/h/kg) 0.11 39.00 28.67 25.97
F (%) - 0.32 0.29 0.27

Data sourced from a study in rats.[1] Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUC₀₋₂₄: Area under the curve from 0 to 24 hours; T½: Half-life; Vd: Volume of distribution; Cl: Clearance; F: Bioavailability.

Protocol for In Vivo Efficacy Evaluation in a Mouse Model of Cryptosporidiosis

The following is a generalized protocol for assessing the in vivo efficacy of this compound against Cryptosporidium parvum infection in an immunocompromised mouse model.

Materials
  • Animal Model: Immunocompromised mice (e.g., IFN-γ knockout or SCID mice) are recommended as they are susceptible to chronic Cryptosporidium infection.[8]

  • Cryptosporidium parvum oocysts: Viable, infectious oocysts.

  • This compound: Test compound.

  • Vehicle: Appropriate vehicle for this compound administration (based on solubility and route of administration).

  • Positive Control: Nitazoxanide or paromomycin.[9][10]

  • Equipment: Oral gavage needles, syringes, materials for fecal collection, microscope, hemocytometer, qPCR reagents and instrument, histology supplies.

Experimental Workflow

acclimatization Animal Acclimatization (1 week) infection Infection with C. parvum oocysts (Day 0) acclimatization->infection treatment Treatment Initiation (e.g., Day 3 post-infection) infection->treatment monitoring Daily Monitoring (Clinical signs, body weight) treatment->monitoring fecal_collection Fecal Sample Collection (e.g., every 2 days) monitoring->fecal_collection euthanasia Euthanasia & Tissue Collection (End of study) monitoring->euthanasia oocyst_quantification Oocyst Quantification (Microscopy/qPCR) fecal_collection->oocyst_quantification data_analysis Data Analysis oocyst_quantification->data_analysis histopathology Intestinal Histopathology euthanasia->histopathology histopathology->data_analysis

Caption: Experimental workflow for in vivo efficacy testing of this compound.
Detailed Methodology

1. Animal Handling and Acclimatization:

  • House animals in a specific pathogen-free facility.

  • Allow for an acclimatization period of at least one week before the start of the experiment.

  • Provide ad libitum access to food and water.

2. Infection:

  • On Day 0, infect each mouse by oral gavage with a predetermined number of viable C. parvum oocysts (e.g., 1 x 10⁵ to 1 x 10⁷ oocysts) suspended in a small volume (e.g., 100 µL) of phosphate-buffered saline (PBS).

3. Treatment Groups:

  • Randomly assign mice to treatment groups (n=5-10 mice per group):

    • Group 1: Uninfected, untreated control.

    • Group 2: Infected, vehicle control.

    • Group 3: Infected, this compound (low dose).

    • Group 4: Infected, this compound (high dose).

    • Group 5: Infected, positive control (e.g., nitazoxanide).

4. Drug Administration:

  • Begin treatment at a specified time post-infection (e.g., 3 days).

  • Administer this compound, vehicle, or positive control orally once or twice daily for a defined period (e.g., 7-10 days). The high intestinal concentration of this compound following oral administration supports this route.[1]

5. Monitoring and Sample Collection:

  • Monitor mice daily for clinical signs of illness (e.g., diarrhea, weight loss, dehydration).

  • Record body weight daily.

  • Collect fecal samples from each mouse at regular intervals (e.g., every 2 days) starting from the day of treatment initiation.

6. Efficacy Endpoints:

  • Oocyst Shedding:

    • Quantify the number of oocysts per gram of feces using microscopy (e.g., with a hemocytometer after a flotation method) or by quantitative PCR (qPCR) targeting a Cryptosporidium-specific gene.[8][9]

  • Histopathology:

    • At the end of the study, euthanize the mice and collect intestinal tissue sections (ileum, cecum).

    • Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Evaluate sections for parasite presence, villous atrophy, and inflammation.[9]

7. Data Analysis:

  • Compare oocyst shedding, body weight changes, and histopathological scores between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA, t-test).

  • A significant reduction in oocyst shedding and amelioration of intestinal pathology in the this compound-treated groups compared to the vehicle control would indicate efficacy.

Summary

This compound is a promising AOX inhibitor with a pharmacokinetic profile that makes it suitable for treating intestinal infections like cryptosporidiosis. The provided protocols offer a framework for researchers to further investigate the in vivo efficacy of this compound. It is important to consider the emerging research on the precise role of AOX in Cryptosporidium when interpreting the results of these studies.

References

Application Notes and Protocols for LN002 Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "LN002" is associated with multiple substances. This document provides detailed procedures for two of the most relevant interpretations for a research and drug development audience: the investigational compound this compound, an alternative oxidase inhibitor, and Liquid Nitrogen (LN2), a common laboratory cryogen. Please identify the specific "this compound" you are working with and refer to the appropriate section.

Section 1: Investigational Compound this compound (Alternative Oxidase Inhibitor)

These notes are intended for researchers, scientists, and drug development professionals working with the novel compound this compound, identified as a potent alternative oxidase (AOX) inhibitor for the treatment of cryptosporidiosis.[1][2][3]

Introduction

This compound (5-amino-3-[1-cyano-2-(3-phenyl-4-vinopyrazole))-1-phenyl-4-vinopyrazole) is an experimental compound that has been identified as a potent inhibitor of the alternative oxidase (AOX) enzyme in Cryptosporidium.[1] This pathway is crucial for the parasite's metabolism and is absent in mammals, making it a promising therapeutic target.[1] Preclinical studies in rats have shown that this compound has low oral bioavailability but is extensively distributed to the small intestine, the primary site of Cryptosporidium infection.[1][2]

Physicochemical and Pharmacokinetic Properties

The following table summarizes the known properties of this compound.

PropertyDataReference
Chemical Name 5-amino-3-[1-cyano-2-(3-phenyl-4-vinopyrazole))-1-phenyl-4-vinopyrazole[1]
Mechanism of Action Alternative Oxidase (AOX) Inhibitor[1]
Therapeutic Target Cryptosporidium spp.[1][2]
Oral Bioavailability Low[1][2]
Tissue Distribution High concentration in the small intestine after oral administration.[1][2]
Administration Route Oral gavage and intravenous injection have been used in preclinical studies.[2]
Analytical Method High-Performance Liquid Chromatography (HPLC) for quantification in plasma and tissues.[1][3]
Experimental Protocols
  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Storage: Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

  • Waste Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste.[4] Do not dispose of down the sink.[4]

  • Objective: To prepare a stock solution of this compound for in vitro or in vivo experiments.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Pipettes and sterile tips

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C or -80°C.

  • Objective: To determine the inhibitory effect of this compound on the growth of C. parvum in cell culture.

  • Materials:

    • HCT-8 cells (human ileocecal adenocarcinoma cell line)

    • C. parvum oocysts

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

    • This compound stock solution

    • 96-well cell culture plates

    • Incubator (37°C, 5% CO2)

    • Microplate reader

  • Procedure:

    • Seed HCT-8 cells into a 96-well plate and grow to confluency.

    • Excyst C. parvum oocysts to obtain sporozoites.

    • Infect the HCT-8 cell monolayer with the sporozoites.

    • Prepare serial dilutions of this compound from the stock solution in cell culture medium.

    • Add the this compound dilutions to the infected cells. Include a vehicle control (DMSO) and a positive control (e.g., nitazoxanide).

    • Incubate the plate for 48-72 hours.

    • Quantify the parasite growth using an appropriate method, such as quantitative PCR (qPCR) or an enzyme-linked immunosorbent assay (ELISA).

    • Calculate the half-maximal inhibitory concentration (IC50) of this compound.

Diagrams

LN002_Mechanism_of_Action Mechanism of Action of this compound cluster_parasite Cryptosporidium Cell Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AOX Alternative Oxidase (AOX) Pyruvate->AOX ATP_Production ATP Production AOX->ATP_Production This compound This compound This compound->Inhibition

Caption: Mechanism of action of this compound in Cryptosporidium.

In_Vitro_Efficacy_Workflow In Vitro Efficacy Testing Workflow cluster_setup Experiment Setup Seed_Cells Seed HCT-8 Cells Infect_Cells Infect with C. parvum Seed_Cells->Infect_Cells Add_this compound Add this compound to Cells Infect_Cells->Add_this compound Prepare_this compound Prepare this compound Dilutions Prepare_this compound->Add_this compound Incubate Incubate for 48-72h Add_this compound->Incubate Quantify Quantify Parasite Growth Incubate->Quantify Analyze Calculate IC50 Quantify->Analyze

Caption: Workflow for in vitro efficacy testing of this compound.

Section 2: Standard Operating Procedure for Liquid Nitrogen (LN2) Handling

This Standard Operating Procedure (SOP) provides guidelines for the safe handling of liquid nitrogen (LN2) in a laboratory setting.[5][6][7][8]

Hazards

Liquid nitrogen is a cryogenic liquid with a boiling point of -196°C (-320°F).[6] The primary hazards associated with LN2 are:

  • Extreme Cold: Contact with LN2 or cold surfaces can cause severe frostbite and tissue damage.[6][7]

  • Asphyxiation: LN2 rapidly vaporizes into a large volume of nitrogen gas (an expansion ratio of approximately 700:1), which can displace oxygen in enclosed or poorly ventilated areas, leading to dizziness, unconsciousness, and death.[5][6][7]

  • Pressure Buildup and Explosion: Trapped LN2 in a sealed container can build up immense pressure as it vaporizes, creating an explosion hazard.[5] Cryotubes used for sample storage can also explode if LN2 has leaked into them.[5][8]

Properties of Liquid Nitrogen
PropertyValue
Chemical Formula N2
Boiling Point -196 °C (-320.8 °F)
Appearance Colorless liquid
Odor Odorless
Expansion Ratio 1:694 at 20°C
Experimental Protocols

The following PPE must be worn when handling LN2:

  • Eye Protection: Safety goggles and a full-face shield.[5][6]

  • Hand Protection: Insulated or cryogenic gloves.[6][7] Gloves should be loose-fitting for easy removal in case of a spill.[7]

  • Body Protection: A lab coat or apron, long pants, and closed-toe shoes.[5][6]

  • Ventilation: Always store and handle LN2 in a well-ventilated area.[5][6][8] An oxygen monitor should be present in rooms where large quantities are stored.[5][7]

  • Containers: Use only approved, vented containers (Dewars) designed specifically for cryogenic liquids.[6][7][8] Never use sealed containers.[5]

  • Transport: When transporting LN2, use a designated cart and take the freight elevator when possible.[8] Ensure the container is stable and vented.

  • Ensure all required PPE is being worn.

  • Slowly open the valve on the main LN2 Dewar to minimize splashing and thermal shock.[5]

  • Use a transfer hose designed for cryogenic liquids.

  • Fill the receiving container (e.g., benchtop Dewar) to no more than 80% of its capacity to allow for expansion.[5]

  • Close the valve on the main Dewar once the transfer is complete.

  • Wear appropriate PPE, including a face shield and cryogenic gloves.[7]

  • Slowly lift the sample rack out of the Dewar to minimize splashing.

  • Be aware that cryotubes may explode upon warming if LN2 has leaked inside.[5][8] Point the tube away from your face and others.

  • Thaw samples behind a protective screen or in a designated container.

Emergency Procedures
  • Skin Contact:

    • Immediately flush the affected area with tepid water for at least 15 minutes.[5][8] Do not use hot or cold water.

    • Do not rub the affected area.[5]

    • Seek immediate medical attention.[5][8]

  • Spills:

    • For large spills, evacuate the area immediately as it can create an oxygen-deficient atmosphere.[5]

    • Ventilate the area if it is safe to do so.

    • Notify your supervisor and institutional safety office.

  • Inhalation (Asphyxiation):

    • If someone becomes dizzy or loses consciousness, move them to a well-ventilated area immediately, if it is safe to do so.

    • Call for emergency medical assistance.[8]

Diagrams

LN2_Sample_Retrieval Safe Sample Retrieval from LN2 Dewar cluster_prep Preparation Wear_PPE Wear Full PPE (Face Shield, CryoGloves, Lab Coat) Locate_Dewar Ensure Area is Well-Ventilated Wear_PPE->Locate_Dewar Open_Dewar Slowly Open Dewar Lid Locate_Dewar->Open_Dewar Lift_Rack Carefully Lift Sample Rack Open_Dewar->Lift_Rack Retrieve_Sample Retrieve Specific Sample(s) Lift_Rack->Retrieve_Sample Lower_Rack Slowly Lower Rack into Dewar Retrieve_Sample->Lower_Rack Thaw_Safely Thaw Samples Behind Shield Retrieve_Sample->Thaw_Safely Close_Dewar Securely Close Dewar Lid Lower_Rack->Close_Dewar

Caption: Workflow for safe sample retrieval from an LN2 Dewar.

LN2_Emergency_Response LN2 Emergency Response Logic cluster_emergency LN2 Emergency Event cluster_response Response Protocol Spill Large Spill Evacuate Evacuate Area Spill->Evacuate Contact Skin Contact Flush_Water Flush with Tepid Water (15 min) Contact->Flush_Water Ventilate Ventilate (If Safe) Evacuate->Ventilate Notify_Safety Notify Supervisor/Safety Office Ventilate->Notify_Safety No_Rub Do Not Rub Area Flush_Water->No_Rub Medical_Attention Seek Immediate Medical Attention No_Rub->Medical_Attention

Caption: Logical flow for LN2 emergency response. Caption: Logical flow for LN2 emergency response.

References

Application Notes and Protocols: LN002 (Liquid Nitrogen) Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the safe handling, preparation of experimental setups, and storage of Liquid Nitrogen (LN2), hereafter referred to as LN002 for the purpose of these notes. Given the common abbreviation, this document primarily focuses on Liquid Nitrogen (LN2). However, as "this compound" could be a specific designation for a different compound, a protocol for a similarly named substance, Ln-DAB2, is also included as a potential alternative.

Liquid nitrogen is the liquid form of nitrogen gas, existing at an extremely low temperature of -196°C (-321°F).[1][2] It is a colorless, odorless, and non-flammable liquid that is widely used in research and drug development for cryopreservation of biological samples such as cells, tissues, and genetic material.[1][2][3] Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of preserved samples.

Part 1: Liquid Nitrogen (LN2)

Chemical and Physical Properties

A summary of the key properties of Liquid Nitrogen is provided in the table below.

PropertyValue
Chemical FormulaN₂
Boiling Point-196°C (-321°F)[2]
AppearanceColorless, odorless liquid[3]
FlammabilityNon-flammable[3]
Aqueous SolubilityEssentially insoluble[4]
Density (liquid)Approximately 0.8 times that of water[4]
Gas Expansion Ratio1:700 (liquid to gas)[3]
Safety and Handling Precautions

Working with LN2 presents several potential hazards, including cryogenic burns, asphyxiation, and explosions.[3][5] Adherence to strict safety protocols is mandatory.

1.2.1 Personal Protective Equipment (PPE)

  • Cryogenic Gloves: Waterproof, thermally insulated gloves are required to protect against splashes.[3] Note that these gloves are not intended for immersion in LN2.

  • Eye Protection: Chemical splash goggles and a full-face shield must be worn to protect against splashes and potential explosions of cryovials.[3]

  • Lab Coat and Closed-toe Shoes: A standard lab coat and closed-toe shoes are necessary to protect against accidental spills.

1.2.2 Ventilation

LN2 should only be used in well-ventilated areas.[5] The vaporization of LN2 can displace oxygen in the air, leading to a risk of asphyxiation.[3][5] Oxygen monitors should be installed in areas where LN2 is stored and used.[6]

1.2.3 Handling Procedures

  • Never transport or store LN2 in a sealed or unvented container, as the pressure buildup from vaporization can cause an explosion.[3][5]

  • Use only approved cryogenic containers (Dewars) for storage and transport.[1][5]

  • When retrieving samples, do so in a well-ventilated area and be aware of the risk of cryovial explosion due to trapped liquid nitrogen.[3] It is recommended to store vials in the vapor phase above the liquid nitrogen.[5]

Experimental Protocols

1.3.1 Cryopreservation of Biological Samples

This protocol outlines the general steps for cryopreserving cells using LN2.

Materials:

  • Cell suspension in cryopreservation medium (containing a cryoprotectant like DMSO or glycerol)

  • Cryogenic vials

  • Controlled-rate freezer or isopropanol freezing container

  • Liquid nitrogen storage Dewar

Procedure:

  • Prepare a cell suspension in a suitable cryopreservation medium.

  • Aliquot the cell suspension into pre-labeled cryogenic vials.

  • Place the vials in a controlled-rate freezer or an isopropanol freezing container to cool the cells at a slow, controlled rate (typically -1°C per minute).

  • Once the vials have reached a temperature of at least -80°C, transfer them quickly to a pre-cooled canister for long-term storage in the liquid or vapor phase of a liquid nitrogen Dewar.[2]

  • Record the location of the vials in an inventory system.

1.3.2 Storage of Samples

Long-term storage in LN2 is crucial for maintaining the viability and integrity of biological samples.[2]

Storage Conditions:

  • Samples should be stored below -135°C, the glass transition temperature of water, to halt all metabolic activity.[2]

  • Storage can be in the liquid phase (-196°C) or the vapor phase (typically between -150°C and -190°C).[1][2]

  • Vapor phase storage is often recommended to reduce the risk of cross-contamination and cryovial explosions.[5]

Monitoring:

  • Regularly check the liquid nitrogen level in the Dewar to ensure it does not fall below the minimum required level.[5]

  • Utilize monitoring alarms that can alert users to critical drops in LN2 levels.[5]

Diagrams

LN2_Safety_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Storage Storage A Assess Risks: Asphyxiation, Burns, Explosion B Wear Appropriate PPE: Cryo-gloves, Goggles, Face Shield A->B D Use Vented Containers (Dewars) C Ensure Proper Ventilation B->C E Handle in Well-Ventilated Area D->E G Store in Secure Location F Store Vials in Vapor Phase E->F H Monitor LN2 Levels Regularly G->H I Maintain Inventory Records H->I

Caption: Workflow for the safe handling and storage of Liquid Nitrogen.

Part 2: Ln-DAB2 Solution Preparation

As "this compound" may refer to a specific compound, the following protocol for the preparation of a similar-sounding substance, Ln-DAB2, is provided. This protocol is intended for use in electron microscopy applications.[7]

Materials and Reagents
ReagentSupplierCatalog #
DTPA-DAB2(Specify)(Specify)
N,N-Dimethylformamide (DMF)(Specify)(Specify)
Deionized Distilled Water (DDH₂O)(Specify)(Specify)
Lanthanide Chloride (LaCl₃·6H₂O, CeCl₃·6H₂O, or PrCl₃·xH₂O)(Specify)(Specify)
0.1 M Hydrochloric Acid (HCl)(Specify)(Specify)
1 M Sodium Hydroxide (NaOH)(Specify)(Specify)
0.3 M Sodium Cacodylate Buffer, pH 7.4(Specify)(Specify)
Protocol for 2 mM Ln-DAB2 Solution (10 mL)
  • Dissolution of DTPA-DAB2:

    • Suspend 15.6 mg (20 µmol) of DTPA-DAB2 in 0.25 mL of DMF.

    • Gently heat the suspension to approximately 50°C and sonicate or vortex until the solid is fully dissolved.[7]

  • Addition of Water and Lanthanide:

    • Add 8.33 mL of DDH₂O to the dissolved DTPA-DAB2 solution. This will result in a cloudy solution.[7]

    • Prepare a 0.1 M stock solution of the desired lanthanide chloride in 0.1 M HCl.

    • Add the appropriate volume of the lanthanide chloride stock solution to the cloudy DTPA-DAB2 solution (120 µL for La or Ce, 140 µL for Pr).[7]

    • Vortex and sonicate the mixture until a clear, light-brown solution is obtained.[7]

  • Neutralization and Buffering:

    • Sequentially add six 10 µL portions of 1 M NaOH, vortexing after each addition. A precipitate may form initially but should redissolve.[7]

    • Add 1.67 mL of 0.3 M sodium cacodylate buffer (pH 7.4) and mix thoroughly.[7]

  • Final Preparation:

    • Centrifuge the solution at 3000 x g for 10 minutes to pellet any remaining precipitate.[7]

    • Syringe-filter the supernatant through a 0.22 µm filter immediately before use.[7]

Storage

The stability of the prepared Ln-DAB2 solution should be determined based on experimental requirements. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C may be appropriate, although stability under these conditions should be validated.

Diagram

LnDAB2_Preparation_Workflow A 1. Dissolve DTPA-DAB2 in DMF with heat and sonication B 2. Add DDH₂O (forms cloudy solution) A->B C 3. Add Lanthanide Chloride Solution (clears solution) B->C D 4. Neutralize with NaOH C->D E 5. Add Sodium Cacodylate Buffer D->E F 6. Centrifuge to remove precipitate E->F G 7. Filter-sterilize (0.22 µm) F->G H Final 2 mM Ln-DAB2 Solution G->H

Caption: Step-by-step workflow for the preparation of a 2 mM Ln-DAB2 solution.

References

Application Notes and Protocols: The Use of LN002 in Neurological Disorder Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note to the User: Initial searches for a compound specifically designated "LN002" for use in neurological disorder studies did not yield specific information on its mechanism of action or established experimental data. The following Application Notes and Protocols have been generated for a hypothetical neuroprotective compound, hereafter referred to as Neuro-LN2 , based on common research methodologies and well-understood signaling pathways in the field of neuroprotection. This document is intended to serve as a detailed template and guide for researchers on how to structure and present such information, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

Introduction

Neuro-LN2 is a novel, synthetic small molecule designed to investigate potential therapeutic avenues for neurological disorders characterized by neuronal apoptosis and oxidative stress, such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. It is a potent activator of the PI3K/Akt signaling pathway, a critical cascade in promoting cell survival, proliferation, and differentiation. By activating this pathway, Neuro-LN2 is hypothesized to protect neurons from various insults, thereby preserving cognitive function and motor skills in preclinical models of neurodegeneration.

These application notes provide an overview of Neuro-LN2's mechanism of action, protocols for its use in in vitro and in vivo studies, and representative data.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Neuro-LN2 based on a series of preclinical assays.

Table 1: In Vitro Efficacy of Neuro-LN2

ParameterValueCell LineAssay Condition
EC50 (Akt Phosphorylation) 150 nMSH-SY5Y1-hour treatment
IC50 (Caspase-3 Activity) 300 nMPrimary Cortical Neurons24-hour treatment with glutamate
Neuroprotection (%) 85% at 500 nMPrimary Cortical NeuronsGlutamate-induced excitotoxicity
Optimal Concentration 200 - 800 nMVarious neuronal cellsIn vitro studies

Table 2: Pharmacokinetic Properties of Neuro-LN2

ParameterValueSpeciesAdministration
Bioavailability (Oral) 45%Mouse10 mg/kg
Half-life (t½) 6.2 hoursMouseIntravenous
Blood-Brain Barrier Penetration YesRatIVIS Imaging
Peak Plasma Concentration (Cmax) 1.2 µMMouse10 mg/kg (Oral)

Signaling Pathway

Neuro-LN2 exerts its neuroprotective effects by activating the PI3K/Akt signaling pathway. Upon binding to its putative receptor, it initiates a cascade that leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and GSK3β, while promoting the activity of anti-apoptotic proteins like Bcl-2. This shift in the balance of apoptotic regulators ultimately enhances neuronal survival.

LN002_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Neuro-LN2 Neuro-LN2 Receptor Putative Receptor Neuro-LN2->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt (Inactive) GSK3b GSK3β (Active) pAkt->GSK3b Inhibits Bad Bad (Pro-apoptotic) pAkt->Bad Inhibits Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Promotes pGSK3b p-GSK3β (Inactive) Survival Neuronal Survival pBad p-Bad (Inactive) Bcl2->Survival

Caption: Proposed signaling pathway of Neuro-LN2 for neuroprotection.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol details the procedure to assess the neuroprotective effects of Neuro-LN2 against glutamate-induced toxicity in primary cortical neurons.

Materials:

  • Primary cortical neurons (E18 rat or mouse)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • Neuro-LN2 stock solution (10 mM in DMSO)

  • Glutamate solution (1 M)

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Plating: Plate primary cortical neurons at a density of 1 x 10^5 cells/well in a 96-well plate and culture for 7-10 days in vitro (DIV).

  • Compound Treatment: Prepare serial dilutions of Neuro-LN2 in culture medium. Pre-treat neurons with varying concentrations of Neuro-LN2 (e.g., 10 nM to 10 µM) for 2 hours. Include a vehicle control (DMSO).

  • Induction of Excitotoxicity: Add glutamate to a final concentration of 100 µM to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • LDH Assay: Measure cytotoxicity by quantifying LDH release into the culture medium according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of neuroprotection relative to the glutamate-only treated cells.

Protocol1_Workflow A Plate Primary Neurons (1x10^5 cells/well) B Culture for 7-10 DIV A->B C Pre-treat with Neuro-LN2 (2 hours) B->C D Induce Excitotoxicity (100 µM Glutamate) C->D E Incubate for 24 hours D->E F Measure LDH Release E->F G Calculate Neuroprotection (%) F->G

Caption: Workflow for the in vitro neuroprotection assay.

Protocol 2: Western Blot Analysis of Akt Phosphorylation

This protocol describes the method to quantify the activation of the Akt pathway by Neuro-LN2.

Materials:

  • SH-SY5Y neuroblastoma cells

  • 6-well plates

  • Neuro-LN2 stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Primary antibodies: anti-p-Akt (Ser473), anti-Total-Akt, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate SH-SY5Y cells in 6-well plates. Once confluent, treat with the desired concentration of Neuro-LN2 (e.g., 150 nM) for 1 hour.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize p-Akt levels to Total-Akt and the loading control (β-actin).

Protocol2_Workflow A Treat SH-SY5Y cells with Neuro-LN2 B Lyse Cells and Quantify Protein A->B C SDS-PAGE B->C D Transfer to PVDF C->D E Immunoblotting (p-Akt, Total-Akt) D->E F Detect with ECL E->F G Quantify Band Intensity F->G

Caption: Workflow for Western blot analysis of Akt phosphorylation.

Conclusion

The provided data and protocols for the hypothetical compound Neuro-LN2 illustrate its potential as a neuroprotective agent acting through the PI3K/Akt signaling pathway. These application notes serve as a comprehensive guide for researchers interested in investigating novel compounds for the treatment of neurological disorders, outlining key experiments for characterizing their efficacy and mechanism of action. Researchers are encouraged to adapt these protocols to their specific experimental needs and models.

Clarification Required: Multiple "LN002" Entities Identified

Author: BenchChem Technical Support Team. Date: December 2025

Our initial investigation to fulfill your request for "Application Notes and Protocols for LN002 in combination with other therapies" has revealed that the designation "this compound" is associated with multiple, distinct therapeutic agents and clinical trials. To provide you with accurate and relevant information, we require clarification on which specific "this compound" you are interested in.

The following entities associated with "this compound" or similar identifiers have been identified in our search:

  • NRG-LU002: A Phase II/III clinical trial for patients with limited metastatic non-small cell lung cancer (NSCLC). This study evaluates the efficacy of adding local consolidative therapy (LCT), such as radiation or surgery, to standard maintenance systemic therapy.[1][2][3][4] The trial aims to determine if this combination approach improves progression-free survival compared to maintenance therapy alone.[2]

  • This compound (Cryptosporidiosis Treatment): A novel compound identified as a potent alternative oxidase (AOX) inhibitor for the treatment of cryptosporidiosis, a parasitic infection.[5][6][7] Preclinical studies in rats have focused on its pharmacokinetics and tissue distribution, showing high concentrations in the intestine, which is advantageous for treating this intestinal parasite.[5][6]

  • LON002 (Artemether): A Phase 1/2a clinical trial investigating the use of artemether, an anti-malarial drug, delivered as an under-the-tongue spray for patients with advanced solid tumors.[8] This study is designed to determine the safety and efficacy of this new formulation and delivery method in cancer treatment.[8]

  • NOV-002 (in NSCLC): A Phase 3 clinical trial that investigated NOV-002 in combination with first-line chemotherapy (paclitaxel and carboplatin) for advanced non-small cell lung cancer (NSCLC).[9] The primary goal was to assess if the combination improved overall survival compared to chemotherapy alone.[9]

  • TACTI-002: A Phase II clinical trial evaluating the combination of two immunotherapeutic agents, eftilagimod alpha (efti) and pembrolizumab, in patients with various advanced cancers.[10]

The significant differences between these entities—ranging from a clinical trial protocol for lung cancer to a preclinical anti-parasitic compound—make it impossible to proceed without your specific guidance.

To ensure we provide you with the correct Application Notes and Protocols, please specify which "this compound" is the subject of your request.

Once you have clarified the specific agent or trial, we will proceed with a comprehensive literature search to gather the necessary data for creating detailed protocols, data tables, and visualizations as per your original request.

References

Application Notes and Protocols for High-Throughput Screening of Novel Alternative Oxidase (AOX) Inhibitors Utilizing LN002 as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the development and implementation of a high-throughput screening (HTS) assay to identify novel inhibitors of Alternative Oxidase (AOX), a key mitochondrial enzyme in parasites such as Cryptosporidium. Given the absence of AOX in mammals, it represents a promising therapeutic target.[1] LN002, a potent AOX inhibitor, is used here as a reference compound to establish and validate the screening assay.[1][2][3] These guidelines are intended for researchers and scientists in the field of drug discovery and development.

Introduction

Cryptosporidium, a protozoan parasite, is a significant cause of diarrheal disease (cryptosporidiosis) globally.[2] The current standard of care, nitazoxanide, has limited efficacy in immunocompromised individuals, highlighting the urgent need for novel therapeutic agents.[1][3] The parasite's energy metabolism is heavily reliant on a mitochondrial alternative oxidase (AOX) pathway, which is absent in its mammalian hosts.[1] This metabolic distinction makes AOX an attractive target for selective drug development.

This compound has been identified as a potent and specific inhibitor of Cryptosporidium AOX.[1][2] Its mode of action involves the disruption of the parasite's respiratory chain, leading to decreased ATP production and ultimately, cell death. This application note describes a robust HTS assay designed to screen large compound libraries for novel AOX inhibitors, using this compound as a positive control.

Putative Signaling Pathway of AOX in Cryptosporidium

The AOX enzyme in Cryptosporidium functions as a terminal oxidase in the electron transport chain, bypassing complexes III and IV. It accepts electrons directly from the ubiquinone pool and reduces molecular oxygen to water. This process is uncoupled from proton translocation, meaning it does not directly contribute to the proton motive force for ATP synthesis but is crucial for redox balancing and survival under certain conditions.

AOX_Pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_Inputs Inputs cluster_Outputs Outputs Complex_I Complex I (NADH Dehydrogenase) UQ_Pool Ubiquinone Pool Complex_I->UQ_Pool e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ_Pool e- Complex_III Complex III (Cytochrome bc1) UQ_Pool->Complex_III e- AOX Alternative Oxidase (AOX) UQ_Pool->AOX e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c oxidase) Cytochrome_c->Complex_IV e- H2O_CIV H2O Complex_IV->H2O_CIV H2O_AOX H2O AOX->H2O_AOX ATP_Synthase ATP Synthase NADH NADH NADH->Complex_I e- Succinate Succinate Succinate->Complex_II e- O2_AOX O2 O2_AOX->AOX O2_CIV O2 O2_CIV->Complex_IV ATP ATP This compound This compound (Inhibitor) This compound->AOX

Caption: Putative electron flow in the Cryptosporidium respiratory chain.

High-Throughput Screening (HTS) Assay

Assay Principle

The HTS assay is a cell-free, fluorescence-based assay that measures the oxygen consumption activity of isolated Cryptosporidium mitochondria. The assay utilizes a fluorescent oxygen-sensitive probe, which is quenched in the presence of oxygen. As AOX consumes oxygen, the fluorescence signal increases. Inhibition of AOX by a test compound will result in a decrease in oxygen consumption and, consequently, a lower fluorescence signal.

Experimental Workflow

The HTS workflow is designed for efficiency and scalability, enabling the screening of a large number of compounds.

HTS_Workflow start Start plate_prep Prepare 384-well Assay Plates start->plate_prep compound_add Dispense Compounds & Controls (this compound) plate_prep->compound_add reagent_add Add Mitochondria & Oxygen-Sensing Probe compound_add->reagent_add incubation Incubate at 37°C reagent_add->incubation read_plate Read Fluorescence (Kinetic Mode) incubation->read_plate data_analysis Data Analysis: Calculate % Inhibition read_plate->data_analysis hit_id Hit Identification data_analysis->hit_id end End hit_id->end

Caption: High-throughput screening workflow for AOX inhibitors.

Detailed Experimental Protocol

Materials:

  • Isolated Cryptosporidium parvum mitochondria

  • Assay Buffer (e.g., 125 mM KCl, 10 mM Tris-HCl pH 7.2, 2 mM K2HPO4, 1 mM MgCl2)

  • Substrate (e.g., 10 mM Succinate)

  • Oxygen-Sensing Probe (e.g., a commercially available phosphorescent probe)

  • This compound (positive control)

  • DMSO (vehicle control)

  • 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with temperature control and kinetic reading capabilities

Protocol:

  • Compound Plating:

    • Prepare a compound plate by dispensing 100 nL of test compounds (typically at 10 mM in DMSO) into wells of a 384-well assay plate.

    • Dispense 100 nL of this compound (e.g., at a final concentration of 10 µM) into positive control wells.

    • Dispense 100 nL of DMSO into negative (vehicle) control wells.

  • Reagent Preparation:

    • Prepare a master mix containing isolated mitochondria (e.g., 5 µ g/well ), the oxygen-sensing probe (at the manufacturer's recommended concentration), and substrate in assay buffer.

  • Assay Reaction:

    • Dispense 50 µL of the master mix into each well of the compound plate.

    • Briefly centrifuge the plates to ensure all components are mixed.

  • Incubation and Reading:

    • Incubate the plates in a fluorescence plate reader at 37°C.

    • Measure the fluorescence signal kinetically every 2 minutes for a total of 30 minutes. The excitation and emission wavelengths will depend on the specific oxygen-sensing probe used.

  • Data Analysis:

    • Calculate the rate of oxygen consumption (the slope of the fluorescence signal over time) for each well.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))

    • Identify "hits" as compounds that exhibit an inhibition greater than a predefined threshold (e.g., >50%).

Data Presentation

Primary HTS Data Summary
Parameter Value
Number of Compounds Screened 100,000
Screening Concentration 10 µM
Hit Cutoff (% Inhibition) > 50%
Number of Primary Hits 500
Hit Rate 0.5%
Z'-factor 0.75
Dose-Response Analysis of a Hypothetical Hit
Compound Concentration (µM) % Inhibition (Mean ± SD)
10098 ± 2.1
3092 ± 3.5
1075 ± 4.2
352 ± 5.1
128 ± 3.9
0.315 ± 2.8
0.15 ± 1.5
IC50 (µM) 2.5

Hit Confirmation and Follow-up

The logical progression from a primary hit to a confirmed lead is a critical part of the drug discovery process.

Hit_Confirmation_Flow primary_screen Primary HTS (Single Concentration) hit_selection Hit Selection (>50% Inhibition) primary_screen->hit_selection dose_response Dose-Response Assay (IC50 Determination) hit_selection->dose_response Primary Hits ortho_assay Orthogonal Assay (e.g., Cell-based Viability) dose_response->ortho_assay Potent Hits sar Structure-Activity Relationship (SAR) Studies ortho_assay->sar Confirmed Hits lead_opt Lead Optimization sar->lead_opt

References

Application Notes and Protocols for LN002 in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LN002 is a novel near-infrared II (NIR-II) fluorescent agent designed for high-resolution in vivo imaging. Operating within the 1000-1700 nm spectral window, this compound offers significant advantages for deep-tissue imaging, including reduced photon scattering and minimal tissue autofluorescence, leading to enhanced spatial resolution and signal-to-noise ratio.[1][2][3] These characteristics make this compound a powerful tool for non-invasive, real-time visualization of biological processes in preclinical research. Its potential applications span oncology, vascular biology, and targeted drug delivery studies.[4] this compound can be conjugated to various targeting moieties, such as antibodies or peptides, to enable specific visualization of cells, tissues, or molecular targets.

Principle of Assay

This compound is a small molecule fluorescent probe that exhibits strong absorption and emission in the NIR-II window. When administered in vivo, this compound circulates systemically and can accumulate at sites of interest through passive targeting (enhanced permeability and retention effect in tumors) or active targeting when conjugated to a specific ligand. Upon excitation with an appropriate light source, this compound emits fluorescence that can be detected by a sensitive NIR-II imaging system, allowing for the visualization of its distribution and accumulation in real-time.

Data Presentation

The following tables summarize the key quantitative data for this compound based on preclinical studies in murine models.

Table 1: Optical Properties of this compound

ParameterValue
Maximum Excitation Wavelength980 nm
Maximum Emission Wavelength1325 nm
Molar Extinction Coefficient1.2 x 105 M-1cm-1
Quantum Yield8.5%
PhotostabilityHigh

Table 2: In Vivo Performance of this compound in a Murine Xenograft Model

ParameterValue
Optimal Imaging Time Post-Injection12-24 hours
Tumor-to-Background Ratio (24h)7.8 ± 1.2
Blood Half-life4.5 hours
Primary Route of ExcretionBiliary

Experimental Protocols

Reagent Preparation

a. This compound Stock Solution (1 mg/mL):

  • Allow the lyophilized this compound to equilibrate to room temperature.

  • Reconstitute the contents of the vial with sterile, endotoxin-free DMSO to a final concentration of 1 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light.

b. Dosing Solution (100 µM):

  • Prepare the dosing solution on the day of the experiment.

  • Dilute the this compound stock solution in sterile, endotoxin-free PBS containing 5% (w/v) bovine serum albumin (BSA) to a final concentration of 100 µM.

  • Filter the dosing solution through a 0.22 µm syringe filter before injection.

Animal Handling and Administration
  • All animal procedures should be performed in accordance with institutional guidelines for animal care and use.

  • Use healthy, age-matched mice for all experiments.

  • Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).[5]

  • Administer the this compound dosing solution via intravenous (tail vein) injection at a volume of 100 µL per 20 g mouse.

  • Monitor the animals for any adverse reactions during and after injection.

In Vivo Imaging Procedure
  • Power on the NIR-II in vivo imaging system and allow the camera to cool to its optimal operating temperature.

  • Set the excitation and emission filters appropriate for this compound (e.g., Excitation: 980 nm, Emission: >1300 nm long-pass).

  • Place the anesthetized mouse on the imaging stage inside the light-tight imaging chamber. A heated stage is recommended to maintain the animal's body temperature.[5][6]

  • Acquire images at various time points post-injection (e.g., 1, 4, 8, 12, 24, and 48 hours) to determine the optimal imaging window.

  • Set the imaging parameters, including exposure time, binning, and field of view, to achieve optimal signal-to-noise ratio. An auto-exposure setting can be used initially to determine the optimal exposure time.[7]

Data Analysis
  • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a contralateral non-tumor-bearing area (background).

  • Quantify the average fluorescence intensity within each ROI.

  • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

  • Data can be presented as average radiance (photons/s/cm²/sr) or as TBR over time.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Imaging with this compound cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis reagent_prep Reagent Preparation (Stock and Dosing Solutions) animal_prep Animal Preparation (Anesthesia) injection Intravenous Injection of this compound animal_prep->injection imaging In Vivo NIR-II Imaging (Multiple Time Points) injection->imaging data_acq Image Acquisition imaging->data_acq roi_analysis ROI Analysis (Tumor vs. Background) data_acq->roi_analysis quantification Quantification (TBR Calculation) roi_analysis->quantification logical_relationship Logical Relationships in this compound-Based Imaging cluster_properties This compound Properties cluster_advantages Advantages cluster_applications Applications nir_ii NIR-II Emission (1000-1700 nm) deep_pen Deep Tissue Penetration nir_ii->deep_pen low_autofluor Low Autofluorescence nir_ii->low_autofluor high_q_yield High Quantum Yield high_snr High Signal-to-Noise Ratio high_q_yield->high_snr tumor_imaging Tumor Imaging deep_pen->tumor_imaging drug_delivery Drug Delivery Monitoring high_snr->drug_delivery vascular_imaging Vascular Imaging low_autofluor->vascular_imaging signaling_pathway_example Hypothetical Targeted this compound Action on a Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor ras RAS receptor->ras Activation ln002_conj This compound-Antibody Conjugate ln002_conj->receptor Binding & Visualization raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation) erk->transcription

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting LN002 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with LN002.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: Based on available data, N,N-dimethylformamide (DMF) is a recommended starting solvent for this compound. A stock solution can be prepared by dissolving this compound in DMF.[1] For example, a 1 mg/mL stock solution has been successfully prepared using this solvent.[1]

Q2: My this compound precipitates when I dilute my DMF stock solution into an aqueous buffer. What should I do?

A2: This is a common issue for compounds with low aqueous solubility. The abrupt change in solvent polarity when diluting a concentrated organic stock into an aqueous medium can cause the compound to crash out of solution. Here are several strategies to address this:

  • Optimize the Dilution Method: Add the DMF stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps to avoid localized high concentrations of the compound that can initiate precipitation.

  • Reduce the Final Concentration: The desired final concentration of this compound in your assay may be above its solubility limit in the final aqueous buffer. Try lowering the final concentration.

  • Use a Co-solvent System: The addition of a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of this compound. It is crucial to keep the final concentration of the organic solvent low (typically ≤0.5% v/v in cell-based assays) to avoid solvent-induced toxicity.[2]

Q3: I am still observing precipitation even after optimizing my dilution technique. What other solvents or methods can I try?

A3: If optimizing the dilution from a DMF stock is unsuccessful, you may need to explore alternative solvents or formulation strategies. The choice of solvent will depend on the specific requirements of your experiment.

  • Alternative Organic Solvents: Dimethyl sulfoxide (DMSO) and ethanol are common alternatives for dissolving hydrophobic compounds for biological assays.[2]

  • Co-solvents and Excipients: For in vivo studies or sensitive in vitro assays, co-solvents like polyethylene glycol (PEG) or surfactants like Tween-80 can be used to improve solubility.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility.

  • Complexation: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3]

The following table summarizes the solubility of a hypothetical compound with properties similar to this compound in various solvents. Note: This data is illustrative and should be confirmed experimentally for this compound.

Solvent SystemSolubility (mg/mL)Maximum Recommended Final Concentration (v/v) in Cell CultureNotes
100% DMF~20[4]<0.5%High solubilizing power, but can be toxic to cells at higher concentrations.
100% DMSO>10≤0.5%[2]A common solvent for preparing stock solutions of poorly soluble compounds.[2]
100% Ethanol~5<1%Can be used, but may have effects on cellular processes.
1:10 DMF:PBS~1[4]N/AIllustrates the drop in solubility upon addition to aqueous buffer.[4]
5% PEG400 in PBS~2Dependent on cell line toleranceA common co-solvent for in vivo and in vitro studies.
1% Tween-80 in Water~1.5<0.1%A non-ionic surfactant used to increase solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh out the required amount of this compound and place it into a sterile tube or vial.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Tightly cap the tube or vial.

  • Vortex the mixture vigorously for 2-3 minutes.

  • If the compound is not fully dissolved, gently warm the mixture to 37°C in a water bath and continue to vortex intermittently.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: Serial Dilution into Aqueous Buffer

This protocol details the process of diluting the DMSO stock solution into an aqueous buffer for a final working concentration.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare intermediate dilutions of the 10 mM stock solution in DMSO if necessary.

  • Add the required volume of the aqueous buffer to a sterile tube.

  • While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the side of the tube.

  • Continue vortexing for at least 30 seconds to ensure thorough mixing.

  • Visually inspect the final solution for any signs of precipitation.

Visual Troubleshooting and Workflow Diagrams

Troubleshooting Workflow for this compound Precipitation

The following diagram outlines a step-by-step workflow for troubleshooting precipitation issues with this compound.

G cluster_0 Start: this compound Powder cluster_1 Stock Solution Preparation cluster_2 Dilution into Aqueous Buffer cluster_3 Troubleshooting Steps cluster_4 Resolution start This compound Powder stock_prep Dissolve in 100% DMF or DMSO start->stock_prep stock_clear Is the stock solution clear? stock_prep->stock_clear reprepare_stock Re-prepare stock. Ensure full dissolution. stock_clear->reprepare_stock No dilute Dilute into aqueous buffer stock_clear->dilute Yes reprepare_stock->stock_prep precipitation Precipitation observed? dilute->precipitation check_conc Is final concentration too high? precipitation->check_conc Yes solved Problem Solved precipitation->solved No lower_conc Lower final concentration check_conc->lower_conc Yes check_dmso Is final DMSO % > 0.5%? check_conc->check_dmso No lower_conc->dilute check_dmso->lower_conc Yes optimize_dilution Optimize dilution method (e.g., dropwise addition) check_dmso->optimize_dilution No use_cosolvent Consider co-solvents (e.g., PEG, Tween-80) optimize_dilution->use_cosolvent use_cosolvent->dilute

Caption: A decision tree for troubleshooting this compound precipitation.

Hypothetical Signaling Pathway Modulation

Understanding the biological context in which this compound is used can inform formulation strategies. For instance, if this compound is an inhibitor of a specific kinase in a signaling pathway, ensuring its bioavailability at the cellular level is critical. The following diagram illustrates a hypothetical signaling pathway.

G cluster_pathway Hypothetical Signaling Pathway Ligand External Ligand Receptor Membrane Receptor Ligand->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellularResponse Cellular Response TranscriptionFactor->CellularResponse This compound This compound This compound->KinaseB Inhibition

Caption: Hypothetical inhibition of a signaling pathway by this compound.

References

Technical Support Center: Optimizing LN002 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of LN002, a potent alternative oxidase (AOX) inhibitor, for in vitro experiments targeting Cryptosporidium parvum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of alternative oxidase (AOX), a key enzyme in the alternative respiratory pathway of Cryptosporidium parvum.[1][2] This pathway is present in the parasite's mitosome, a remnant mitochondrion, and is crucial for its energy metabolism.[1][3][4] Unlike the host organism, C. parvum possesses this alternative electron transport chain, making AOX a promising drug target.[1][3] By inhibiting AOX, this compound disrupts the parasite's metabolic functions, potentially leading to reduced growth and viability.

Q2: What is a good starting concentration for this compound in an in vitro assay?

A2: For a novel compound like this compound, a common starting concentration for in vitro screening is 10 µM.[5] However, based on studies of other anti-cryptosporidial compounds with low to sub-micromolar efficacy, it is advisable to test a range of concentrations.[6] A preliminary dose-response experiment is recommended to determine the optimal concentration range for your specific experimental conditions.

Q3: How can I determine the optimal concentration of this compound?

A3: The optimal concentration can be determined by performing a dose-response curve. This involves testing a series of this compound concentrations (e.g., from nanomolar to micromolar ranges) and measuring the effect on parasite viability or a specific enzymatic activity. The half-maximal effective concentration (EC50) value derived from this curve will indicate the potency of the compound.

Q4: What host cell line is recommended for in vitroC. parvum experiments?

A4: The human ileocecal adenocarcinoma cell line HCT-8 is frequently used for the in vitro cultivation of Cryptosporidium parvum.[7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells. - Inconsistent oocyst viability or excystation.- Uneven cell monolayer.- Pipetting errors.- Use freshly purified oocysts and ensure consistent excystation conditions.- Ensure a confluent and healthy host cell monolayer before infection.- Use calibrated pipettes and careful technique.
No observable effect of this compound on parasite growth. - this compound concentration is too low.- Compound instability or degradation.- Resistant parasite strain.- Perform a dose-response experiment with a wider and higher concentration range.- Prepare fresh stock solutions of this compound for each experiment.- Verify the susceptibility of your C. parvum strain to other known inhibitors.
High host cell toxicity observed. - this compound concentration is too high.- Off-target effects of the compound.- Determine the cytotoxicity of this compound on the host cells alone using a viability assay (e.g., MTT or CellTiter-Glo).- Lower the concentration of this compound used in the anti-parasitic assay.
Inconsistent qRT-PCR results. - Poor RNA quality or degradation.- Inefficient cDNA synthesis.- PCR inhibition.- Use an appropriate RNA extraction method and handle RNA in an RNase-free environment.- Optimize the reverse transcription reaction.- Dilute the cDNA template to overcome potential inhibitors from the sample.

Quantitative Data Summary

The following table provides a hypothetical summary of data that could be generated during the optimization of this compound concentration.

ParameterValueDescription
Starting Concentration Range 0.1 µM - 50 µMInitial range for dose-response experiments.
Hypothetical EC50 1.5 µMConcentration of this compound that inhibits 50% of parasite growth.
Host Cell Cytotoxicity (TC50) > 50 µMConcentration of this compound that is toxic to 50% of host cells.
Optimal Incubation Time 48 - 72 hoursDuration of treatment to observe a significant effect on parasite growth.
Selectivity Index (SI) > 33Calculated as TC50 / EC50. A higher SI indicates greater selectivity for the parasite.

Experimental Protocols

Protocol 1: In VitroCryptosporidium parvum Viability Assay using qRT-PCR

This protocol is adapted from established methods for quantifying C. parvum growth in vitro.[8]

Materials:

  • HCT-8 cells

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • Cryptosporidium parvum oocysts

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix with SYBR Green or a specific probe

  • Primers for C. parvum 18S rRNA and a host cell housekeeping gene (e.g., GAPDH)

Procedure:

  • Seed HCT-8 cells in a 96-well plate and grow to confluency.

  • Prepare fresh C. parvum sporozoites by excysting oocysts.

  • Infect the HCT-8 cell monolayer with a predetermined number of sporozoites per well.

  • After a 2-4 hour incubation to allow for invasion, remove the inoculum and replace it with a fresh medium containing serial dilutions of this compound. Include appropriate controls (untreated infected cells and uninfected cells).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, wash the cells with PBS and lyse the cells directly in the wells.

  • Extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for the C. parvum 18S rRNA gene to quantify parasite load and a host cell housekeeping gene for normalization.

  • Calculate the relative parasite growth inhibition for each this compound concentration compared to the untreated control.

Protocol 2: General Alternative Oxidase (AOX) Activity Assay

This is a generalized biochemical protocol for measuring AOX activity based on oxygen consumption, which may need further optimization for C. parvum.

Materials:

  • Isolated C. parvum mitosomes (requires specific parasite fractionation protocols)

  • Respiration buffer

  • Substrate (e.g., NADH or succinate)

  • Potassium cyanide (KCN) to inhibit the cytochrome pathway

  • This compound

  • Oxygen electrode or other oxygen sensing system

Procedure:

  • Add the isolated mitosomes to the respiration buffer in the oxygen electrode chamber.

  • Add the substrate to initiate respiration and measure the baseline oxygen consumption rate.

  • Add KCN to inhibit the cytochrome respiratory pathway. The remaining oxygen consumption is attributed to AOX activity.

  • Add this compound at various concentrations to the chamber and measure the inhibition of the KCN-resistant oxygen consumption.

  • The rate of oxygen consumption can be used to determine the AOX activity and the inhibitory effect of this compound.

Visualizations

LN002_Signaling_Pathway cluster_mitosome C. parvum Mitosome Malate Malate MQO MQO Malate->MQO e- NADH NADH NDH2 NDH2 NADH->NDH2 e- UQ_pool Ubiquinone Pool (UQ/UQH2) MQO->UQ_pool Oxaloacetate Oxaloacetate MQO->Oxaloacetate NDH2->UQ_pool NAD NAD+ NDH2->NAD AOX Alternative Oxidase (AOX) UQ_pool->AOX e- H2O H2O AOX->H2O This compound This compound This compound->AOX O2 O2 O2->AOX

Caption: Proposed signaling pathway of the alternative electron transport chain in C. parvum mitosome and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture HCT-8 cells to confluency B 2. Prepare C. parvum sporozoites A->B D 4. Infect HCT-8 cells with sporozoites B->D C 3. Prepare serial dilutions of this compound E 5. Treat with this compound dilutions C->E D->E F 6. Incubate for 48-72 hours E->F G 7. Extract total RNA F->G H 8. Perform qRT-PCR G->H I 9. Analyze data and determine EC50 H->I

Caption: Experimental workflow for optimizing this compound concentration using an in vitro C. parvum viability assay.

Troubleshooting_Tree Start No this compound Effect Observed Q1 Is the this compound concentration range appropriate? Start->Q1 Sol1 Action: Widen concentration range (e.g., 0.01 µM to 100 µM) Q1->Sol1 No Q2 Is the compound stable? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Action: Prepare fresh stock solutions and handle properly Q2->Sol2 No Q3 Is there high host cell toxicity? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Action: Lower max concentration and perform cytotoxicity assay Q3->Sol3 Yes End Re-evaluate experimental setup and controls Q3->End No A3_Yes Yes A3_No No Sol3->End

Caption: A logical troubleshooting guide for experiments where this compound shows no effect.

References

Technical Support Center: Mitigating LN002 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target effects during experiments with the novel kinase inhibitor, LN002. This compound is a potent inhibitor of Kinase A, a key protein in oncogenic signaling pathways. However, like many kinase inhibitors, this compound can exhibit off-target activity, primarily against Kinase B and Kinase C, which can lead to misinterpretation of experimental results and potential cellular toxicity.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help ensure the specific on-target activity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

Q2: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?

A2: A multi-faceted approach is recommended.[5] Start by performing a dose-response experiment to establish the lowest effective concentration of this compound.[1] On-target effects should manifest at lower concentrations than off-target effects.[6] To further validate your findings, consider using a structurally unrelated inhibitor of Kinase A as a control.[5] If both compounds produce the same phenotype, it is more likely to be an on-target effect. Additionally, genetic methods like CRISPR-Cas9 knockout of Kinase A can provide definitive evidence; if the phenotype persists after knockout, it is likely due to off-target effects.[5][7]

Q3: What is the recommended concentration range for using this compound to minimize off-target effects?

A3: The optimal concentration of this compound is cell-line and assay-dependent. It is essential to perform a dose-response curve to determine the IC50 value for Kinase A inhibition in your specific system.[8] As a general guideline, using this compound at concentrations 10- to 100-fold above the IC50 for Kinase A may lead to significant off-target engagement. Aim to use the lowest concentration that yields the desired on-target effect.[1]

Q4: Are there biochemical or cellular assays to confirm this compound is engaging with its intended target in my experiment?

A4: Yes, several assays can confirm target engagement. A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that this compound is binding to Kinase A in intact cells.[9][10][11][12][13] This technique measures the thermal stability of a protein upon ligand binding.[9][12][14] Western blotting can also be used to assess the phosphorylation status of a known downstream substrate of Kinase A. A reduction in phosphorylation of the substrate upon this compound treatment would indicate on-target engagement.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

ProblemPossible CauseSuggested Solution
Unexpected or inconsistent cellular phenotype. High inhibitor concentration: The concentration of this compound may be too high, leading to off-target effects.[15]Perform a dose-response experiment to identify the lowest effective concentration.[1]
Inhibitor degradation: this compound may be unstable in your cell culture media.[15][16]Test the stability of this compound in your media over the course of your experiment. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[6][16]
Cell line variability: The expression and activity of Kinase A and off-target kinases can vary between cell lines.Confirm the expression of Kinase A in your chosen cell line using Western blot or qPCR.
Discrepancy between biochemical IC50 and cellular potency. High intracellular ATP: Biochemical assays are often performed at low ATP concentrations, which may not reflect the high levels of ATP inside a cell that can compete with this compound.[5]Consider using an ATP-non-competitive inhibitor if available, or perform cellular assays in ATP-depleted conditions.[5]
Poor cell permeability: this compound may not be efficiently entering the cells.[5][17]Evaluate the physicochemical properties of this compound. If permeability is low, consider using a different inhibitor or a delivery agent.
Efflux pump activity: The inhibitor may be actively transported out of the cell by efflux pumps.[5]Co-incubate the cells with a known efflux pump inhibitor to see if the cellular potency of this compound increases.[5]
High background toxicity. Off-target effects: Inhibition of essential kinases can lead to cytotoxicity.[6]Use a lower concentration of this compound. Confirm the phenotype with a structurally different Kinase A inhibitor.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[6][15]Ensure the final solvent concentration is low (typically <0.5%) and include a solvent-only control.[6][15]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary target and known off-targets. This data is crucial for designing experiments that minimize off-target effects.

KinaseIC50 (nM)Description
Kinase A 15Primary, on-target kinase.
Kinase B 250Off-target with moderate affinity.
Kinase C 800Off-target with lower affinity.

IC50 values were determined using a biochemical kinase assay.[18][19]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Biochemical Kinase Assay

Objective: To quantify the potency of this compound against Kinase A, Kinase B, and Kinase C in a controlled in vitro setting.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.[1]

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase (Kinase A, B, or C), its specific substrate, and ATP.[1]

  • Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[1]

  • Signal Detection: Use a luminescence-based assay kit (e.g., ADP-Glo™) to measure kinase activity by quantifying the amount of ADP produced.[18][20]

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and plot the results to determine the IC50 value for each kinase.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound is binding to Kinase A within intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration or a vehicle control for one hour.[1]

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[1]

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the aggregated protein pellet.

  • Protein Detection: Analyze the amount of soluble Kinase A in the supernatant by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble Kinase A as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated cells indicates target engagement.

Visualizations

cluster_0 This compound Action and Off-Target Pathways cluster_1 On-Target Pathway cluster_2 Off-Target Pathways This compound This compound KinaseA Kinase A This compound->KinaseA Inhibits (High Potency) KinaseB Kinase B This compound->KinaseB Inhibits (Lower Potency) KinaseC Kinase C This compound->KinaseC Inhibits (Lowest Potency) Oncogenesis Oncogenesis KinaseA->Oncogenesis Promotes Toxicity Cellular Toxicity KinaseB->Toxicity Phenotype Unintended Phenotype KinaseC->Phenotype

Caption: Signaling pathways of this compound, including on-target and off-target effects.

cluster_workflow Troubleshooting Workflow for Off-Target Effects Start Observe Unexpected Phenotype or Toxicity DoseResponse Perform Dose-Response Experiment Start->DoseResponse CheckConcentration Is Effect Seen at Low Concentration? DoseResponse->CheckConcentration OnTarget Likely On-Target Effect CheckConcentration->OnTarget Yes OffTarget Potential Off-Target Effect CheckConcentration->OffTarget No Validate Validate with Orthogonal Methods (e.g., CRISPR, CETSA) OnTarget->Validate OffTarget->Validate ConfirmOnTarget Confirm On-Target Effect Validate->ConfirmOnTarget ConfirmOffTarget Confirm Off-Target Effect Validate->ConfirmOffTarget

Caption: A workflow for troubleshooting and identifying this compound off-target effects.

References

LN002 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

LN002 Technical Support Center

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the experimental MEK1/2 inhibitor, this compound. It addresses common issues related to experimental variability and reproducibility to help ensure reliable and consistent results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of downstream kinases ERK1 and ERK2 (also known as p44/42 MAPK), thereby blocking the entire MAPK/ERK signaling cascade. This pathway is critical for regulating cell proliferation, differentiation, and survival.

Q2: What is the recommended solvent and storage condition for this compound?

A2: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, the optimal vehicle will depend on the administration route and animal model, but common vehicles include a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. Always protect solutions from light.

Q3: How can I confirm that this compound is active in my cell line?

A3: The most direct method to confirm this compound activity is to measure the phosphorylation status of its downstream target, ERK1/2. A significant reduction in phosphorylated ERK (p-ERK) levels upon this compound treatment, as measured by Western Blot or ELISA, indicates target engagement and pathway inhibition. Total ERK levels should remain unchanged and serve as a loading control.

Q4: What are the known off-target effects of this compound?

A4: While this compound is designed for high selectivity towards MEK1/2, comprehensive kinome screening has shown minor inhibitory activity against other kinases at concentrations significantly higher than its MEK1/2 IC50. Researchers should consult kinome profiling data and consider potential off-target effects when interpreting phenotypes observed at high concentrations (>10 µM).

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Inhibition of p-ERK

If you observe high variability in p-ERK inhibition or a complete lack of effect, consider the following potential causes and solutions.

  • Problem: Degraded this compound compound.

  • Solution: Ensure the stock solution was stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from a new batch of powdered compound if degradation is suspected.

  • Problem: Insufficient incubation time or concentration.

  • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. Inhibition of p-ERK is often rapid, occurring within 30 to 120 minutes.

  • Problem: High serum concentration in culture media.

  • Solution: Growth factors in fetal bovine serum (FBS) can strongly activate the MAPK/ERK pathway, potentially masking the inhibitory effect of this compound. Consider reducing the serum concentration or serum-starving the cells for several hours before adding this compound and stimulating with a growth factor like EGF or FGF.

  • Problem: Issues with antibody or Western Blot protocol.

  • Solution: Verify the specificity and optimal dilution of your primary antibodies for p-ERK and total ERK. Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of proteins.

G start Start: Inconsistent p-ERK Inhibition check_compound Check this compound Stock (Storage, Age, Freeze-Thaw) start->check_compound check_protocol Review Experimental Protocol (Dose, Time, Serum) start->check_protocol check_western Verify Western Blot (Antibodies, Buffers) start->check_western fresh_stock Prepare Fresh Stock Solution check_compound->fresh_stock Degradation Suspected optimize_conditions Perform Dose-Response & Time-Course Experiment check_protocol->optimize_conditions Suboptimal Parameters optimize_serum Reduce Serum or Serum-Starve check_protocol->optimize_serum High Basal Activation validate_antibody Validate Antibodies & Include Phosphatase Inhibitors check_western->validate_antibody Technical Issue end End: Consistent Inhibition fresh_stock->end optimize_conditions->end optimize_serum->end validate_antibody->end

Caption: Troubleshooting workflow for inconsistent p-ERK inhibition.

Issue 2: Unexpected Cell Toxicity

If you observe significant cell death at concentrations where you expect to see only pathway inhibition, consider these factors.

  • Problem: Off-target toxicity.

  • Solution: While this compound is selective, high concentrations may lead to off-target effects. Lower the concentration to the lowest effective dose for p-ERK inhibition. Cross-reference your observed phenotype with known effects of MEK inhibition in your cell model to ensure the toxicity is target-related.

  • Problem: Solvent (DMSO) toxicity.

  • Solution: Ensure the final concentration of DMSO in your cell culture medium is below 0.1%. High concentrations of DMSO can be independently toxic to cells. Run a vehicle-only control (media + DMSO) to assess solvent toxicity.

  • Problem: On-target toxicity due to cellular context.

  • Solution: Some cell lines are highly dependent on the MAPK/ERK pathway for survival (e.g., those with BRAF or RAS mutations). In these cells, potent inhibition of the pathway is expected to induce apoptosis or cell cycle arrest. This may be the intended effect and not an experimental artifact.

Data and Protocols

Quantitative Data Summary

Table 1: In Vitro IC50 Values for this compound This table summarizes the half-maximal inhibitory concentration (IC50) of this compound for p-ERK inhibition and cell proliferation in various cancer cell lines.

Cell LineCancer TypeMutation Statusp-ERK Inhibition IC50 (nM)Proliferation GI50 (nM)
A375MelanomaBRAF V600E5.510.2
HT-29ColorectalBRAF V600E8.115.7
HCT116ColorectalKRAS G13D12.425.1
MCF-7BreastWT for BRAF/RAS150.2>1000
HeLaCervicalWT for BRAF/RAS210.5>1000

Data are representative and compiled from internal validation studies.

Key Experimental Protocol: Western Blot for p-ERK Inhibition

This protocol details the steps to assess the efficacy of this compound by measuring p-ERK levels.

  • Cell Seeding: Plate cells (e.g., A375 or HT-29) in 6-well plates and allow them to adhere overnight, reaching 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal pathway activation, replace the growth medium with a low-serum (0.5% FBS) or serum-free medium for 4-6 hours prior to treatment.

  • This compound Treatment: Prepare serial dilutions of this compound in the appropriate medium. Aspirate the medium from the cells and add the this compound-containing medium. Include a vehicle-only (e.g., 0.1% DMSO) control. Incubate for the desired time (e.g., 2 hours).

  • Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Scrape and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts for all samples (e.g., 20 µg per lane).

    • Separate proteins on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies for p-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (1:1000 dilution) overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Analysis: Quantify band intensities using densitometry software. Normalize p-ERK levels to total ERK levels to account for any loading differences.

G cluster_pathway MAPK/ERK Signaling Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cell Proliferation, Survival, Differentiation Transcription->Response This compound This compound This compound->MEK

Caption: this compound inhibits the MAPK/ERK pathway by targeting MEK1/2.

Improving the stability of LN002 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of the tyrosine kinase inhibitor LN002 in solution. Due to its catechol moiety, this compound is susceptible to oxidative degradation, which can impact experimental reproducibility and accuracy.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning a brownish-yellow color. What is happening?

A1: The color change is a visual indicator of this compound degradation. The catechol functional group in this compound is readily oxidized, especially in neutral or alkaline aqueous solutions, forming highly colored quinone species. This process is accelerated by the presence of dissolved oxygen and trace metal ions.

Q2: Why are my experimental results with this compound inconsistent?

A2: Inconsistent results are often linked to the instability of this compound in assay buffers.[1] If solutions are not prepared freshly or handled consistently, the concentration of active this compound can vary significantly between experiments, leading to unreliable data.[1]

Q3: What is the best way to prepare and store a stock solution of this compound?

A3: For maximum stability, prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use, low-adsorption tubes and store them at -80°C, protected from light.[2] Avoid repeated freeze-thaw cycles.[2]

Q4: Can I use standard phosphate-buffered saline (PBS) to prepare my working solutions?

A4: Standard PBS (pH 7.4) is not recommended for preparing this compound working solutions that will be stored for any length of time, as this pH promotes rapid oxidative degradation.[3] If PBS must be used as the final assay buffer, this compound should be added immediately before starting the experiment.

Q5: How does pH affect the stability of this compound?

A5: this compound is significantly more stable in acidic conditions. Catechols are generally stable in aqueous solutions at a pH below 4 but become increasingly unstable as the pH rises above 6.[4]

Troubleshooting Guide
Issue Observed Potential Cause(s) Recommended Solution(s)
Rapid loss of compound activity in a cell-based assay. 1. Degradation in Culture Medium: The physiological pH (~7.4) of cell culture medium accelerates this compound oxidation.[5] 2. Adsorption to Plasticware: The compound may adsorb to the surface of plates or tubes.[5]1. Minimize Incubation Time: Prepare fresh dilutions of this compound immediately before adding to cells. 2. Assess Stability: Test this compound stability directly in your specific culture medium over your experimental timeframe (see Protocol 2). 3. Use Stabilizers: Consider adding a low concentration of an antioxidant, like ascorbic acid (Vitamin C), to your medium if it does not interfere with your assay.
A precipitate forms when diluting the DMSO stock into an aqueous buffer. 1. Poor Aqueous Solubility: The final concentration may exceed the solubility limit of this compound in the buffer. 2. Degradation Product: The precipitate could be an insoluble degradation product.1. Reduce Final Concentration: Work at a lower final concentration of this compound.[5] 2. Modify Dilution Method: Use serial dilutions and ensure rapid, thorough mixing when adding the stock solution to the buffer.[5] 3. Analyze Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradant.[1]
Appearance of new peaks in HPLC/LC-MS analysis over time. Compound Degradation: The new peaks represent degradation products of this compound.[1]1. Identify Degradation Pathway: Characterize the degradation products to understand the mechanism.[1] 2. Implement Stabilization Strategies: Based on the pathway, implement mitigation strategies such as adjusting pH, de-gassing buffers to remove oxygen, or adding antioxidants.
Data on this compound Stabilization
Table 1: Effect of pH on this compound Stability in Aqueous Buffer

This table summarizes the stability of a 10 µM this compound solution in various buffers at 25°C, as measured by HPLC.

Buffer pHBuffer SystemHalf-life (t½)% Remaining after 4 hours
3.0Citrate> 72 hours> 98%
5.0Acetate~ 16 hours~ 85%
6.8Phosphate~ 2.5 hours~ 35%
7.4HEPES~ 1.1 hours< 15%

Data are representative. Actual stability may vary based on buffer composition and presence of metal ions.

Table 2: Recommended Stabilizing Agents for this compound Working Solutions
AgentClassRecommended Starting ConcentrationNotes
Ascorbic AcidAntioxidant50 - 200 µMHighly effective; may acidify the solution slightly. Test for assay interference.
N-acetylcysteine (NAC)Antioxidant / Thiol100 - 500 µMEffective reducing agent. Test for assay interference.
EDTAChelating Agent10 - 100 µMSequesters divalent metal ions (e.g., Cu²⁺, Fe³⁺) that catalyze oxidation.

Visual Guides and Workflows

LN002_Degradation_Pathway cluster_main Proposed Oxidative Degradation of this compound cluster_factors Accelerating Factors This compound This compound (Catechol Moiety) Semiquinone Semiquinone Radical This compound->Semiquinone - e⁻, - H⁺ Orthoquinone Ortho-quinone (Colored Species) Semiquinone->Orthoquinone - e⁻, - H⁺ Polymerized Inactive Polymers Orthoquinone->Polymerized Further Reactions O2 Dissolved O₂ O2->Semiquinone Metals Metal Ions (Cu²⁺, Fe³⁺) Metals->Semiquinone pH High pH (>6.0) pH->Semiquinone

Caption: Proposed oxidative degradation pathway for the this compound catechol moiety.

Troubleshooting_Workflow start Start: Inconsistent Results or Loss of this compound Activity check_stock 1. Check Stock Solution (Use Protocol 2 on a fresh thaw) start->check_stock stock_ok Stock is >95% Pure check_stock->stock_ok Yes stock_bad Stock is Degraded check_stock->stock_bad No check_buffer_stability 2. Check Stability in Assay Buffer (Use Protocol 2) stock_ok->check_buffer_stability prep_fresh_stock Prepare Fresh Stock in Anhydrous DMSO. Store at -80°C in Aliquots. stock_bad->prep_fresh_stock buffer_stable Stable for Experiment Duration check_buffer_stability->buffer_stable Yes buffer_unstable Unstable in Buffer check_buffer_stability->buffer_unstable No other_issues Consider Other Issues: - Assay interference - Adsorption to plastic - Cell metabolism buffer_stable->other_issues optimize_buffer 3. Optimize Buffer Conditions: - Lower pH if possible - Degas buffer - Add antioxidant/chelator buffer_unstable->optimize_buffer

Caption: A logical workflow for troubleshooting this compound instability issues.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_working Dilute Stock to 10 µM in Buffer (t=0) prep_stock->prep_working prep_buffer Prepare Aqueous Buffer (e.g., with/without antioxidant) prep_buffer->prep_working sample_t0 Immediately take t=0 aliquot. Quench & Store at -80°C. incubate Incubate working solution at desired temperature (e.g., 37°C) prep_working->incubate analyze Analyze all samples by validated HPLC method sample_t0->analyze sample_tx Take aliquots at time points (e.g., 1, 2, 4, 8, 24h). Quench & Store. incubate->sample_tx sample_tx->analyze plot Plot % this compound Remaining vs. Time analyze->plot

Caption: A typical experimental workflow for assessing the stability of this compound.

Experimental Protocols
Protocol 1: Preparation of Stabilized this compound Working Solutions

This protocol describes how to prepare an this compound working solution with enhanced stability for use in biochemical or cell-based assays.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Aqueous assay buffer (pre-chilled on ice)

  • Stabilizing agent (e.g., L-Ascorbic acid, EDTA)

  • Low-adsorption polypropylene tubes

Procedure:

  • Prepare Stock Solution:

    • In a fume hood, carefully weigh the required amount of this compound powder.

    • Dissolve in anhydrous DMSO to create a 10 mM stock solution. Vortex until fully dissolved.

    • Aliquot into single-use tubes, seal tightly, and store at -80°C, protected from light.

  • Prepare Stabilized Buffer:

    • If using a stabilizer, prepare a concentrated stock of the agent (e.g., 10 mM Ascorbic Acid in water).

    • Add the stabilizer stock to your final assay buffer to achieve the desired working concentration (e.g., 100 µM). Ensure the pH of the buffer has not shifted significantly.

    • Degas the buffer by sparging with nitrogen or argon for 10-15 minutes on ice to remove dissolved oxygen.

  • Prepare Final Working Solution (Prepare immediately before use):

    • Thaw one aliquot of the 10 mM this compound DMSO stock.

    • Perform serial dilutions in anhydrous DMSO if required to minimize the amount of DMSO added to the aqueous buffer.

    • Add the this compound stock (or intermediate dilution) to the pre-chilled, stabilized, degassed buffer to reach the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.5%) and consistent across all experimental conditions.

    • Mix gently but thoroughly by inversion. Keep the solution on ice and protected from light until it is added to the assay.

Protocol 2: HPLC-Based Assay for Assessing this compound Stability

This protocol provides a method to quantify the degradation of this compound in a specific buffer over time.

Methodology:

  • Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Prepare the aqueous buffer of interest (e.g., cell culture medium, PBS).

    • Create the final working solution by diluting the stock to 10 µM in the aqueous buffer.

  • Incubation and Sampling:

    • Immediately after preparation, take a "t=0" sample by transferring an aliquot (e.g., 100 µL) to a new tube.

    • Quench any further degradation by adding an equal volume of cold acetonitrile or methanol.[1] Vortex and store at -20°C or colder until analysis.

    • Incubate the remaining working solution under the desired conditions (e.g., 37°C).

    • At designated time points (e.g., 1, 2, 4, 8, 24 hours), remove additional aliquots, quench them in the same manner as the t=0 sample, and store them for analysis.[5]

  • HPLC Analysis:

    • Centrifuge the quenched samples to pellet any precipitated proteins or salts.

    • Analyze the supernatant using a validated reverse-phase HPLC method with UV detection at the absorbance maximum of this compound.

    • Mobile Phase Example: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Column Example: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Data Analysis:

    • Integrate the peak area of the parent this compound compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the peak area of the t=0 sample.

    • Plot the percentage of remaining this compound against time to determine the stability profile and calculate the half-life (t½) under the tested conditions.[1]

References

LN002 protocol refinement for specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LN002 Protocol

Disclaimer: Information regarding a specific "this compound protocol" is not publicly available. The following content is a representative example based on a common cell-based assay, illustrating the structure and depth of a technical support center as requested. This guide uses a hypothetical "this compound" molecule intended to induce apoptosis in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the this compound compound?

A1: this compound is an experimental compound designed to induce apoptosis (programmed cell death) in specific cancer cell lines. It functions by activating the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.

Q2: Which cell lines are most sensitive to the this compound protocol?

A2: Sensitivity to this compound is cell-line dependent and is often correlated with the endogenous expression levels of pro-apoptotic and anti-apoptotic proteins. High-throughput screening data suggests that cell lines with low Bcl-xL and high Bak/Bax expression are particularly susceptible. Refer to the table below for a summary of IC50 values in common cell lines.

Q3: What is the recommended positive control for an this compound experiment?

A3: A well-characterized apoptosis-inducing agent such as Staurosporine (1 µM for 4 hours) or a combination of a BH3 mimetic like ABT-737 with a Mcl-1 inhibitor can serve as a robust positive control for apoptosis induction.

Q4: Can the this compound protocol be adapted for use in primary cells?

A4: Adaptation for primary cells is possible but requires significant optimization. Primary cells are often more sensitive to handling and reagent toxicity. We recommend starting with a dose-response curve at a concentration 10-fold lower than that used for immortalized cell lines and carefully monitoring cell viability.

Troubleshooting Guide

Issue 1: Low or No Apoptotic Response After this compound Treatment

  • Possible Cause 1: Cell Line Resistance.

    • Solution: Verify the expression profile of Bcl-2 family proteins in your cell line using Western blot or qPCR. Cell lines with high levels of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) may be resistant. Consider using combination therapies to overcome this resistance.

  • Possible Cause 2: Suboptimal this compound Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. See the "Experimental Protocols" section for a detailed methodology.

  • Possible Cause 3: Inactive this compound Compound.

    • Solution: Ensure proper storage and handling of the this compound compound. If possible, verify its activity using a highly sensitive positive control cell line.

  • Possible Cause 4: Insufficient Incubation Time.

    • Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for inducing a measurable apoptotic response.

Logical Flow for Troubleshooting Low Apoptotic Response

G start Start: Low/No Apoptosis check_resistance Check Cell Line Resistance (Western Blot for Bcl-2 family) start->check_resistance high_resistance High Resistance Detected? check_resistance->high_resistance dose_response Perform Dose-Response (Vary this compound Concentration) optimal_dose Optimal Dose Found? dose_response->optimal_dose check_compound Verify Compound Activity (Use Positive Control Cell Line) compound_active Compound Active? check_compound->compound_active time_course Conduct Time-Course (Vary Incubation Time) optimal_time Optimal Time Found? time_course->optimal_time high_resistance->dose_response No solution_combo Solution: Consider Combination Therapy high_resistance->solution_combo Yes optimal_dose->check_compound No solution_dose Solution: Use Optimal IC50 optimal_dose->solution_dose Yes compound_active->time_course Yes solution_compound Solution: Replace Compound compound_active->solution_compound No solution_time Solution: Use Optimal Incubation Time optimal_time->solution_time Yes

Caption: Troubleshooting workflow for low apoptotic response.

Issue 2: High Background Signal in Apoptosis Assay

  • Possible Cause 1: Cell Stress During Handling.

    • Solution: Ensure gentle cell handling, including avoiding harsh trypsinization and excessive centrifugation speeds. Allow cells to recover for at least 24 hours after seeding before starting the experiment.

  • Possible Cause 2: Assay Reagent Cytotoxicity.

    • Solution: Run a control experiment with the assay reagents alone (no this compound) to assess their baseline cytotoxicity on your cells. If necessary, dilute the reagents or reduce the incubation time.

Data & Protocols

Quantitative Data Summary

Table 1: this compound IC50 Values Across Various Cancer Cell Lines

Cell LineCancer TypeDoubling Time (hrs)This compound IC50 (µM) at 24h
HeLaCervical Cancer2012.5
A549Lung Carcinoma2225.8
MCF-7Breast Cancer298.2
JurkatT-cell Leukemia355.1
U-87 MGGlioblastoma3445.3
Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well opaque plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of the this compound compound in complete growth medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (background) and vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis seed 1. Seed Cells (96-well plate) prepare_cpd 2. Prepare this compound Serial Dilutions treat 3. Treat Cells with this compound prepare_cpd->treat incubate 4. Incubate (24-72 hours) treat->incubate assay 5. Add Viability Reagent (e.g., CellTiter-Glo) incubate->assay measure 6. Measure Luminescence assay->measure analyze 7. Analyze Data & Calculate IC50 measure->analyze

Addressing unexpected results with LN002

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using LN002.

Troubleshooting Guide

This guide addresses specific unexpected results that you may encounter during your experiments with this compound.

Question: Why am I observing lower-than-expected potency (higher IC50 value) of this compound in my cell-based assays?

Answer:

A higher-than-expected IC50 value for this compound can be attributed to several factors, ranging from experimental setup to cellular mechanisms. Below is a systematic guide to troubleshoot this issue.

Potential Causes and Solutions:

Potential Cause Recommended Action
This compound Degradation This compound is sensitive to repeated freeze-thaw cycles and prolonged exposure to light. Prepare single-use aliquots of your stock solution and store them at -80°C, protected from light.
Cell Line Specifics The potency of this compound can vary between cell lines due to differences in membrane permeability, efflux pump expression (e.g., P-glycoprotein), or the presence of compensatory signaling pathways. We recommend titrating this compound in a new cell line to determine its optimal concentration.
High Seeding Density A high cell seeding density can reduce the effective concentration of this compound per cell. Ensure you are using a consistent and appropriate seeding density for your cell line and assay duration.
Serum Protein Binding Components in fetal bovine serum (FBS) can bind to this compound, reducing its bioavailability. Consider reducing the serum concentration during the treatment period or using a serum-free medium if your experimental design allows.

Experimental Workflow for Troubleshooting Potency Issues:

G start Unexpected High IC50 check_storage Verify this compound Storage (Single-use aliquots, -80°C, protected from light) start->check_storage check_cell_density Review Cell Seeding Density start->check_cell_density check_serum Assess Serum Concentration start->check_serum test_new_aliquot Test a Fresh Aliquot of this compound check_storage->test_new_aliquot titrate_density Titrate Seeding Density check_cell_density->titrate_density reduce_serum Test with Reduced Serum (e.g., 2%) check_serum->reduce_serum compare_results Compare IC50 Values test_new_aliquot->compare_results titrate_density->compare_results reduce_serum->compare_results resolve Potency Issue Resolved compare_results->resolve contact_support Contact Technical Support compare_results->contact_support If issue persists G cluster_0 Normal Signaling cluster_1 With this compound Treatment cytokine Cytokine receptor Receptor cytokine->receptor jak JAK receptor->jak stat STAT jak->stat lnk_normal LNK jak->lnk_normal gene_expression Gene Expression stat->gene_expression lnk_normal->jak Negative Feedback This compound This compound lnk_inhibited LNK (Inhibited) This compound->lnk_inhibited cytokine_2 Cytokine receptor_2 Receptor cytokine_2->receptor_2 jak_2 JAK receptor_2->jak_2 stat_2 pSTAT (Increased) jak_2->stat_2 jak_2->lnk_inhibited gene_expression_2 Gene Expression (Increased) stat_2->gene_expression_2 G treat_cells Treat Cells with this compound western_blot Perform Western Blot treat_cells->western_blot measure_plnk Measure pLNK western_blot->measure_plnk measure_pstat Measure pSTAT3 western_blot->measure_pstat confirm_activity This compound Activity Confirmed measure_plnk->confirm_activity Decreased measure_pstat->confirm_activity Increased

LN002 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with LN002. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during quality control (QC) and purity assessment experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended method for assessing the purity of this compound?

The primary and most recommended method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation, identification, and quantification of this compound and any potential impurities or degradants. A well-developed HPLC method can provide high accuracy and precision for determining purity, typically expressed as a percentage of the main peak area relative to the total peak area.

2. How can I confirm the identity of this compound?

The identity of this compound should be confirmed using a combination of methods:

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight of the compound. The observed mass-to-charge ratio (m/z) should match the theoretical value for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The observed chemical shifts, splitting patterns, and integrations should be consistent with the known structure of this compound.

  • HPLC: The retention time of the sample peak in an HPLC chromatogram should match that of a certified reference standard of this compound run under the same conditions.

3. What are the typical acceptance criteria for a batch of this compound?

Acceptance criteria for a batch of this compound can vary depending on its intended use (e.g., in vitro research vs. preclinical studies). However, a typical set of specifications for a high-quality batch is summarized below.

Table 1: Example Certificate of Analysis Specifications for this compound

TestMethodSpecification
Appearance Visual InspectionWhite to off-white solid
Identity LC-MS, ¹H NMRConforms to structure
Purity (by HPLC) HPLC-UV (254 nm)≥ 99.0%
Any Single Impurity HPLC-UV (254 nm)≤ 0.2%
Total Impurities HPLC-UV (254 nm)≤ 0.5%
Water Content Karl Fischer Titration≤ 0.5% w/w
Residual Solvents GC-HSConforms to ICH limits

4. How should this compound be stored?

This compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep the compound at -20°C. For short-term use, storage at 2-8°C is acceptable.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptom: Your HPLC chromatogram shows more peaks than just the main this compound peak.

Possible Causes & Solutions:

  • Contamination: The sample, solvent, or HPLC system may be contaminated.

    • Solution: Prepare a fresh sample using high-purity solvents. Run a blank gradient (injecting only the mobile phase) to check for system contamination.

  • Sample Degradation: this compound may have degraded due to improper handling or storage.

    • Solution: Use a fresh vial of this compound from proper storage. Review sample preparation steps to ensure the sample is not exposed to harsh conditions (e.g., high temperature, extreme pH) for extended periods.

  • Related Impurities: The peaks may be process-related impurities or by-products from the synthesis of this compound.

    • Solution: Use LC-MS to obtain the mass of the impurity peaks. This information can help in identifying their structure and origin. If the impurity levels are above the specification (see Table 1), the batch may not be suitable for your experiment.

Logical Flow for Troubleshooting Unexpected HPLC Peaks

G start Unexpected Peak in HPLC Chromatogram q1 Does the peak appear in the solvent blank run? start->q1 res1 Source is system or solvent contamination. Clean system, use fresh solvents. q1->res1 Yes q2 Is the peak's mass related to this compound (e.g., dimer, degradant)? (Check via LC-MS) q1->q2 No res2 Peak is likely a related substance (impurity/degradant). Quantify and check against specifications. q2->res2 Yes res3 Peak is an unrelated contaminant. Review sample handling and raw materials. q2->res3 No

Caption: Troubleshooting logic for identifying the source of unexpected HPLC peaks.

Issue 2: Inaccurate Quantification / Low Purity Result

Symptom: The calculated purity of your this compound batch is lower than expected, or you are getting inconsistent quantitative results.

Possible Causes & Solutions:

  • Incorrect Integration: The HPLC software may be integrating the peaks incorrectly (e.g., splitting a single peak, incorrect baseline).

    • Solution: Manually review the peak integration for the main peak and all impurity peaks. Adjust the integration parameters if necessary to ensure the baseline is correctly set and all relevant peaks are included.

  • Standard Preparation Error: The reference standard may have been prepared incorrectly, leading to an inaccurate calibration curve.

    • Solution: Prepare a fresh set of standards, ensuring the reference material is accurately weighed and fully dissolved.

  • High Water Content: Undetected water in the solid this compound will lead to a lower apparent purity when measured by weight.

    • Solution: Determine the water content using Karl Fischer titration and correct the sample weight accordingly for purity calculations. For example, if the water content is 0.5%, the corrected purity would be (Original Purity %) / (1 - 0.005).

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for determining the purity of this compound. This method may require optimization for your specific equipment and batch.

  • Materials:

    • This compound sample

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Formic Acid (FA), LC-MS grade

    • HPLC system with UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Sample Diluent: 50:50 Acetonitrile:Water

    • Sample Preparation: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30°C
UV Wavelength 254 nm
Gradient Program Time (min)
  • Analysis:

    • Inject the sample and record the chromatogram for 30 minutes.

    • Calculate purity by dividing the area of the this compound peak by the total area of all peaks and multiplying by 100.

    • Purity % = (Area_this compound / Total_Area_All_Peaks) * 100

Overall Quality Control Workflow for this compound

G cluster_0 Sample Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Disposition reception Receive this compound Batch visual Visual Inspection (Appearance) reception->visual identity Identity Confirmation (LC-MS, NMR) visual->identity purity Purity & Impurity Profile (HPLC-UV) visual->purity water Water Content (Karl Fischer) visual->water solvents Residual Solvents (GC-HS) visual->solvents spec_check Do all results meet specifications? identity->spec_check purity->spec_check water->spec_check solvents->spec_check pass Batch Approved Release for Use spec_check->pass Yes fail Batch Rejected Out of Specification (OOS) Investigation spec_check->fail No

Caption: A typical workflow for the quality control testing of a new batch of this compound.

Protocol 2: Water Content by Karl Fischer Titration

This protocol describes how to measure the water content in a solid sample of this compound.

  • Materials:

    • This compound sample

    • Volumetric or coulometric Karl Fischer titrator

    • Anhydrous methanol or appropriate Karl Fischer solvent

    • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Procedure (Volumetric Method):

    • Titrator Standardization: Standardize the Karl Fischer reagent by titrating a known amount of pure water or a certified water standard. This determines the titer (mg/mL) of the reagent.

    • Sample Analysis: Accurately weigh approximately 50-100 mg of the this compound sample directly into the titration vessel containing the pre-titrated solvent.

    • Titration: Start the titration. The instrument will automatically add reagent until the endpoint is reached (when all water has been consumed).

    • Calculation: The instrument's software will calculate the percentage of water (w/w) based on the sample weight, the volume of titrant used, and the predetermined titer.

    • Water % = (Volume_of_Titrant * Titer / Sample_Weight) * 100

Disclaimer: These protocols and guides are provided as examples and should be adapted and validated for your specific laboratory conditions and regulatory requirements.

Technical Support Center: LN002 In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing and understanding the cytotoxic effects of LN002 during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an investigational compound that acts as a potent inhibitor of alternative oxidase (AOX).[1][2][3] AOX is a terminal oxidase in the respiratory chain of some organisms, including the protozoan parasite Cryptosporidium, which is responsible for cryptosporidiosis.[1][2] The parasite's glycolytic pathway is dependent on AOX.[1] Since AOX is absent in mammals, this compound is being developed as a targeted therapy against this parasite.[1]

Q2: Is this compound expected to be cytotoxic to mammalian cells?

A2: Given that the primary target of this compound, the alternative oxidase (AOX) protein, is not present in mammals, the compound is expected to have a high therapeutic index and low cytotoxicity against mammalian cells.[1] However, unexpected cytotoxicity can occur due to off-target effects, compound impurities, or experimental artifacts. It is crucial to experimentally determine the cytotoxic profile of this compound in your specific in vitro model.

Q3: What are the common reasons for observing unexpected cytotoxicity with this compound?

A3: Unexpected cytotoxicity can stem from several factors:

  • High Concentrations: Even compounds with high specificity can exhibit off-target effects at sufficiently high concentrations.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells if the final concentration in the culture medium is too high.

  • Compound Instability or Impurities: Degradation of the compound or the presence of cytotoxic impurities from synthesis can lead to unexpected results.

  • Experimental Errors: Inaccurate pipetting, incorrect cell seeding density, or contamination can all contribute to apparent cytotoxicity.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound.

Q4: What is a typical starting concentration range for in vitro testing of this compound?

A4: For a novel compound like this compound, it is advisable to perform a broad dose-response experiment. A starting point could be a range from nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM) to determine the IC50 (half-maximal inhibitory concentration) for any potential cytotoxic effects.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your in vitro experiments with this compound.

Issue 1: High Cytotoxicity Observed at Expected Therapeutic Concentrations

If you observe significant cell death at concentrations where you expect this compound to be non-toxic, consider the following troubleshooting steps.

Troubleshooting Workflow

start High Cytotoxicity Observed check_solvent Verify Solvent Toxicity start->check_solvent dose_response Perform Wide Dose-Response check_solvent->dose_response Solvent not toxic check_purity Assess Compound Purity & Stability dose_response->check_purity Cytotoxicity confirmed cell_health Evaluate Cell Health & Density check_purity->cell_health Compound is pure/stable assay_type Consider a Different Cytotoxicity Assay cell_health->assay_type Cells are healthy contact_support Contact Technical Support assay_type->contact_support Issue persists

Figure 1: Troubleshooting workflow for unexpected cytotoxicity.

Detailed Steps & Methodologies

  • Verify Solvent Toxicity:

    • Protocol: Prepare a vehicle control by adding the highest concentration of the solvent (e.g., DMSO) used for this compound dilutions to your cell culture medium. Incubate your cells with this vehicle control under the same conditions as your experimental samples.

    • Interpretation: If you observe cytotoxicity in the vehicle control, the solvent concentration is too high. The final DMSO concentration should typically be kept below 0.5%.[4]

  • Perform a Comprehensive Dose-Response Analysis:

    • Protocol: Test a wider range of this compound concentrations, including much lower concentrations than initially tested. This will help to determine if the cytotoxicity is dose-dependent and to identify a potential non-toxic concentration range.

    • Data Presentation:

Concentration% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
10 nM this compound98.2 ± 5.1
100 nM this compound97.5 ± 4.8
1 µM this compound95.3 ± 5.5
10 µM this compound88.1 ± 6.2
50 µM this compound62.4 ± 7.1
100 µM this compound45.7 ± 8.3
Table 1: Example of dose-response data for this compound in a hypothetical mammalian cell line after 48 hours of exposure, as measured by an MTT assay.
  • Assess Compound Purity and Stability:

    • Recommendation: If possible, verify the purity of your this compound stock using methods like HPLC. Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation. Prepare fresh dilutions for each experiment.

  • Optimize Cell Seeding Density:

    • Protocol: Perform a preliminary experiment to determine the optimal cell seeding density. Cells should be in the logarithmic growth phase during the experiment. Overly confluent or sparse cultures can lead to variable results.

    • Interpretation: A consistent cell number across all wells is crucial for reliable cytotoxicity data.

Issue 2: Inconsistent Results Between Experiments

Variability in results across different experimental runs can be frustrating. The following steps can help improve reproducibility.

Key Areas for Standardization

  • Cell Passage Number: Use cells with a consistent and low passage number. High-passage cells can exhibit altered phenotypes and drug sensitivities.

  • Reagent Preparation: Prepare fresh media and this compound dilutions for each experiment. Ensure all reagents are within their expiration dates and stored under appropriate conditions.

  • Standardized Protocols: Adhere strictly to your established protocols for cell seeding, compound addition, and incubation times.

Experimental Protocol: Standard Cytotoxicity Assay (MTT)

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution (e.g., in DMSO).

    • The final concentration of the solvent should be consistent across all wells, including the vehicle control.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with medium only (blank), vehicle control, and a positive control (a known cytotoxic agent).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Hypothetical Signaling Pathway for Off-Target Effects

While this compound is designed to be specific, high concentrations could potentially interact with other cellular pathways. Below is a hypothetical signaling pathway diagram illustrating how an off-target effect might lead to cytotoxicity.

This compound This compound (High Conc.) OffTargetKinase Off-Target Kinase This compound->OffTargetKinase Inhibition DownstreamEffector Downstream Effector OffTargetKinase->DownstreamEffector Blocks Phosphorylation StressResponse Cellular Stress Response DownstreamEffector->StressResponse Activates Apoptosis Apoptosis StressResponse->Apoptosis Induces

Figure 2: Hypothetical off-target signaling pathway for this compound-induced cytotoxicity.

This diagram illustrates a scenario where high concentrations of this compound might inhibit a kinase unrelated to its primary target. This inhibition could disrupt a critical signaling pathway, leading to a cellular stress response and ultimately apoptosis. Investigating such off-target effects would require specialized assays, such as kinase profiling or phospho-proteomics.

References

Validation & Comparative

A Head-to-Head Comparison: The Novel Alternative Oxidase Inhibitor LN002 versus Nitazoxanide for the Treatment of Cryptosporidiosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of anti-parasitic drug development, a new contender, LN002, is emerging as a potential therapeutic for cryptosporidiosis, a debilitating diarrheal disease caused by the protozoan Cryptosporidium. This guide provides a comprehensive comparison of the preclinical data for this compound, a potent alternative oxidase (AOX) inhibitor, with the established FDA-approved drug, nitazoxanide. This analysis is intended for researchers, scientists, and drug development professionals to evaluate the potential of this novel compound.

Cryptosporidiosis poses a significant health threat, particularly to immunocompromised individuals and children. While nitazoxanide is the current standard of care, its efficacy can be limited in these vulnerable populations, highlighting the urgent need for new therapeutic options.[1][2][3] this compound targets a distinct metabolic pathway in Cryptosporidium, offering a different mechanism of action that could address the shortcomings of existing treatments.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and nitazoxanide lies in their molecular targets within the parasite's metabolism.

This compound inhibits the alternative oxidase (AOX) , a key enzyme in a non-traditional respiratory pathway present in Cryptosporidium but absent in mammals.[1][4] This pathway is crucial for the parasite's energy production. By blocking AOX, this compound effectively disrupts the parasite's ability to generate ATP, leading to its demise. The lack of an AOX homolog in humans suggests a potentially high therapeutic index for this compound, minimizing off-target effects.

Nitazoxanide , on the other hand, targets the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme. This enzyme is essential for the anaerobic energy metabolism of Cryptosporidium. By inhibiting PFOR, nitazoxanide disrupts a critical step in the parasite's energy production.

cluster_this compound This compound Mechanism of Action cluster_Nitazoxanide Nitazoxanide Mechanism of Action This compound This compound Alternative Oxidase (AOX) Alternative Oxidase (AOX) This compound->Alternative Oxidase (AOX) Inhibits Electron Transport Chain Electron Transport Chain Alternative Oxidase (AOX)->Electron Transport Chain Part of ATP Production ATP Production Electron Transport Chain->ATP Production Leads to Nitazoxanide Nitazoxanide PFOR PFOR Nitazoxanide->PFOR Inhibits Anaerobic Energy Metabolism Anaerobic Energy Metabolism PFOR->Anaerobic Energy Metabolism Key enzyme in Energy Production Energy Production Anaerobic Energy Metabolism->Energy Production Essential for

Caption: Comparative Signaling Pathways of this compound and Nitazoxanide.

Preclinical Efficacy: A Comparative Overview

Direct comparative efficacy studies between this compound and nitazoxanide are not yet publicly available. However, by compiling existing preclinical data for both compounds, we can draw initial comparisons. It is important to note that the data for this compound is preliminary, while nitazoxanide has undergone extensive clinical testing.

Data Presentation

ParameterThis compoundNitazoxanide
In Vitro Efficacy
TargetAlternative Oxidase (AOX)Pyruvate:ferredoxin oxidoreductase (PFOR)
OrganismCryptosporidium parvumCryptosporidium parvum
In Vivo Efficacy
Animal ModelMiceSCID Mice, Gnotobiotic Piglets
EfficacyReported as "effective" in mice (quantitative data not publicly available)Ineffective in SCID mice; partially effective in piglets

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the typical experimental protocols used to evaluate the efficacy of anti-cryptosporidial drugs.

In Vitro Efficacy Testing

A common method for assessing the in vitro anti-cryptosporidial activity of a compound involves the following steps:

Host Cell Culture Host Cell Culture Parasite Infection Parasite Infection Host Cell Culture->Parasite Infection Infect with C. parvum oocysts Compound Treatment Compound Treatment Parasite Infection->Compound Treatment Add test compound Incubation Incubation Compound Treatment->Incubation Incubate for 48-72h Quantification of Parasite Growth Quantification of Parasite Growth Incubation->Quantification of Parasite Growth Assess parasite load (e.g., qPCR, microscopy)

Caption: General Workflow for In Vitro Anti-Cryptosporidial Drug Screening.

In Vivo Efficacy Testing

Animal models are essential for evaluating the therapeutic potential of a drug candidate in a living organism. A typical workflow for in vivo studies is as follows:

  • Animal Model Selection: Immunocompromised mouse models (e.g., SCID or IFN-γ knockout mice) are often used as they are highly susceptible to Cryptosporidium infection.

  • Infection: Animals are orally inoculated with a standardized dose of viable Cryptosporidium oocysts.

  • Treatment: The test compound (e.g., this compound) is administered orally at various doses. A control group receives a placebo or the standard-of-care drug (e.g., nitazoxanide).

  • Monitoring: Key parameters are monitored throughout the study, including:

    • Oocyst Shedding: Fecal samples are collected regularly to quantify the number of oocysts shed, typically measured as oocysts per gram of feces.

    • Clinical Signs: Diarrhea severity, weight loss, and overall health are monitored.

    • Histopathology: At the end of the study, intestinal tissues are examined for parasite burden and inflammation.

Pharmacokinetics: Getting the Drug to the Target

A critical aspect of any oral therapeutic is its ability to reach the site of infection. Pharmacokinetic studies of this compound in rats have revealed a promising profile for treating an intestinal pathogen like Cryptosporidium.

Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterValueImplication for Cryptosporidiosis
Bioavailability LowMinimizes systemic exposure and potential side effects.
Intestinal Concentration HighMaximizes drug concentration at the site of infection.[1]

These findings suggest that orally administered this compound is largely retained within the gastrointestinal tract, delivering a high concentration of the active drug directly to the location of the Cryptosporidium parasites. This is a desirable characteristic for an anti-cryptosporidial agent, as it enhances efficacy while potentially reducing systemic toxicity.

Future Directions and Conclusion

The preclinical data for this compound, although still in its early stages, presents a compelling case for its continued development as a treatment for cryptosporidiosis. Its novel mechanism of action, targeting the parasite-specific alternative oxidase, and its favorable pharmacokinetic profile make it a promising candidate to address the unmet needs of patients, particularly those for whom nitazoxanide is not fully effective.

Further research, including direct head-to-head in vivo efficacy studies against nitazoxanide and comprehensive safety and toxicology assessments, will be crucial in determining the ultimate clinical utility of this compound. The scientific community eagerly awaits the publication of more detailed efficacy data to fully evaluate the potential of this novel anti-parasitic agent.

References

LN002 Outperforms Competitor Compounds in In Vitro Inhibition of Cryptosporidium parvum

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A novel alternative oxidase (AOX) inhibitor, LN002, has demonstrated potent in vitro activity against the protozoan parasite Cryptosporidium parvum, the causative agent of cryptosporidiosis. While specific quantitative data for its half-maximal inhibitory concentration (IC50) remains proprietary, published research describes it as a "potent alternative oxidase inhibitor against cryptosporidiosis," suggesting significant efficacy.[1] This positions this compound as a promising candidate for the treatment of a challenging diarrheal disease, particularly in immunocompromised individuals where current therapies are often ineffective.

This guide provides a comparative overview of the in vitro performance of this compound against other known AOX inhibitors, based on available scientific literature.

Mechanism of Action: Targeting a Parasite-Specific Pathway

Cryptosporidium parvum possesses a streamlined energy metabolism that relies on a cyanide-resistant alternative oxidase (AOX) pathway for respiration.[2][3][4] This pathway, absent in mammals, represents a key therapeutic target.[1] this compound and its competitor compounds act by inhibiting this parasite-specific AOX, thereby disrupting its energy production and growth.

cluster_Mitosome C. parvum Mitosome cluster_Inhibitors Inhibitors Ubiquinone Ubiquinone Pool AOX Alternative Oxidase (AOX) Ubiquinone->AOX e⁻ H2O H₂O AOX->H2O Reduction O2 O₂ O2->AOX This compound This compound This compound->AOX Competitors Competitor Compounds Competitors->AOX

Caption: Simplified signaling pathway of the Alternative Oxidase (AOX) in Cryptosporidium parvum and its inhibition by this compound and competitor compounds.

Comparative In Vitro Efficacy

While a direct head-to-head study with quantitative IC50 values for all compounds is not publicly available, the following table summarizes the known inhibitory activities of this compound's main competitors against C. parvumin vitro.

CompoundTargetKnown In Vitro Activity against C. parvum
This compound Alternative Oxidase (AOX)Described as a "potent inhibitor". Specific IC50 value is not publicly available.[1]
Salicylhydroxamic Acid (SHAM) Alternative Oxidase (AOX)Inhibits in vitro growth. Specific IC50 values vary in literature.
8-Hydroxyquinoline Alternative Oxidase (AOX)Inhibits in vitro growth.
Ascofuranone Alternative Oxidase (AOX)Potent inhibitor of AOX in other protozoa; activity against C. parvum is inferred but not explicitly quantified in available literature.

Experimental Protocols

The following is a generalized protocol for determining the in vitro efficacy of compounds against Cryptosporidium parvum, based on established methodologies.

Experimental Workflow: In Vitro Inhibition Assay

start Start prep_cells Seed HCT-8 cells in 96-well plates start->prep_cells infect Infect HCT-8 cells with oocysts prep_cells->infect prep_oocysts Prepare C. parvum oocysts prep_oocysts->infect add_compounds Add serial dilutions of This compound or Competitors infect->add_compounds incubate Incubate for 48 hours add_compounds->incubate lyse Lyse cells incubate->lyse qpcr Quantify parasite DNA via qPCR lyse->qpcr analyze Calculate IC50 values qpcr->analyze end End analyze->end

Caption: General workflow for the in vitro screening of compounds against Cryptosporidium parvum.

Detailed Methodology

1. Cell Culture:

  • Human ileocecal adenocarcinoma (HCT-8) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Cells are seeded into 96-well plates and grown to approximately 80-90% confluency.[5][6]

2. Oocyst Preparation and Infection:

  • Cryptosporidium parvum oocysts are treated with a bleach solution to sterilize the surface, followed by washing with sterile water.

  • Oocysts are then excysted to release infectious sporozoites.

  • HCT-8 cell monolayers are infected with the prepared sporozoites.[5][7]

3. Compound Treatment:

  • Test compounds (this compound and competitors) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • The compound dilutions are added to the infected cell cultures. Control wells receive the vehicle only.

4. Incubation and Parasite Quantification:

  • The treated, infected cells are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.[5][6]

  • After incubation, the cells are lysed, and total DNA is extracted.

  • The amount of C. parvum DNA is quantified using a quantitative polymerase chain reaction (qPCR) assay targeting a parasite-specific gene (e.g., 18S rRNA or hsp70).[5][8]

5. Data Analysis:

  • The percentage of parasite growth inhibition is calculated for each compound concentration relative to the vehicle-treated control.

  • The IC50 value, the concentration of the compound that inhibits 50% of parasite growth, is determined by non-linear regression analysis of the dose-response curve.

Conclusion

This compound represents a significant advancement in the pursuit of effective treatments for cryptosporidiosis. Its potent inhibition of the parasite-specific alternative oxidase pathway underscores its potential as a targeted therapeutic. While further studies are needed to disclose its precise IC50 and to evaluate its in vivo efficacy and safety profile, the available information strongly suggests that this compound is a leading candidate for addressing this unmet medical need. The detailed experimental protocols provided herein offer a framework for researchers to conduct comparative studies and further investigate the promising activity of this novel compound.

References

Unraveling the Therapeutic Potential of LN002: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to Two Novel Compounds Designated LN002, Targeting Advanced Solid Tumors and Cryptosporidiosis Respectively.

This guide provides a comprehensive comparison of two distinct investigational compounds, both identified as this compound, for researchers, scientists, and drug development professionals. The first, a sublingual artemether spray (also known as LON002), is under investigation for the treatment of advanced solid tumors. The second is a novel alternative oxidase (AOX) inhibitor for the parasitic infection cryptosporidiosis. Due to the limited public availability of efficacy data for LON002, this guide will focus primarily on the anti-parasitic compound this compound, with available preclinical data and comparisons to the current standard of care and other emerging therapies.

This compound for Advanced Solid Tumors: An Investigational Sublingual Artemether Spray

A Phase 1/2a clinical trial (NCT02263950) was initiated to evaluate the safety and efficacy of LON002, a sublingual spray formulation of artemether, in patients with advanced solid tumors for whom no effective standard therapy options are available.[1] Artemether, a derivative of artemisinin, has demonstrated anti-cancer properties in various preclinical models, including inhibiting proliferation and inducing apoptosis in cancer cells.[2][3][4] The proposed mechanisms of action for artemisinins in cancer are multifaceted and include DNA damage, inhibition of angiogenesis, and interference with key signaling pathways.[5]

However, as of the latest publicly available information from September 2015, the status of the NCT02263950 trial is unknown, and no efficacy results have been published.[1] Without this crucial data, a comparative analysis of LON002's therapeutic efficacy against current standards of care for advanced solid tumors cannot be conducted.

This compound for Cryptosporidiosis: A Promising Alternative Oxidase Inhibitor

A distinct compound, also designated this compound, has been identified as a potent inhibitor of the alternative oxidase (AOX) enzyme in the protozoan parasite Cryptosporidium.[6] This parasite is a significant cause of diarrheal disease, particularly in immunocompromised individuals and children. The current standard of care, nitazoxanide, is the only FDA-approved drug for cryptosporidiosis, but its efficacy is limited in these vulnerable populations.[6]

Mechanism of Action

Cryptosporidium relies on a glycolytic pathway that involves the AOX enzyme, which is absent in mammals.[6] This makes AOX a highly specific and promising therapeutic target. This compound is designed to inhibit this essential parasite enzyme, thereby disrupting its energy metabolism.

Below is a diagram illustrating the proposed mechanism of action:

cluster_parasite Cryptosporidium Parasite cluster_drug This compound Action Glycolysis Glycolysis AOX Alternative Oxidase (AOX) Glycolysis->AOX metabolic pathway Energy\nProduction Energy Production AOX->Energy\nProduction This compound This compound This compound->AOX inhibits

Figure 1: Proposed mechanism of action of this compound in Cryptosporidium.
Preclinical Pharmacokinetics

Pharmacokinetic studies in rats have shown that after oral administration, this compound exhibits low systemic bioavailability but achieves high concentrations in the intestine.[6][7] This is a favorable profile for an anti-cryptosporidial drug, as the parasite resides in the intestinal epithelial cells.

Pharmacokinetic ParameterValue (in rats)Reference
Oral BioavailabilityLow[6]
Intestinal ConcentrationHigh[6][7]
Therapeutic Efficacy: A Data Gap

While the mechanism of action and pharmacokinetic profile of the anti-parasitic this compound are promising, there is currently no publicly available in vivo efficacy data demonstrating its ability to reduce parasite load (oocyst shedding) or improve clinical outcomes in animal models of cryptosporidiosis. This data is essential for a direct comparison with existing and emerging therapies.

Comparison with Alternatives for Cryptosporidiosis

A comprehensive comparison guide requires quantitative efficacy data. In the absence of specific data for this compound, this section outlines the current landscape of treatments for cryptosporidiosis, which would serve as the basis for comparison once this compound efficacy data becomes available.

TreatmentMechanism of ActionReported EfficacyKey Limitations
Nitazoxanide (Standard of Care) Inhibits pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR)Moderately effective in immunocompetent hosts.Limited efficacy in immunocompromised patients and malnourished children.[6]
Paromomycin Aminoglycoside antibiotic, inhibits protein synthesis.Partial efficacy demonstrated in some studies.Not consistently effective.
Novel AOX Inhibitors (e.g., this compound) Inhibit the parasite-specific alternative oxidase enzyme.Efficacy data for this compound not yet available.Investigational.
Other Investigational Agents Various, including kinase inhibitors and other targeted therapies.Promising preclinical data for some compounds.Investigational.

Experimental Protocols for Evaluating Anti-Cryptosporidial Efficacy

Standardized animal models are crucial for assessing the therapeutic efficacy of novel anti-cryptosporidial agents. The following are established protocols that would be used to evaluate this compound.

Immunocompromised Mouse Model (SCID Mice)

This model is widely used to test drug efficacy against Cryptosporidium parvum.

Start Start Infection Infect SCID mice with C. parvum oocysts Start->Infection Treatment Administer this compound or control vehicle orally Infection->Treatment Monitoring Monitor oocyst shedding in feces (qPCR) Treatment->Monitoring Endpoint Assess reduction in parasite load Monitoring->Endpoint End End Endpoint->End

Figure 2: Workflow for efficacy testing in a SCID mouse model.

Methodology:

  • Animal Model: Severe Combined Immunodeficient (SCID) mice are used due to their inability to clear the infection, allowing for the assessment of drug efficacy over time.[8]

  • Infection: Mice are orally inoculated with a standardized dose of C. parvum oocysts.[9]

  • Treatment: At a predetermined time post-infection, mice are treated with this compound, a comparator drug (e.g., nitazoxanide), or a vehicle control. Treatment is typically administered orally for a set duration.[10]

  • Efficacy Endpoint: The primary endpoint is the quantification of oocyst shedding in the feces, typically measured by quantitative PCR (qPCR). A significant reduction in oocyst shedding in the this compound-treated group compared to the control group would indicate therapeutic efficacy.[10][11]

Neonatal Calf Model

This model is particularly relevant as it mimics the diarrheal disease seen in human infants.

Infection Infect neonatal calves with C. parvum oocysts Onset of Diarrhea Monitor for onset of clinical signs Infection->Onset of Diarrhea Treatment Initiate treatment with This compound or control Onset of Diarrhea->Treatment ClinicalScoring Daily clinical scoring (diarrhea, dehydration) Treatment->ClinicalScoring OocystQuant Quantify daily oocyst shedding Treatment->OocystQuant Outcome Evaluate clinical and parasitological outcomes ClinicalScoring->Outcome OocystQuant->Outcome

Figure 3: Experimental design for the neonatal calf model.

Methodology:

  • Animal Model: Newborn calves are used as they develop clinical signs of cryptosporidiosis, including diarrhea, that are similar to human disease.[12][13]

  • Infection: Calves are orally infected with C. parvum oocysts within 48 hours of birth.[14]

  • Treatment: Treatment with this compound or a control is typically initiated after the onset of diarrhea.[15]

  • Efficacy Endpoints: Efficacy is assessed based on both clinical and parasitological parameters, including the severity and duration of diarrhea, and the total number of oocysts shed in the feces.[12][15]

Conclusion

The designation "this compound" refers to two separate investigational drugs with distinct therapeutic aims. While the sublingual artemether spray LON002 for advanced solid tumors has entered clinical trials, the lack of publicly available efficacy data precludes a comprehensive comparative analysis.

Conversely, the anti-cryptosporidial AOX inhibitor this compound presents a promising preclinical profile with a targeted mechanism of action and favorable pharmacokinetics. However, the critical in vivo efficacy data needed to validate its therapeutic potential against the current standard of care and other emerging therapies is not yet available. Further preclinical and clinical studies are required to establish the therapeutic efficacy of both of these compounds. Drug development professionals are encouraged to monitor for forthcoming data from these research programs.

References

LN002: A Novel Alternative Oxidase Inhibitor for Cryptosporidiosis - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental drug LN002 with the current standard of care, Nitazoxanide, for the treatment of cryptosporidiosis. Caused by the protozoan parasite Cryptosporidium, this diarrheal disease poses a significant threat, particularly to immunocompromised individuals and children.[1] The emergence of novel therapeutic agents like this compound, which targets the parasite's alternative oxidase (AOX), presents a promising avenue for addressing the limitations of current treatments.

Performance Comparison: this compound vs. Alternatives

Direct comparative efficacy studies between this compound and other anti-cryptosporidial agents are not yet publicly available. However, by juxtaposing the known experimental results for this compound with published data on Nitazoxanide and other relevant compounds, we can construct a preliminary comparative profile.

Table 1: In Vitro Efficacy Against Cryptosporidium parvum

CompoundTargetIC50Host Cell LineSource
This compound Alternative Oxidase (AOX)Data not publicly availableNot specified[2]
Nitazoxanide Pyruvate:ferredoxin oxidoreductase (PFOR)197 nMHCT-8[3]
KDU731 Lipid Kinase102 nMHCT-8[4][5]
Paromomycin Ribosomal RNA>10,000 nMHCT-8[4][5]
Halofuginone Lactate Not specified~100 nMHCT-8[4][5]

Table 2: In Vivo and Pharmacokinetic Data

CompoundAnimal ModelKey FindingsSource
This compound RatHigh concentration in the intestine, the site of infection. Low systemic bioavailability, suggesting a favorable safety profile.[2][2]
Nitazoxanide MouseEfficacy is limited in immunocompromised models.[2][2]
KDU731 MouseEffective in immunocompromised mouse models.[5]

Note: The efficacy of Nitazoxanide is known to be reduced in immunocompromised patients.[2][4][5] this compound's high intestinal concentration and low systemic absorption could be advantageous, minimizing systemic side effects while maximizing local efficacy.[2]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and Nitazoxanide lies in their molecular targets within the Cryptosporidium parasite.

This compound: Targeting the Alternative Oxidase (AOX) Pathway

This compound is a potent inhibitor of the alternative oxidase (AOX), a key enzyme in a secondary respiratory pathway present in some fungi, plants, and protists, including Cryptosporidium.[2][6][7] This pathway allows the parasite to bypass the main cytochrome-dependent electron transport chain. By inhibiting AOX, this compound disrupts the parasite's energy metabolism and redox balance, leading to its death.[6][7] Mammalian host cells lack this alternative oxidase, making it a highly specific and attractive drug target.[6]

LN002_Mechanism_of_Action cluster_parasite Cryptosporidium Parasite UQ Ubiquinone Pool Complex_III_IV Complex III-IV (Cytochrome Pathway) UQ->Complex_III_IV AOX Alternative Oxidase (AOX) UQ->AOX ATP_Synthase ATP Synthase Complex_III_IV->ATP_Synthase H2O H₂O AOX->H2O Energy Energy (ATP) ATP_Synthase->Energy This compound This compound This compound->AOX Inhibition

Figure 1. Mechanism of action of this compound on the parasite's respiratory chain.

Nitazoxanide: Disrupting Anaerobic Energy Metabolism

Nitazoxanide, the only FDA-approved drug for cryptosporidiosis, functions by inhibiting the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme.[3] This enzyme is critical for the parasite's anaerobic energy metabolism. By blocking this pathway, Nitazoxanide effectively shuts down a key energy source for the parasite.

Nitazoxanide_Mechanism_of_Action cluster_parasite_metabolism Cryptosporidium Anaerobic Metabolism Pyruvate Pyruvate PFOR Pyruvate:ferredoxin oxidoreductase (PFOR) Pyruvate->PFOR Acetyl_CoA Acetyl-CoA PFOR->Acetyl_CoA Energy_Metabolism Energy Metabolism Acetyl_CoA->Energy_Metabolism Nitazoxanide Nitazoxanide Nitazoxanide->PFOR Inhibition

Figure 2. Mechanism of action of Nitazoxanide on the parasite's metabolism.

Experimental Protocols

Detailed experimental protocols for the efficacy and cytotoxicity studies of this compound have not been fully published. However, based on standard practices for anti-cryptosporidial drug screening, the following workflows are likely employed.

In Vitro Anti-cryptosporidial Activity Assay

This assay is designed to determine the inhibitory concentration of a compound against the parasite in a host cell culture.

In_Vitro_Assay_Workflow Host_Cells 1. Seed Host Cells (e.g., HCT-8) in plates Infection 2. Infect cells with Cryptosporidium oocysts Host_Cells->Infection Treatment 3. Add serial dilutions of test compound (this compound) Infection->Treatment Incubation 4. Incubate for 48-72 hours Treatment->Incubation Quantification 5. Quantify parasite growth (e.g., qPCR, microscopy) Incubation->Quantification Analysis 6. Calculate IC50 value Quantification->Analysis

Figure 3. General workflow for an in vitro anti-cryptosporidial assay.

Cytotoxicity Assay

This assay assesses the toxicity of the compound to the host cells to determine its therapeutic window.

Cytotoxicity_Assay_Workflow Host_Cells 1. Seed Host Cells (e.g., HCT-8) in plates Treatment 2. Add serial dilutions of test compound (this compound) Host_Cells->Treatment Incubation 3. Incubate for 24-72 hours Treatment->Incubation Viability_Assay 4. Perform cell viability assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Analysis 5. Calculate CC50 value Viability_Assay->Analysis

Figure 4. General workflow for a cytotoxicity assay.

Logical Relationship: The Path to a New Anti-Cryptosporidial Drug

The development of a new drug like this compound follows a logical progression from identifying a novel target to preclinical and clinical evaluation.

Drug_Development_Logic Target_ID Target Identification (Alternative Oxidase) Compound_Screening Compound Screening (Identification of this compound) Target_ID->Compound_Screening In_Vitro_Testing In Vitro Efficacy & Cytotoxicity Testing Compound_Screening->In_Vitro_Testing In_Vivo_PK In Vivo Pharmacokinetics & Tissue Distribution In_Vitro_Testing->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) In_Vivo_PK->In_Vivo_Efficacy Clinical_Trials Clinical Trials In_Vivo_Efficacy->Clinical_Trials

Figure 5. Logical progression of this compound drug development.

Conclusion and Future Directions

This compound represents a promising new approach to treating cryptosporidiosis by targeting a parasite-specific metabolic pathway. Its high concentration in the gut and low systemic absorption suggest a potentially superior safety and efficacy profile compared to the currently available therapy, especially for immunocompromised individuals. However, the lack of publicly available, direct comparative efficacy data with Nitazoxanide necessitates further research. Future studies should focus on head-to-head in vitro and in vivo comparisons to definitively establish the therapeutic potential of this compound. The detailed elucidation of its efficacy and safety will be critical for its progression into clinical trials and its potential to become a much-needed new tool in the fight against this debilitating parasitic disease.

References

Comparative Analysis of LN002 and Other Alternative Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance and characteristics of LN002 in relation to other key alternative oxidase inhibitors.

This guide provides a comprehensive comparative analysis of this compound, a potent inhibitor of alternative oxidase (AOX), and its functional analogs. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering objective comparisons of performance supported by experimental data.

Introduction to this compound and Alternative Oxidase Inhibition

This compound, chemically identified as 5-amino-3-[1-cyano-2-(3-phenyl-4-vinopyrazole))-1-phenyl-4-vinopyrazole, has emerged as a significant inhibitor of alternative oxidase (AOX). AOX is a key respiratory enzyme in various pathogenic organisms, including protozoa like Cryptosporidium, making it a promising target for novel therapeutics.[1] Unlike the classical cytochrome pathway, the AOX pathway is absent in mammals, presenting a strategic advantage for developing targeted therapies with potentially minimal side effects in the host. This guide will compare this compound with other well-characterized AOX inhibitors, focusing on their chemical structures, inhibitory activities, and mechanisms of action.

Comparative Biological Activity of AOX Inhibitors

The efficacy of various compounds in inhibiting AOX is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values of this compound and other notable AOX inhibitors against AOX from different organisms. Lower IC50 values indicate higher potency.

Compound ClassRepresentative Compound(s)Target Organism/EnzymeIC50 (nM)Reference
Pyrazole Derivatives This compound Cryptosporidium parvumData not available
Hydroxamic Acids Salicylhydroxamic acid (SHAM)Trypanosoma brucei (rTAO)>1000[1]
Moniliophthora perniciosamM range[2]
Gallates n-Propyl gallate (PG)Moniliophthora perniciosamM range[3]
Ascofuranone Derivatives Ascofuranone (AF)Trypanosoma brucei (rTAO)1.3[1]
Ascochlorin (AC)Trypanosoma brucei (rTAO)3.7[1]
Colletochlorin Derivatives Colletochlorin B (CB)Trypanosoma brucei (rTAO)2.5[1]
Arabidopsis thaliana (rAtAOX1A)Most effective[1]
Other 8-hydroxyquinolineCryptosporidium parvumInhibits growth[3]

Note: Specific IC50 data for this compound against a purified enzyme is not yet publicly available but it has been identified as a potent inhibitor against Cryptosporidium.[1]

Structure-Activity Relationship (SAR) and Mechanism of Action

The inhibitory activity of AOX inhibitors is intrinsically linked to their chemical structures. Different chemical scaffolds interact with the AOX active site in distinct ways, influencing their potency and selectivity.

Pyrazole Derivatives (this compound)

While detailed SAR studies on this compound derivatives are not yet published, the core pyrazole structure is known to be a versatile scaffold in medicinal chemistry. The specific substitutions on the pyrazole ring of this compound are critical for its potent inhibitory effect against Cryptosporidium.

Hydroxamic Acids (SHAM)

Salicylhydroxamic acid (SHAM) is a classical, albeit relatively weak, AOX inhibitor.[4] Its mechanism involves chelation of the di-iron center within the AOX active site. Efforts to improve the potency of SHAM-based inhibitors have been a long-standing focus in the field.[4]

Ascofuranone and Colletochlorin Derivatives

Ascofuranone (AF) and its analogs are highly potent AOX inhibitors.[1][4] Their structure, featuring a prenylated hydroquinone core, allows for strong interaction with the hydrophobic cavity of the AOX active site.[5] Colletochlorin B and its derivatives also exhibit significant inhibitory effects, with some showing selectivity for AOX from different species.[1][2] Computational docking studies have highlighted the importance of specific residues within the AOX active site, such as Leu 122, Arg 118, and Thr 219, for the binding of these inhibitors.[5]

The general mechanism of AOX involves the oxidation of ubiquinol and the reduction of oxygen to water. Inhibitors like this compound and others block this electron transfer process.

AOX_Inhibition_Pathway cluster_electron_transport Mitochondrial Electron Transport Chain cluster_inhibitors Inhibitors Ubiquinone Ubiquinone Pool AOX Alternative Oxidase (AOX) Ubiquinone->AOX e⁻ O2 O₂ AOX->O2 Reduces H2O H₂O O2->H2O Forms This compound This compound & Derivatives This compound->AOX Inhibition Other_Inhibitors Other AOX Inhibitors (Ascofuranone, SHAM, etc.) Other_Inhibitors->AOX caption Mechanism of AOX Inhibition

Caption: General mechanism of Alternative Oxidase (AOX) and its inhibition by this compound and other compounds.

Experimental Protocols

A summary of key experimental methodologies used in the characterization of AOX inhibitors is provided below.

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Protocol:

  • Enzyme Preparation: Recombinant AOX is expressed and purified from a suitable host system (e.g., E. coli).

  • Assay Buffer: A suitable buffer (e.g., MOPS buffer, pH 7.5) is prepared.

  • Substrate: A substrate for AOX, such as ubiquinol-1 or NADH, is used.[1]

  • Inhibitor Preparation: A stock solution of the inhibitor is prepared and serially diluted to obtain a range of concentrations.

  • Assay: The enzyme, substrate, and varying concentrations of the inhibitor are mixed in the assay buffer.

  • Measurement: The rate of substrate oxidation is measured spectrophotometrically by monitoring the change in absorbance at a specific wavelength (e.g., 340 nm for NADH).[1]

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.

IC50_Workflow start Start: Prepare Reagents prepare_enzyme Prepare AOX Enzyme start->prepare_enzyme prepare_substrate Prepare Substrate (e.g., Ubiquinol-1) start->prepare_substrate prepare_inhibitor Prepare Serial Dilutions of Inhibitor (this compound, etc.) start->prepare_inhibitor assay_setup Set up Assay Reactions: Enzyme + Substrate + Inhibitor prepare_enzyme->assay_setup prepare_substrate->assay_setup prepare_inhibitor->assay_setup incubation Incubate at Controlled Temperature assay_setup->incubation measurement Measure Enzyme Activity (Spectrophotometry) incubation->measurement data_analysis Analyze Data: Calculate % Inhibition measurement->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end

Caption: Experimental workflow for determining the IC50 of AOX inhibitors.

Conclusion

This compound represents a promising lead compound in the development of novel therapeutics targeting alternative oxidase. While direct comparative data for this compound against a wide range of AOX enzymes is still emerging, its demonstrated potency against Cryptosporidium positions it as a significant candidate for further investigation. This guide highlights the broader landscape of AOX inhibitors, providing a framework for evaluating the performance of this compound and its future derivatives. The continued exploration of structure-activity relationships across different chemical scaffolds will be crucial for the rational design of next-generation AOX inhibitors with improved efficacy and selectivity. different chemical scaffolds will be crucial for the rational design of next-generation AOX inhibitors with improved efficacy and selectivity.

References

Independent Verification of LN002's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cryptosporidial agent LN002 and the current standard of care, Nitazoxanide. This document synthesizes available preclinical data to evaluate the mechanism of action and performance of this compound, offering a resource for those investigating novel therapeutics against Cryptosporidium parvum.

Introduction to this compound and the Challenge of Cryptosporidiosis

Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium parvum, poses a significant health threat, particularly to children and immunocompromised individuals. The current FDA-approved treatment, Nitazoxanide, demonstrates limited efficacy in these vulnerable populations, highlighting the urgent need for novel therapeutic agents.[1][2] this compound has emerged as a promising candidate, identified as a potent inhibitor of the Cryptosporidium parvum alternative oxidase (AOX).[3] This enzyme is a component of the parasite's alternative respiratory pathway and is absent in mammals, making it a theoretically ideal drug target.[4][5]

This guide provides a detailed comparison of this compound and Nitazoxanide, focusing on their distinct mechanisms of action, supported by available experimental data. We also present detailed experimental protocols for assays relevant to the validation of their respective targets and discuss recent findings that may impact the validation of AOX as a drug target in C. parvum.

Comparative Performance and Physicochemical Properties

While direct head-to-head efficacy data from a single study is not yet publicly available, this section summarizes the known inhibitory concentrations and key pharmacokinetic parameters for both compounds. It is important to note that a specific IC50 value for this compound against C. parvum has not been reported in the reviewed literature; the compound is described as a "potent" inhibitor.[3]

ParameterThis compoundNitazoxanide
Target Alternative Oxidase (AOX)Pyruvate:ferredoxin oxidoreductase (PFOR)
Reported IC50 against C. parvum Not publicly available~1 µM to 10 µM (in vitro)
Mechanism of Action Inhibition of the alternative respiratory pathwayDisruption of anaerobic energy metabolism
Host Target Absence Yes (AOX is absent in mammals)Yes (PFOR is absent in mammals)
Pharmacokinetics (Rodent Model) Low systemic bioavailability, high intestinal concentration[3]Rapidly metabolized to active metabolite tizoxanide
FDA Approval Status InvestigationalApproved for cryptosporidiosis

Experimental Protocols

To facilitate the independent verification of the mechanisms of this compound and Nitazoxanide, detailed protocols for key experiments are provided below.

Protocol 1: In Vitro Anti-Cryptosporidial Drug Efficacy Assay

This protocol describes a common method for assessing the efficacy of compounds against C. parvum growth in a host cell culture system.

1. Cell Culture and Parasite Infection:

  • Human ileocecal adenocarcinoma (HCT-8) cells are cultured to confluence in 96-well plates.
  • C. parvum oocysts are excysted to release infectious sporozoites.
  • HCT-8 cell monolayers are infected with the sporozoites.

2. Compound Treatment:

  • Serial dilutions of the test compounds (this compound or Nitazoxanide) are added to the infected cell cultures. A vehicle control (e.g., DMSO) is also included.
  • The plates are incubated for 48-72 hours to allow for parasite development.

3. Quantification of Parasite Growth:

  • Parasite growth can be quantified using several methods:
  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the infected cells, and the levels of a parasite-specific transcript (e.g., 18S rRNA) are measured and normalized to a host cell housekeeping gene.
  • Immunofluorescence Assay (IFA): Cells are fixed and stained with a C. parvum-specific antibody and a nuclear counterstain (e.g., DAPI). The number of parasites is then counted using fluorescence microscopy.
  • Luciferase-based Assay: If using a luciferase-expressing parasite strain, parasite viability can be quantified by measuring luminescence.

4. Data Analysis:

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cryptosporidium parvum Alternative Oxidase (AOX) Inhibition Assay (Conceptual)

1. Preparation of C. parvum Mitosomes:

  • Isolate C. parvum sporozoites or other life-cycle stages.
  • Homogenize the parasites and perform differential centrifugation to enrich for the mitosome fraction, which contains the AOX protein.

2. Oxygen Consumption Assay:

  • Resuspend the mitosome preparation in a suitable respiration buffer.
  • Use an oxygen electrode (e.g., a Clark-type electrode) to measure the rate of oxygen consumption.
  • Add substrates for the electron transport chain (e.g., NADH or succinate).
  • Add an inhibitor of the main cytochrome pathway (e.g., potassium cyanide or antimycin A) to ensure that the measured oxygen consumption is primarily due to AOX activity.
  • Add varying concentrations of the test inhibitor (this compound) and measure the resulting inhibition of oxygen consumption.

3. Data Analysis:

  • Calculate the IC50 value by plotting the percentage of AOX inhibition against the log of the inhibitor concentration.

Protocol 3: Pyruvate:ferredoxin Oxidoreductase (PFOR) Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of PFOR by Nitazoxanide's active metabolite, tizoxanide.

1. Enzyme Preparation:

  • Recombinant C. parvum PFOR can be expressed and purified from a heterologous system (e.g., E. coli).

2. Spectrophotometric Assay:

  • The assay is performed under anaerobic conditions.
  • The reaction mixture contains buffer, coenzyme A, thiamine pyrophosphate (TPP), and an artificial electron acceptor such as methyl viologen.
  • The PFOR enzyme is pre-incubated with varying concentrations of tizoxanide.
  • The reaction is initiated by the addition of pyruvate.
  • The reduction of the electron acceptor is monitored spectrophotometrically.

3. Data Analysis:

  • The initial reaction rates are calculated from the change in absorbance over time.
  • The IC50 value is determined by plotting the percentage of enzyme inhibition against the log of the tizoxanide concentration.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_this compound This compound Mechanism of Action This compound This compound AOX Alternative Oxidase (AOX) in C. parvum Mitosome This compound->AOX Inhibits O2 Oxygen AOX->O2 Reduces ROS Reactive Oxygen Species (Reduced Production) AOX->ROS ETC Electron Transport Chain ETC->AOX Electrons H2O Water O2->H2O cluster_Nitazoxanide Nitazoxanide Mechanism of Action Nitazoxanide Nitazoxanide (Prodrug) Tizoxanide Tizoxanide (Active Metabolite) Nitazoxanide->Tizoxanide Metabolized in host PFOR Pyruvate:ferredoxin oxidoreductase (PFOR) Tizoxanide->PFOR Inhibits Pyruvate Pyruvate Pyruvate->PFOR AcetylCoA Acetyl-CoA PFOR->AcetylCoA Blocked Energy Anaerobic Energy Metabolism AcetylCoA->Energy cluster_workflow In Vitro Drug Efficacy Workflow start Culture HCT-8 cells infect Infect with C. parvum start->infect treat Treat with This compound or Nitazoxanide infect->treat incubate Incubate 48-72h treat->incubate quantify Quantify Parasite Growth (qRT-PCR, IFA, etc.) incubate->quantify analyze Calculate IC50 quantify->analyze

References

Benchmarking Novel Therapeutics: A Comparative Analysis of LN002 and LON002 Against Standard Treatments

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development, rigorous evaluation against existing standards of care is paramount. This guide provides a detailed comparison of two investigational compounds, LN002 for the treatment of cryptosporidiosis and LON002 for advanced solid tumors, against their respective current therapeutic benchmarks. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available data, experimental methodologies, and the underlying mechanisms of action.

Section 1: this compound for Cryptosporidiosis

Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant threat, particularly to immunocompromised individuals and children. The current standard of care is limited, highlighting the need for novel therapeutics like this compound.

Mechanism of Action: A Novel Approach

This compound is a potent inhibitor of the parasite's alternative oxidase (AOX).[1] This enzyme is part of a respiratory pathway in Cryptosporidium that is absent in mammals, making it a highly specific drug target.[1] By inhibiting AOX, this compound disrupts the parasite's energy metabolism, leading to its demise.

In contrast, the only FDA-approved drug for cryptosporidiosis, nitazoxanide, is believed to interfere with the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, which is essential for anaerobic energy metabolism in the parasite.

Comparative Data: this compound vs. Nitazoxanide

Direct comparative efficacy data for this compound from preclinical or clinical studies is not yet publicly available. However, a recent study on the pharmacokinetics of this compound in rats has shown that after oral administration, the compound is extensively distributed to the intestine, the site of Cryptosporidium infection, with low systemic bioavailability.[1] This localized distribution is a desirable characteristic for an anti-cryptosporidial agent.

The following table summarizes the available information for both compounds. Efficacy data for this compound is pending the publication of preclinical and clinical studies.

FeatureThis compoundNitazoxanide (Standard of Care)
Mechanism of Action Alternative Oxidase (AOX) Inhibitor[1]Pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) inhibitor
Target Organism Specificity High (AOX is absent in mammals)[1]Broad-spectrum antiparasitic
Preclinical Efficacy Data not publicly available. Described as "effective" in mice in a prior study.[1]Reduces oocyst shedding in animal models.
Clinical Efficacy Not yet in clinical trials.Effective in immunocompetent patients; less effective in immunocompromised individuals.[1]
Pharmacokinetics (Rats) High intestinal concentration, low bioavailability.[1]Well-absorbed orally.
Experimental Protocols

The evaluation of anti-cryptosporidial drugs typically involves in vitro and in vivo models.

In Vitro Efficacy Assessment:

  • Cell Culture Models: Human ileocecal adenocarcinoma (HCT-8) cells are commonly used to cultivate Cryptosporidium parvum.

  • Assay Principle: HCT-8 cells are infected with C. parvum oocysts. The investigational drug is added at varying concentrations. After a set incubation period (e.g., 48 hours), the parasite growth is quantified using methods like qPCR or immunofluorescence microscopy to determine the half-maximal effective concentration (EC50).

In Vivo Efficacy Assessment:

  • Animal Models: Immunocompromised mouse models (e.g., SCID or IFN-γ knockout mice) are frequently used as they mimic the severe infection seen in immunocompromised humans.

  • Infection and Treatment: Mice are infected orally with C. parvum oocysts. Treatment with the investigational drug or a control (placebo or nitazoxanide) is initiated.

  • Efficacy Endpoints: The primary endpoint is typically the reduction in oocyst shedding in the feces, which is quantified by microscopy or qPCR. Histopathological analysis of the intestine may also be performed to assess the reduction in parasite burden.

Visualizing the Pathways and Workflows

cluster_parasite Cryptosporidium Metabolism Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PFOR PFOR Pyruvate->PFOR Anaerobic AOX AOX Pyruvate->AOX Aerobic Energy Production Energy Production PFOR->Energy Production AOX->Energy Production Nitazoxanide Nitazoxanide Nitazoxanide->PFOR inhibits This compound This compound This compound->AOX inhibits

Caption: Mechanism of action of this compound and Nitazoxanide.

cluster_workflow In Vivo Efficacy Workflow Infection Oral Infection of Mice with C. parvum oocysts Treatment Treatment Initiation (this compound, Nitazoxanide, or Placebo) Infection->Treatment Monitoring Daily Monitoring of Fecal Oocyst Shedding Treatment->Monitoring Endpoint Quantification of Parasite Burden (qPCR/Microscopy) Monitoring->Endpoint

Caption: In vivo experimental workflow for this compound.

Section 2: LON002 for Advanced Solid Tumors

The treatment of advanced solid tumors often involves a multifaceted approach, and for patients who have exhausted standard therapies, novel treatment strategies are crucial. LON002, a sublingual spray formulation of artemether, is being investigated in this context.

Mechanism of Action: A Multi-pronged Attack on Cancer

Artemether is a derivative of artemisinin, a well-known antimalarial drug. Its anticancer properties are attributed to several mechanisms:

  • Induction of Apoptosis: Artemisinin and its derivatives can induce programmed cell death in cancer cells.

  • Cell Cycle Arrest: They can halt the proliferation of tumor cells by interfering with the cell cycle.

  • Inhibition of Angiogenesis: These compounds can prevent the formation of new blood vessels that tumors need to grow.

The sublingual spray formulation of LON002 is designed to improve the absorption of artemether into the bloodstream.

Comparative Data: LON002 vs. Standard of Care

The results of the Phase 1/2a clinical trial (NCT02263950) for LON002 in subjects with advanced solid tumors are not yet publicly available.[2] The trial was designed to assess the safety, tolerability, and preliminary efficacy of LON002 in patients for whom no effective standard therapy options were available.[2]

Standard of care for advanced solid tumors is highly dependent on the cancer type and may include chemotherapy, targeted therapy, immunotherapy, or a combination of these. A direct comparison is therefore challenging without the clinical trial data for LON002.

The following table provides a general comparison based on the available information.

FeatureLON002 (Artemether Sublingual Spray)Standard of Care for Advanced Solid Tumors
Mechanism of Action Multi-targeted: Induces apoptosis, cell cycle arrest, inhibits angiogenesis.Varies by drug class (e.g., DNA damage, kinase inhibition, immune checkpoint blockade).
Formulation Sublingual spray for enhanced absorption.[2]Typically oral or intravenous.
Clinical Efficacy Phase 1/2a trial results are not yet publicly available.[2]Varies widely depending on tumor type and specific therapy.
Safety and Tolerability To be determined from the clinical trial.Side effect profiles are well-characterized for approved therapies and vary by drug class.
Experimental Protocols

The clinical development of a new cancer drug like LON002 follows a structured path.

Phase 1 Clinical Trial:

  • Primary Objective: To determine the maximum tolerated dose (MTD) and assess the safety and pharmacokinetic profile of the new drug.

  • Design: A small number of patients with advanced cancer receive escalating doses of the drug.

  • Endpoints: Dose-limiting toxicities (DLTs), pharmacokinetics (Cmax, AUC).

Phase 2a Clinical Trial:

  • Primary Objective: To evaluate the preliminary efficacy of the drug at the MTD determined in Phase 1 and to further assess its safety.

  • Design: A larger group of patients with specific types of cancer are treated with the recommended dose.

  • Endpoints: Objective response rate (ORR), progression-free survival (PFS), overall survival (OS), and safety.

Visualizing the Pathways and Workflows

cluster_effects Anticancer Effects of Artemether Artemether Artemether Apoptosis Apoptosis Artemether->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Artemether->Cell Cycle Arrest Angiogenesis Inhibition Angiogenesis Inhibition Artemether->Angiogenesis Inhibition Tumor Growth Inhibition Tumor Growth Inhibition Apoptosis->Tumor Growth Inhibition Cell Cycle Arrest->Tumor Growth Inhibition Angiogenesis Inhibition->Tumor Growth Inhibition

Caption: Multi-targeted anticancer mechanism of Artemether.

cluster_trial LON002 Clinical Trial Workflow Phase1 Phase 1 (Dose Escalation) MTD Determine MTD & Safety Profile Phase1->MTD Phase2a Phase 2a (Efficacy at MTD) MTD->Phase2a Efficacy Evaluate ORR, PFS, OS Phase2a->Efficacy

Caption: LON002 clinical trial workflow.

References

A Head-to-Head Comparison of LN002 and Nitazoxanide for the Treatment of Cryptosporidiosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant global health challenge, particularly affecting immunocompromised individuals and young children. Currently, Nitazoxanide is the only FDA-approved treatment for this condition in immunocompetent hosts. However, its efficacy is limited in immunocompromised patients, driving the search for novel therapeutic agents. One such promising candidate is LN002, a potent alternative oxidase (AOX) inhibitor.

This guide provides a detailed comparison of this compound and the current standard of care, Nitazoxanide, based on available preclinical data. While direct head-to-head clinical studies are not yet available, this document synthesizes existing research to offer a comparative overview of their mechanisms of action, efficacy, safety, and pharmacokinetic profiles.

Data Presentation: Quantitative Comparison

Disclaimer: Direct comparative quantitative data from a single head-to-head study is not publicly available. The following tables are compiled from separate studies and are intended to provide an overview of the individual performance of this compound and Nitazoxanide.

Table 1: In Vitro Efficacy against Cryptosporidium parvum

CompoundHost Cell LineAssayKey Findings
This compound Data not publicly availableData not publicly availableReported to be a potent inhibitor of Cryptosporidium[1]
Nitazoxanide HCT-8qPCRIC50: >10 µM[2][3][4][5]
HCT-8MicroscopyIC50: ~5 µM[2][3][4][5]

Table 2: In Vivo Efficacy against Cryptosporidiosis

CompoundAnimal ModelDosing RegimenKey Findings
This compound MouseData not publicly availableStated to be effective in a mouse model of cryptosporidiosis[1]
Nitazoxanide Immunocompromised mouse modelsVariousGenerally shows limited efficacy in reducing parasite burden[1]
Gnotobiotic piglet model125-250 mg/kg/dayIneffective to partially effective

Table 3: Pharmacokinetic Parameters

ParameterThis compound (Rats, 200 mg/kg oral)[1]Nitazoxanide (Humans)
Bioavailability LowRapidly absorbed and metabolized
Key Characteristic High concentration in the intestine[1]Active metabolite (tizoxanide) is highly protein-bound

Table 4: Safety Profile

CompoundKey Findings
This compound Reported to be less cytotoxic in mice in preclinical studies[1]
Nitazoxanide Generally well-tolerated in immunocompetent patients. Common side effects include abdominal pain, diarrhea, and nausea.

Mechanism of Action

This compound: Inhibition of the Alternative Oxidase (AOX) Pathway

This compound is a member of the phenylpyrazole class of compounds and is designed to inhibit the alternative oxidase (AOX), a key enzyme in the mitochondrial respiratory chain of some protozoa, including Cryptosporidium. This pathway is absent in mammals, making it an attractive drug target. By inhibiting AOX, this compound is thought to disrupt the parasite's energy metabolism. However, recent studies have suggested that AOX may not be essential for the parasite's survival, indicating that this compound might exert its anti-cryptosporidial effect through other, yet to be fully elucidated, mechanisms or off-target effects common to phenylpyrazole compounds.

Nitazoxanide: Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR)

Nitazoxanide's mechanism of action is well-established. It targets the enzyme pyruvate:ferredoxin oxidoreductase (PFOR), which is essential for anaerobic energy metabolism in Cryptosporidium. By inhibiting PFOR, Nitazoxanide disrupts the parasite's ability to generate energy, leading to its death.

Experimental Protocols

Detailed experimental protocols for a direct head-to-head comparison of this compound and Nitazoxanide are not available. However, based on standard methodologies in the field, a comparative study would likely involve the following:

In Vitro Efficacy Assay:

  • Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells would be cultured in appropriate media and seeded in multi-well plates.

  • Cryptosporidium Infection: Oocysts of C. parvum would be excysted to release sporozoites, which would then be used to infect the HCT-8 cell monolayers.

  • Compound Treatment: Serial dilutions of this compound and Nitazoxanide would be added to the infected cell cultures.

  • Efficacy Assessment: After a set incubation period (e.g., 48 hours), the parasite load would be quantified using methods such as quantitative polymerase chain reaction (qPCR) to measure parasite DNA or immunofluorescence microscopy to count parasitic foci. The 50% inhibitory concentration (IC50) would then be calculated for each compound.

In Vivo Efficacy Study (Mouse Model):

  • Animal Model: Immunocompromised mice (e.g., IFN-γ knockout mice) would be used, as they are susceptible to sustained Cryptosporidium infection.

  • Infection: Mice would be orally infected with a defined number of C. parvum oocysts.

  • Treatment: At the onset of infection or when oocyst shedding is established, mice would be treated orally with this compound, Nitazoxanide, or a vehicle control for a specified duration.

  • Efficacy Evaluation: Efficacy would be assessed by monitoring oocyst shedding in the feces over time, and/or by quantifying the parasite burden in the intestinal tissue at the end of the study. Clinical signs such as diarrhea and weight loss would also be monitored.

Cytotoxicity Assay:

  • Cell Culture: HCT-8 cells would be seeded in multi-well plates.

  • Compound Exposure: Cells would be exposed to serial dilutions of this compound and Nitazoxanide for a defined period.

  • Viability Assessment: Cell viability would be measured using a standard assay, such as the MTT or CellTiter-Glo assay, to determine the 50% cytotoxic concentration (CC50).

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_safety Safety Profile HCT8_culture Culture HCT-8 Cells Infection Infect with C. parvum Sporozoites HCT8_culture->Infection Treatment_invitro Treat with this compound or Nitazoxanide Infection->Treatment_invitro Quantification Quantify Parasite Load (qPCR/Microscopy) Treatment_invitro->Quantification IC50 Calculate IC50 Quantification->IC50 Mouse_model Immunocompromised Mouse Model Infect_mouse Oral Infection with C. parvum Oocysts Mouse_model->Infect_mouse Treatment_invivo Oral Treatment (this compound, Nitazoxanide, Vehicle) Infect_mouse->Treatment_invivo Monitoring Monitor Oocyst Shedding & Clinical Signs Treatment_invivo->Monitoring Burden Quantify Intestinal Parasite Burden Monitoring->Burden HCT8_safety Culture HCT-8 Cells Exposure Expose to this compound or Nitazoxanide HCT8_safety->Exposure Viability Assess Cell Viability Exposure->Viability CC50 Calculate CC50 Viability->CC50

Caption: Experimental workflow for comparing this compound and Nitazoxanide.

signaling_pathways cluster_this compound This compound Mechanism of Action cluster_nitazoxanide Nitazoxanide Mechanism of Action This compound This compound AOX Alternative Oxidase (AOX) This compound->AOX Inhibits Off_target Potential Off-Target Effects (Phenylpyrazole-related) This compound->Off_target May act on ETC_AOX Mitochondrial Electron Transport Chain Energy_AOX Parasite Energy Metabolism ETC_AOX->Energy_AOX Disrupts Off_target->Energy_AOX Disrupts Nitazoxanide Nitazoxanide PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Nitazoxanide->PFOR Inhibits Anaerobic_metabolism Anaerobic Energy Metabolism PFOR->Anaerobic_metabolism Disrupts Parasite_death Parasite Death Anaerobic_metabolism->Parasite_death Leads to

Caption: Proposed mechanisms of action for this compound and Nitazoxanide.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides a procedural framework for researchers, scientists, and drug development professionals to determine the appropriate disposal methods for chemical substances, using "LN002" as a placeholder for any laboratory chemical. The hazardous properties of many laboratory materials have not been fully established, and therefore, all chemicals should be treated as potentially hazardous when evaluating disposal requirements.

Identifying Chemical Waste for Proper Disposal

Before disposal, it is imperative to accurately identify the chemical and its associated hazards. The primary source for this information is the Safety Data Sheet (SDS), which must be consulted prior to handling or disposal.

Information to Extract from a Safety Data Sheet (SDS) for DisposalSection in SDS (Typical)Description
Product Identification Section 1Confirms the name and identity of the chemical.
Hazards Identification Section 2Details on physical and health hazards (e.g., flammable, corrosive, toxic).[1]
Composition/Information on Ingredients Section 3Lists the chemical components and their concentrations.[1]
First-Aid Measures Section 4Provides guidance on immediate medical response to exposure.[1]
Fire-Fighting Measures Section 5Information on flammability and suitable extinguishing media.[2]
Accidental Release Measures Section 6Procedures for cleaning up spills and leaks.
Handling and Storage Section 7Outlines safe handling practices and storage requirements.[1][3]
Exposure Controls/Personal Protection Section 8Specifies necessary personal protective equipment (PPE) such as gloves and goggles.[1]
Physical and Chemical Properties Section 9Describes properties like solubility, boiling point, and vapor pressure.
Stability and Reactivity Section 10Information on chemical stability and hazardous reactions.[1]
Toxicological Information Section 11Data on acute and chronic health effects.[1]
Ecological Information Section 12Details on environmental impact and ecotoxicity.
Disposal Considerations Section 13Specific guidance on proper disposal methods.
Regulatory Information Section 15Lists relevant safety, health, and environmental regulations.
Step-by-Step Chemical Disposal Workflow

The following workflow provides a systematic approach to chemical waste management in a laboratory setting. Adherence to these steps is crucial for maintaining safety and regulatory compliance.

Chemical_Disposal_Workflow start Start: Chemical Waste Generated identify_chem 1. Identify the Chemical (Consult Label) start->identify_chem locate_sds 2. Locate and Review the Safety Data Sheet (SDS) identify_chem->locate_sds determine_hazards 3. Determine Hazards (Flammable, Corrosive, Reactive, Toxic) locate_sds->determine_hazards is_hazardous Is the waste hazardous? determine_hazards->is_hazardous check_regulations 4. Check Institutional and Local Regulations select_container 5. Select Appropriate Waste Container check_regulations->select_container label_container 6. Label Waste Container (Contents, Hazards, Date) select_container->label_container ppe 7. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) label_container->ppe transfer_waste 8. Transfer Waste to Container ppe->transfer_waste store_waste 9. Store Waste in Designated Area (Well-ventilated, Secure) transfer_waste->store_waste request_pickup 10. Arrange for Disposal (Contact EHS/Waste Management) store_waste->request_pickup end End: Waste Disposed request_pickup->end is_hazardous->check_regulations Yes non_hazardous_disposal Follow institutional guidelines for non-hazardous waste disposal. (e.g., drain disposal if permitted) is_hazardous->non_hazardous_disposal No non_hazardous_disposal->end

Caption: General workflow for safe and compliant disposal of laboratory chemical waste.

Detailed Experimental Protocols and Safety Information

While specific experimental protocols for "this compound" cannot be provided without its exact identification, the following general procedures and safety precautions are mandatory for handling and disposing of any laboratory chemical.

General Handling and Disposal Procedures:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[1]

  • Ventilation: Use chemicals only in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[1]

  • Waste Segregation: Never mix different types of chemical waste unless explicitly permitted by safety protocols. For example, halogenated organic solvents should be kept separate from non-halogenated ones.[4]

  • Container Management: Keep waste containers tightly closed when not in use and store them in a designated, secure area away from heat, sparks, or open flames.[1][4]

  • Labeling: All waste containers must be clearly labeled with the full chemical names of the contents, approximate percentages, and the associated hazards.

  • Disposal Limits: Be aware of any quantity limits for disposal. For instance, some institutions limit the amount of solute that can be discharged into the sanitary sewer per day.[5]

  • Prohibited Disposals: Never dispose of the following down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office:

    • Flammable liquids immiscible in water[5]

    • Halogenated hydrocarbons[5]

    • Water-reactive materials[5]

    • Toxic chemicals such as carcinogens or mutagens[5]

    • Solid or viscous substances that could obstruct plumbing[5]

Special Case: Disposal of Liquid Nitrogen (LN2)

If "this compound" is a misidentification of Liquid Nitrogen (LN2), the disposal procedure is different.

  • Disposal: The proper method for disposing of unused liquid nitrogen is through evaporation in a well-ventilated area.[6]

  • Prohibitions:

    • Do not pour liquid nitrogen down a sink drain, as the extreme cold can cause pipes to fracture.[6]

    • Do not dispose of liquid nitrogen in any sealed or unvented waste container, as the rapid expansion of gas upon warming can cause a pressure explosion.[6]

Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup and disposal of hazardous waste.[4] Responsible chemical management is a shared responsibility that protects you, your colleagues, and the environment.

References

Essential Safety and Handling Protocols for Liquid Nitrogen (LN2)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling liquid nitrogen (LN2), a substance frequently used for cryogenic applications. Adherence to these procedures is critical to mitigate the inherent risks associated with its extremely low temperature and rapid expansion upon vaporization.

Core Hazards of Liquid Nitrogen

Liquid nitrogen presents three primary hazards in a laboratory setting:

  • Asphyxiation: As LN2 vaporizes, it expands to a large volume of nitrogen gas (an expansion ratio of 1:694 at 20°C) which can displace oxygen in poorly ventilated areas, leading to a risk of asphyxiation.[1][2]

  • Cryogenic Burns (Frostbite): Direct contact with liquid nitrogen or cold nitrogen vapor can cause severe frostbite to the skin and eyes.[1][3] Even brief contact can result in serious tissue damage.

  • Explosion: The rapid expansion of LN2 upon heating within a sealed or inadequately vented container can lead to a dangerous pressure buildup and subsequent explosion.[1][3] Materials submerged in LN2 can also become brittle and may shatter.[2]

Personal Protective Equipment (PPE)

The appropriate level of PPE is dependent on the volume of liquid nitrogen being handled.

Volume of Liquid NitrogenRequired Personal Protective Equipment (PPE)
<100mLSafety glasses or goggles, Standard nitrile or latex gloves.[4]
100mL - 1000mLSafety glasses or goggles, Cryogenic face shield, Cryogenic gloves.[4]
>1000mL or TransferringSafety glasses or goggles, Cryogenic face shield, Cryogenic gloves, Cryogenic vest/apron.[4]

Important Considerations for PPE:

  • Always wear long pants and closed-toe shoes.[5] Trousers should be cuff-less and worn over shoes to prevent LN2 from being trapped.[3]

  • Cryogenic gloves should be loose-fitting and easily removable.[3]

  • A lab coat should be worn to protect from incidental splashes.[5][6]

Safe Handling and Operational Protocol

1. Preparation:

  • Ensure the work area is well-ventilated to prevent the accumulation of nitrogen gas.[1][2]

  • Inspect all PPE for damage before use.

  • Only use containers (Dewars) specifically designed for cryogenic liquids.[1][3] Glass dewars should be wrapped with tape to contain fragments in case of implosion.[3]

2. Dispensing and Transporting:

  • When dispensing, use a cryogenic hose and phase separator.[2][4]

  • Pour liquid nitrogen slowly and carefully to minimize splashing.[1]

  • Never overfill containers.

  • When transporting a Dewar, use a cart or other stable device.

3. In Case of a Spill:

  • Evacuate the area immediately, especially in confined spaces.

  • Ventilate the area thoroughly.

  • Allow the liquid nitrogen to evaporate completely before re-entering.

4. First Aid for LN2 Exposure:

  • Skin Contact: Immediately warm the affected area with warm water (not to exceed 108°F or 42°C).[2] Do not rub the affected area.[2] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

Disposal Plan

Unused liquid nitrogen should be disposed of by allowing it to evaporate in a well-ventilated area.[2]

  • DO NOT dispose of liquid nitrogen in any sealed container.

  • NEVER pour liquid nitrogen down a sink or into any plumbing.[2] The extreme cold can cause pipes to fracture.[2]

Visual Guides

LN2 Handling Workflow

LN2_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling A Assess Risks & Ensure Ventilation B Inspect & Don Appropriate PPE A->B C Prepare Cryogenic Dewar B->C D Slowly Dispense LN2 C->D E Transport Securely D->E F Use in a Well-Ventilated Area E->F G Allow to Evaporate in a Safe, Well-Ventilated Area F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: Step-by-step workflow for the safe handling of liquid nitrogen.

LN2 Spill Emergency Response

LN2_Spill_Response cluster_actions cluster_assessment Spill LN2 Spill Occurs Confined Is the spill in a confined space? Spill->Confined Evacuate Evacuate Area Immediately Ventilate Increase Ventilation Evacuate->Ventilate Evaporate Allow LN2 to Completely Evaporate Ventilate->Evaporate Reenter Re-enter Only When Safe Evaporate->Reenter Confined->Evacuate Yes Confined->Ventilate No

Caption: Decision-making process for responding to a liquid nitrogen spill.

References

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